molecular formula C4H9NO3 B555628 (S)-3-Amino-4-hydroxybutanoic acid CAS No. 16504-57-7

(S)-3-Amino-4-hydroxybutanoic acid

Cat. No.: B555628
CAS No.: 16504-57-7
M. Wt: 119.12 g/mol
InChI Key: BUZICZZQJDLXJN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-hydroxybutanoic acid is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937030
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-57-7
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16504-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybutyric acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-beta-Homoserine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AF4296K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-4-hydroxybutanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known by synonyms such as GABOB and D-beta-homoserine, is a naturally occurring beta-amino acid and a derivative of serine.[1][2] This compound has garnered significant interest within the scientific community, particularly for its neurological activity as an anticonvulsant.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a chiral molecule characterized by a four-carbon backbone containing a carboxylic acid group, an amino group at the beta position (C3), and a primary alcohol at the C4 position. The (S)-stereochemistry at the chiral center is crucial for its biological activity.

Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₉NO₃[2][4]
Molecular Weight 119.12 g/mol [2][4]
Melting Point 207-212 °C[5]
Boiling Point (Predicted) 374.5 ± 32.0 °C at 760 mmHg[4]
pKa (Predicted) 4.04 ± 0.10[3]
Solubility Soluble in water[1]
Appearance White to light yellow crystal powder[3]
Spectroscopic Data
Technique Data
¹H NMR (600 MHz, D₂O) δ 2.44 (d, J = 6.6 Hz, 2H), 3.18 (dd, J = 13.2, 3.0 Hz, 1H), 3.97 (dd, J = 13.2, 9.6 Hz, 1H), 4.19-4.23 (m, 1H)
¹³C NMR (150 MHz, D₂O) δ 42.3, 44.1, 65.5, 178.6
HRMS (ESI) m/z [M + Na]⁺ calculated for C₄H₉NNaO₃: 142.0480; found: 142.0462

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the use of a chiral precursor to ensure the desired stereochemistry. A representative multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

G Synthetic Workflow start Starting Material (e.g., (S)-Malic acid) step1 Protection of functional groups start->step1 step2 Reduction of Carboxylic Acid step1->step2 step3 Introduction of Amino Group step2->step3 step4 Deprotection step3->step4 end (S)-3-Amino-4- hydroxybutanoic acid step4->end

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Methodologies:

A common starting material for the asymmetric synthesis is (S)-malic acid. The synthesis generally proceeds through the following key steps:

  • Protection of the Hydroxyl and Carboxyl Groups: The hydroxyl and the non-target carboxyl group of (S)-malic acid are protected to prevent unwanted side reactions. This can be achieved using standard protecting groups.

  • Selective Reduction: The unprotected carboxyl group is selectively reduced to a primary alcohol.

  • Introduction of the Amino Group: The protected hydroxyl group is converted into a leaving group, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the azide yields the primary amine.

  • Deprotection: All protecting groups are removed under appropriate conditions to yield this compound.

It is crucial to consult specific literature for detailed reaction conditions, reagents, and purification methods as variations exist.

Biological Activity and Signaling Pathways

This compound is recognized for its biological activity, primarily as an anticonvulsant.[3] This activity is attributed to its interaction with GABA receptors.

Interaction with GABA Receptors

The primary mechanism of action for this compound involves its binding to GABAB receptors.[3] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to GABAB receptors, this compound can modulate neuronal excitability, leading to its anticonvulsant effects.

Signaling Pathway Diagram

G GABAB Receptor Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABOB This compound GABAB_R GABAB Receptor GABOB->GABAB_R binds to G_Protein G-protein GABAB_R->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits K_channel ↑ K+ Channel Conductance G_Protein->K_channel activates Ca_channel ↓ Ca2+ Channel Conductance G_Protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: Simplified signaling pathway of the GABAB receptor.

Conclusion

This compound is a compound with significant potential in neuroscience and drug development. Its well-defined chemical structure and properties, coupled with its specific biological activity at the GABAB receptor, make it a valuable molecule for further investigation. The synthetic methodologies, while requiring careful stereochemical control, are accessible. This guide provides a foundational understanding for researchers and professionals working with this intriguing amino acid derivative.

References

Enantioselective Synthesis of 3-Amino-4-hydroxybutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 3-amino-4-hydroxybutanoic acid (GABOB), a valuable chiral building block and a modulator of γ-aminobutyric acid (GABA) receptors. This document details established synthetic routes, including chiral pool synthesis and chemoenzymatic methods, presenting detailed experimental protocols and quantitative data to facilitate comparison and implementation.

Introduction

3-Amino-4-hydroxybutanoic acid, also known as γ-amino-β-hydroxybutyric acid (GABOB), is a naturally occurring amino acid that acts as a modulator of GABA receptors in the central nervous system. Specifically, it interacts with GABAA, GABAB, and GABAC receptors. The biological activity of GABOB is stereospecific, with the (R)-enantiomer generally exhibiting higher potency. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-GABOB is of significant interest for neuroscience research and the development of novel therapeutics.

This guide explores two primary strategies for the enantioselective synthesis of GABOB: the use of readily available chiral starting materials (chiral pool synthesis) and the application of biocatalysis for stereoselective transformations (chemoenzymatic synthesis).

Biological Context: GABAB Receptor Signaling Pathway

GABOB exerts its biological effects primarily through the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission. The activation of the GABAB receptor by an agonist like GABOB initiates a signaling cascade that modulates neuronal excitability.

GABAB_Signaling_Pathway cluster_receptor GABAB Receptor Activation cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors GABOB GABOB Receptor GABAB Receptor (GB1/GB2 Heterodimer) GABOB->Receptor Binding G_protein_inactive Inactive G-protein (Gαi/o-GDP-Gβγ) Receptor->G_protein_inactive Activation G_protein_active Active G-protein G_protein_inactive->G_protein_active GDP/GTP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis G_alpha Gαi/o-GTP G_protein_active->G_alpha G_betagamma Gβγ G_protein_active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_channel Inhibition K_channel GIRK K⁺ Channel G_betagamma->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Figure 1: GABAB Receptor Signaling Pathway.

Enantioselective Synthetic Strategies

Chiral Pool Synthesis from D- and L-Arabinose

This strategy utilizes the inherent chirality of carbohydrates to construct the stereocenters of GABOB. D-Arabinose is the precursor for (S)-(+)-GABOB, while L-arabinose yields (R)-(-)-GABOB. The overall yield for this multi-step synthesis is approximately 58% from the dibromoester intermediate.[1]

Chiral_Pool_Synthesis start D-Arabinose step1 Potassium D-erythronate start->step1 Oxidation step2 Methyl 2,4-dibromo-2,4-dideoxy-D-threonate step1->step2 HBr/AcOH, then MeOH step3 Methyl (S)-4-bromo-3-hydroxybutanoate step2->step3 Selective Hydrogenolysis (H₂, Pd/C, NaOAc) step4 Azide (B81097) Intermediate step3->step4 NaN₃, DMF step5 Aminoester Intermediate step4->step5 Hydrogenation (Pt) end (S)-(+)-GABOB step5->end Hydrolysis

Figure 2: Synthetic workflow for (S)-(+)-GABOB from D-Arabinose.

Step 1: Methyl 2,4-dibromo-2,4-dideoxy-D-threonate [1]

  • Potassium D-erythronate (prepared from D-arabinose) (20 g) is stirred with a 32% solution of hydrogen bromide in acetic acid (140 ml) for 24 hours at room temperature.

  • Methanol (B129727) (500 ml) is added, and the mixture is kept overnight.

  • The precipitated potassium bromide is filtered off, and the solution is evaporated.

  • The residue is boiled in methanol (200 ml) for 2 hours, and the methanol is evaporated.

  • The residue is dissolved in ethyl acetate (B1210297) (100 ml), washed twice with water, dried, and evaporated to give the crude product.

  • Recrystallization from ether-pentane yields the pure product.

Step 2: Methyl (S)-4-bromo-3-hydroxybutanoate [1]

  • The dibromoester (8.0 g) in ethyl acetate (80 ml) and acetic acid (8 ml) is treated with hydrogen at 1 atm in the presence of anhydrous sodium acetate (8.0 g) and 5% palladium on carbon (500 mg).

  • After approximately 1 hour (consumption of 1 molar equivalent of hydrogen), the mixture is filtered.

  • The solution is washed with aqueous sodium hydrogencarbonate, dried, and evaporated to give the product as a colorless liquid.

Step 3: (S)-(+)-4-Amino-3-hydroxybutanoic acid (GABOB) [1]

  • The bromoester from the previous step is reacted with sodium azide in dimethylformamide to give the corresponding azide.

  • The azide is then hydrogenated in an acidic solution in the presence of a platinum catalyst to yield the aminoester.

  • The crude aminoester is hydrolyzed and purified on an ion-exchange resin (Amberlite IR-120, H⁺ form). The column is eluted with water until neutral, followed by 10% aqueous ammonia (B1221849) to elute the product.

Chemoenzymatic Synthesis

This approach leverages the high stereoselectivity of enzymes to create the desired chiral center. A particularly efficient method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase. By selecting the appropriate enzyme, both (R)- and (S)-enantiomers of the key intermediate, ethyl 4-chloro-3-hydroxybutyrate (CHBE), can be produced with excellent enantiomeric excess. The subsequent chemical steps convert CHBE into the target GABOB enantiomer.

Chemoenzymatic_Synthesis start Ethyl 4-chloro-3-oxobutanoate (COBE) step1 Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) start->step1 Asymmetric Reduction (Carbonyl Reductase, e.g., BgADH3, NADPH) step2 Ethyl (R)-4-azido-3-hydroxybutanoate step1->step2 NaN₃, DMF step3 (R)-4-azido-3-hydroxybutanoic acid step2->step3 Hydrolysis end (R)-(-)-GABOB step3->end Hydrogenation (Pd/C)

Figure 3: Chemoenzymatic workflow for (R)-(-)-GABOB.

Step 1: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) [2]

  • A stereoselective carbonyl reductase, such as BgADH3 from Burkholderia gladioli, is used for the asymmetric reduction of COBE.

  • An enzyme-coupled cofactor recycling system is employed using co-expressed glucose dehydrogenase (GDH) to regenerate NADPH in situ.

  • The reaction is typically performed in a biphasic system (e.g., aqueous/octanol) to overcome the poor solubility and instability of the substrate.

  • A fed-batch strategy for the substrate is used to achieve high concentrations of the product.

  • The product, (R)-CHBE, is obtained with >99.9% enantiomeric excess.

Step 2: Ethyl (R)-4-azido-3-hydroxybutanoate

  • (R)-CHBE is dissolved in dimethylformamide (DMF), and sodium azide is added.

  • The reaction mixture is heated to allow for the displacement of the chloride with the azide.

  • After completion, the reaction is worked up by extraction to isolate the azido (B1232118) ester.

Step 3: (R)-(-)-GABOB [3]

  • The ethyl (R)-4-azido-3-hydroxybutanoate is hydrolyzed to the corresponding carboxylic acid.

  • The resulting azido acid is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the azide group to the primary amine, yielding the final product, (R)-(-)-GABOB.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies and stereoselectivities.

Table 1: Chiral Pool Synthesis of GABOB from Arabinose

StepStarting MaterialProductYieldReference
Dibromination/EsterificationPotassium D-erythronateMethyl 2,4-dibromo-2,4-dideoxy-D-threonate76%[1]
Selective HydrogenolysisDibromoesterMethyl (S)-4-bromo-3-hydroxybutanoate~85%[1]
Azidation, Hydrogenation, and HydrolysisBromoester(S)-(+)-GABOB58%[1]

Table 2: Chemoenzymatic Synthesis of GABOB

StepStarting MaterialProductYieldEnantiomeric Excess (ee)Reference
Asymmetric ReductionCOBE(R)-CHBEHigh>99.9%[2]
Conversion of (R)-CHBE to (R)-GABOB(R)-CHBE(R)-(-)-GABOB~50% (overall)Optically Pure[3]

Conclusion

The enantioselective synthesis of 3-amino-4-hydroxybutanoic acid can be effectively achieved through several distinct strategies. The chiral pool synthesis, starting from readily available and inexpensive carbohydrates like arabinose, offers a reliable route to optically pure GABOB, although it involves multiple steps. Chemoenzymatic methods, particularly those employing stereoselective carbonyl reductases, provide an elegant and highly efficient alternative, delivering the key chiral intermediate with near-perfect enantioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials and specialized enzymes, desired scale of production, and the specific enantiomer required. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable methodology for their specific needs in the fields of medicinal chemistry, pharmacology, and drug development.

References

Spectroscopic Analysis of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as GABOB, is a naturally occurring beta-amino acid and a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its presence in the brain and its potential pharmacological activities, including anticonvulsant properties, have made it a molecule of interest in neuroscience and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers in its identification, characterization, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While detailed experimental spectra for this compound are not widely published, certificates of analysis for commercially available standards confirm that the ¹H NMR spectrum is consistent with its chemical structure, with a purity of 97.0% determined by NMR[1].

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following ¹H NMR chemical shifts, multiplicities, and coupling constants can be predicted. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Structure and Proton Numbering:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-22.3 - 2.6ddJ(H2a, H2b) ≈ 15-17, J(H2, H3) ≈ 5-7
H-33.8 - 4.1m-
H-43.5 - 3.8ddJ(H4a, H4b) ≈ 12-14, J(H4, H3) ≈ 4-6
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (COOH)175 - 180
C-2 (-CH2-)38 - 42
C-3 (-CH-)50 - 55
C-4 (-CH2-)63 - 67

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

The exact mass of this compound (C₄H₉NO₃) is 119.05824 g/mol [2].

LC-MS/MS Fragmentation Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) data provides valuable information on the fragmentation pattern of the molecule, aiding in its structural confirmation.

Positive Ion Mode ([M+H]⁺)

  • Precursor Ion (m/z): 120.06604[2]

Fragment Ion (m/z)Relative AbundancePossible Fragment
102.0553High[M+H - H₂O]⁺
84.0444Medium[M+H - H₂O - H₂O]⁺ or [M+H - COOH]⁺
60.0456High[CH₄NO]⁺

Negative Ion Mode ([M-H]⁻)

  • Precursor Ion (m/z): 118.05044[2]

Fragment Ion (m/z)Relative AbundancePossible Fragment
100.0403Low[M-H - H₂O]⁻
72.0472Low[C₃H₆NO]⁻

Experimental Protocols

NMR Spectroscopy Sample Preparation and Acquisition (General Protocol)
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (LC-MS/MS) (General Protocol)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to working concentrations (e.g., 1-10 µg/mL) with the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of this polar analyte.

    • Mobile Phase: A typical mobile phase gradient would start with a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and gradually increase the aqueous portion.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis: Perform full scan analysis to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

    • Tandem MS (MS/MS): Select the precursor ions for collision-induced dissociation (CID) to generate fragment ions. Optimize the collision energy to obtain a rich fragmentation spectrum.

Diagrams

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR LCMS LC-MS/MS System MS_Prep->LCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation Pattern) LCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Structural Information

G cluster_data Spectroscopic Data cluster_info Structural Information NMR_H ¹H NMR Data (δ, J, Multiplicity) Proton_Env Proton Environments & Connectivity NMR_H->Proton_Env NMR_C ¹³C NMR Data (δ) Carbon_Backbone Carbon Skeleton NMR_C->Carbon_Backbone MS_Mol MS Data (Molecular Ion) Mol_Formula Molecular Formula & Weight MS_Mol->Mol_Formula MS_Frag MS/MS Data (Fragment Ions) Functional_Groups Substructural Fragments MS_Frag->Functional_Groups Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Mol_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: How different spectroscopic data contribute to structural elucidation.

Metabolic Pathway of GABOB Formation

G Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA γ-Aminobutyric Acid (GABA) Hydroxylase Hydroxylation GABA->Hydroxylase GABOB This compound (GABOB) GAD->GABA Hydroxylase->GABOB

References

The Pivotal Role of γ-Aminobutyric Acid (GABA) in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Aminobutyric acid (GABA), a four-carbon non-proteinogenic amino acid, has emerged from its recognized role as a primary metabolite to a key signaling molecule in plants. It is integral to a multitude of physiological processes, including nitrogen metabolism, pH regulation, and developmental control. Crucially, GABA plays a significant role in mediating plant responses to a wide array of biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biological functions of GABA and its analogs in plants. It summarizes key quantitative data, details experimental protocols for GABA research, and presents critical signaling pathways and experimental workflows through visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Biological Functions of GABA in Plants

GABA's functions in plants are diverse, spanning from fundamental metabolic activities to intricate signaling roles that govern growth, development, and stress adaptation.

Metabolic Hub: The GABA Shunt

The primary metabolic pathway for GABA in plants is the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle.[1][2] This pathway is not only crucial for carbon and nitrogen balance but also serves as a nexus between amino acid metabolism and energy production.[2][3]

The GABA shunt consists of three key enzymatic steps:

  • GABA Synthesis: Glutamate is decarboxylated by glutamate decarboxylase (GAD) in the cytosol to produce GABA. This step is often regulated by cytosolic pH and calcium levels.[4][5]

  • GABA Transamination: In the mitochondria, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde (SSA).[4]

  • SSA Oxidation: Succinic semialdehyde dehydrogenase (SSADH) oxidizes SSA to succinate, which then enters the TCA cycle.[2]

An alternative pathway for GABA synthesis involves the degradation of polyamines.[1]

GABA_Shunt_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamate Glutamate GAD GAD Glutamate->GAD H+ GABA GABA GABA_mito GABA GABA->GABA_mito Transport GAD->GABA - CO2 GABA_T GABA-T GABA_mito->GABA_T SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle GABA_T->SSA SSADH->Succinate

Diagram 1: The GABA Shunt Pathway in Plants.
A Key Player in Stress Response

A hallmark of GABA in plants is its rapid accumulation in response to a variety of environmental stressors, including:

  • Abiotic Stresses: Salinity, drought, extreme temperatures, hypoxia, and heavy metal toxicity.[1][6]

  • Biotic Stresses: Pathogen infection and insect herbivory.[1][3]

This accumulation is a critical component of the plant's defense and adaptation strategy. Exogenous application of GABA has been shown to enhance tolerance to these stresses.[7][8]

Signaling Molecule

Beyond its metabolic functions, GABA acts as a signaling molecule in plants.[9][10] It is involved in regulating:

  • Stomatal Movement: GABA can inhibit ion channels in guard cells, leading to stomatal closure and reduced water loss, thereby improving drought tolerance.[1][6]

  • Pollen Tube Guidance: A GABA gradient in the pistil guides the pollen tube towards the ovule for successful fertilization.[3]

  • Plant Development: GABA influences root growth, fruit ripening, and seed germination.[3][11]

Recent research has identified putative GABA receptors in plants, such as the Aluminum-Activated Malate Transporter (ALMT) proteins, which are inhibited by GABA, providing a mechanism for its signaling role.[10][12][13]

GABA_Signaling_Stress Stress Abiotic/Biotic Stress Ca2_influx Cytosolic Ca2+ increase Stress->Ca2_influx GAD_activation GAD Activation Ca2_influx->GAD_activation GABA_accumulation GABA Accumulation GAD_activation->GABA_accumulation ALMT_inhibition ALMT Inhibition GABA_accumulation->ALMT_inhibition ROS_scavenging ROS Scavenging GABA_accumulation->ROS_scavenging C_N_balance C:N Balance Regulation GABA_accumulation->C_N_balance Stomatal_closure Stomatal Closure ALMT_inhibition->Stomatal_closure Stress_tolerance Enhanced Stress Tolerance Stomatal_closure->Stress_tolerance ROS_scavenging->Stress_tolerance C_N_balance->Stress_tolerance

Diagram 2: GABA Signaling in Plant Stress Response.

Quantitative Analysis of GABA Accumulation Under Stress

The following tables summarize the quantitative changes in GABA concentrations in various plant species under different abiotic stress conditions.

Table 1: GABA Concentration in Plants Under Salt Stress

Plant SpeciesTissueSalt Stress ConditionGABA Concentration (Control)GABA Concentration (Stressed)Fold IncreaseReference
Arabidopsis thalianaSeedlings150 mmol·L⁻¹ NaCl~0.1 µmol·g⁻¹ FW~2.0 µmol·g⁻¹ FW~20[11]
Oryza sativa (Rice)Seedlings150 mM NaCl (6 h)~1.5 nmol·mg⁻¹ FW~4.5 nmol·mg⁻¹ FW3[12]
Solanum lycopersicum (Tomato)Leaves175 mmol·L⁻¹ NaCl (4 d)~0.4 µmol·g⁻¹ FW~1.2 µmol·g⁻¹ FW3[11]
Zea mays (Maize)Seedlings150 mM NaClNot specifiedSignificantly increased-[3]

Table 2: GABA Concentration in Plants Under Drought Stress

Plant SpeciesTissueDrought Stress ConditionGABA Concentration (Control)GABA Concentration (Stressed)Fold IncreaseReference
Oryza sativa (Rice)SeedlingsAir-drying (24 h)~1.5 nmol·mg⁻¹ FW~6.0 nmol·mg⁻¹ FW4[12]
Triticum aestivum (Wheat)SeedlingsPEG-inducedNot specifiedSignificantly increased-[14]
Phaseolus vulgarisLeavesWater withholdingNot specifiedSignificantly increased-[15]

Table 3: GABA Concentration in Plants Under Heat Stress

Plant SpeciesTissueHeat Stress ConditionGABA Concentration (Control)GABA Concentration (Stressed)Fold IncreaseReference
Agrostis stolonifera (Creeping Bentgrass)Leaves35/30 °C (day/night)~1.5 µmol·g⁻¹ DW~3.3 µmol·g⁻¹ DW2.2[5]
Arabidopsis thalianaSeedlingsHigh light + HeatNot specifiedSignificantly increased-[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in GABA research.

Quantification of GABA Content

Method 1: High-Performance Liquid Chromatography (HPLC)

This method involves pre-column derivatization of GABA followed by HPLC analysis.

  • Sample Extraction:

    • Homogenize 0.1 g of plant tissue in 1 mL of 80% ethanol (B145695).

    • Centrifuge at 12,000 x g for 10 min at 4°C.

    • Collect the supernatant. Repeat the extraction with the pellet and combine the supernatants.

    • Evaporate the ethanol from the supernatant and resuspend the residue in 1 mL of deionized water.

  • Derivatization (with Dansyl Chloride):

    • Mix 100 µL of the sample extract with 900 µL of 0.1 M sodium bicarbonate buffer (pH 8.7).

    • Add 1 mL of dansyl chloride solution (5 mg/mL in acetone).

    • Incubate the mixture at 55°C for 1 hour.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1 M sodium acetate (B1210297) buffer) and solvent B (e.g., acetonitrile).

    • Detect the derivatized GABA using a fluorescence or UV detector.

    • Quantify GABA by comparing the peak area with that of a standard curve prepared with known concentrations of GABA.[17]

Method 2: Enzymatic Assay Kit

Commercially available kits provide a simpler and often high-throughput method for GABA quantification. These kits typically use a series of enzymatic reactions that lead to the production of a colored or fluorescent product, which is proportional to the GABA concentration.[1][2]

Glutamate Decarboxylase (GAD) Activity Assay

Method: Fluorometric Assay

This assay measures the production of a fluorescent product linked to GAD activity.

  • Enzyme Extraction:

    • Homogenize ~25 mg of plant tissue in 500 µL of ice-cold GAD Assay Buffer.

    • Keep on ice for 10 min.

    • Centrifuge at 10,000 x g for 20 min at 4°C and collect the supernatant.

    • Use a 10 kDa spin column to remove small interfering molecules.

  • Assay Procedure (based on a commercial kit):

    • Prepare a reaction mixture containing the enzyme extract, GAD substrate, and a developer solution.

    • Incubate at 37°C and measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm).

    • Calculate GAD activity based on the rate of fluorescence increase compared to a standard curve. One unit of GAD activity is typically defined as the amount of enzyme that generates 1.0 µmol of product per minute at a specific pH and temperature.[18]

Exogenous Application of GABA

This protocol describes the application of GABA to plants to study its effects on growth and stress tolerance.

  • Preparation of GABA Solution:

    • Dissolve GABA in distilled water to the desired concentration (e.g., 0.5 mM, 1 mM, 5 mM). Adjust the pH if necessary.

  • Application Methods:

    • Foliar Spray: Spray the GABA solution onto the leaves until runoff. A surfactant may be added to improve leaf coverage.

    • Root Drenching: Apply a known volume of the GABA solution to the soil or hydroponic medium around the plant roots.

  • Experimental Design:

    • Include a control group treated with water (or the solvent for GABA).

    • Apply the treatments at a specific growth stage or before inducing stress.

    • Monitor plant growth parameters, physiological responses, and biochemical markers at defined time points after application.[19][20]

Experimental_Workflow_GABA start Plant Material Selection treatment Exogenous GABA Application (Foliar Spray / Root Drench) start->treatment stress Stress Induction (e.g., Salinity, Drought) treatment->stress sampling Sample Collection (Time-course) stress->sampling analysis Analysis sampling->analysis gaba_quant GABA Quantification (HPLC/Enzymatic) analysis->gaba_quant enzyme_assay Enzyme Activity Assays (GAD, GABA-T) analysis->enzyme_assay gene_expression Gene Expression Analysis (qRT-PCR) analysis->gene_expression physiological Physiological Measurements (Photosynthesis, Growth) analysis->physiological data_analysis Data Analysis & Interpretation gaba_quant->data_analysis enzyme_assay->data_analysis gene_expression->data_analysis physiological->data_analysis

Diagram 3: A Representative Experimental Workflow.

Conclusion and Future Perspectives

GABA stands as a multifaceted molecule in plant biology, with established roles in metabolism and a rapidly expanding portfolio as a critical signaling agent. Its function in mediating stress tolerance presents significant opportunities for agricultural applications, including the development of novel biostimulants and the engineering of stress-resilient crops. Future research should focus on further elucidating the components of the GABA signaling pathway, including the definitive identification and characterization of its receptors and downstream targets. A deeper understanding of the crosstalk between GABA and other signaling molecules, such as hormones and reactive oxygen species, will also be crucial. The methodologies and data presented in this guide provide a solid foundation for researchers to explore these exciting frontiers in plant science.

References

(S)-3-Amino-4-hydroxybutanoic Acid: A Serine-Derived Modulator of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-γ-amino-β-hydroxybutyric acid ((S)-(+)-GABOB), is a naturally occurring beta-amino acid that is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a derivative of the proteinogenic amino acid L-serine, this compound holds significant interest in the fields of neuroscience and drug development due to its stereoselective interactions with GABA receptors, key players in regulating neuronal excitability. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from serine precursors, its biological activity at GABA receptors, and the signaling pathways it modulates. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate further research and development in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
IUPAC Name (3S)-3-amino-4-hydroxybutanoic acid
Synonyms (S)-(+)-GABOB, D-GABOB, (-)-3-Amino-4-hydroxybutyric acid
CAS Number 16504-57-7
Appearance White to light yellow crystal powder
Melting Point 207-212 °C
Optical Rotation [α]20/D +20.0°, c = 1.7 in H₂O

Biological Activity and Pharmacology

This compound and its enantiomer, (R)-3-Amino-4-hydroxybutanoic acid, exhibit distinct pharmacological profiles at GABA receptors. These receptors are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.

The enantiomers of GABOB display stereoselectivity in their actions. This compound is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor.[1] In contrast, its enantiomer, (R)-(-)-GABOB, is a more potent agonist at GABA-B and GABA-C receptors.[1] The racemic mixture of GABOB is utilized as an anticonvulsant in the treatment of epilepsy.[1]

Quantitative Analysis of Receptor Affinity

The following table summarizes the reported EC₅₀ and IC₅₀ values for the enantiomers of GABOB at different GABA receptors. This data highlights the stereoselective nature of their interactions.

CompoundReceptorActionEC₅₀/IC₅₀ (µM)
This compound GABA-AAgonist-
GABA-BPartial Agonist-
GABA-C (ρ1 wild-type)Full Agonist45
GABA-C (ρ1 T244S mutant)Competitive AntagonistIC₅₀ = 417.4
(R)-3-Amino-4-hydroxybutanoic acid GABA-A--
GABA-BAgonist-
GABA-C (ρ1 wild-type)Full Agonist19
GABA-C (ρ1 T244S mutant)Weak Partial Agonist-

Note: Data is compiled from various sources and experimental conditions may vary. The affinity of (S)-(+)-GABOB is reportedly higher than that of (R)-(-)-GABOB at GABA-A receptors, while the reverse is true for GABA-B and GABA-C receptors.[1]

Pharmacokinetics (ADME Profile)

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited. However, studies on the structurally similar compound, γ-hydroxybutyric acid (GHB), indicate dose-dependent and nonlinear pharmacokinetics due to saturable absorption, metabolism, and renal reabsorption.[2] GHB is a substrate for monocarboxylate transporters, which are key determinants of its absorption and distribution.[2] It is plausible that this compound shares some of these pharmacokinetic characteristics. Further research is required to fully elucidate the ADME profile of GABOB and its enantiomers.

GABA-B Receptor Signaling Pathway

This compound exerts part of its biological effects through the modulation of the GABA-B receptor signaling pathway. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

Upon agonist binding, the GABA-B receptor, a heterodimer of GABAB1 and GABAB2 subunits, activates pertussis toxin-sensitive Gi/o-type G-proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit has dual effects on ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. Concurrently, it inhibits voltage-gated calcium channels (N-type and P/Q-type) at presynaptic terminals, which reduces neurotransmitter release.

The following diagram illustrates the canonical GABA-B receptor signaling pathway.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (α, β, γ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ca_Channel Voltage-Gated Ca²⁺ Channel (N/P/Q-type) Ca_influx Ca²⁺ Influx ↓ Ca_Channel->Ca_influx K_Channel GIRK Channel (K⁺ Channel) K_efflux K⁺ Efflux ↑ K_Channel->K_efflux GABOB (S)-3-Amino-4- hydroxybutanoic acid (Agonist) GABOB->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release ↓ Ca_influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various strategies, including chemical and chemoenzymatic methods, often starting from chiral precursors. While a direct synthesis from L-serine is conceptually straightforward, multi-step sequences involving protection and functional group manipulations are typically required.

Conceptual Experimental Workflow from (S)-Serine

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from (S)-serine. This pathway involves the protection of the amino and carboxyl groups of serine, followed by reduction of the protected carboxyl group to a primary alcohol, conversion to a suitable leaving group, displacement with a cyanide nucleophile, and subsequent hydrolysis.

Synthesis_Workflow Serine (S)-Serine Protected_Serine N,O-Protected (S)-Serine Derivative Serine->Protected_Serine Protection of -NH₂ and -COOH Amino_Alcohol Protected (S)-2-Amino-3-hydroxypropane Derivative Protected_Serine->Amino_Alcohol Reduction of Ester/Acid Aziridine (B145994) Protected (R)-Aziridin-2-ylmethanol Amino_Alcohol->Aziridine Intramolecular Cyclization Ring_Opened Protected (S)-3-Amino-4-hydroxy-4-arylbutane (Conceptual Intermediate) Aziridine->Ring_Opened Ring Opening with a Carbon Nucleophile Final_Product This compound Ring_Opened->Final_Product Further Transformations & Deprotection

Caption: Conceptual Synthesis Workflow from (S)-Serine

Detailed Experimental Protocol: Enantiospecific Synthesis from (S)-Serine Derivative

The following protocol is adapted from a reported synthesis of a related β-amino acid and outlines the key steps for the preparation of this compound from (S)-serine methyl ester hydrochloride. This multi-step synthesis involves protection of the amino and hydroxyl groups, conversion to an aziridine intermediate, and subsequent ring-opening and functional group manipulations.

Materials:

  • (S)-Serine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • (2,4,5-Trifluorophenyl)magnesium bromide (as a representative carbon nucleophile for the conceptual step)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Boc Protection of (S)-Serine Methyl Ester:

    • To a solution of (S)-serine methyl ester hydrochloride in DCM, add Et₃N at 0 °C.

    • Add a solution of Boc₂O in DCM dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(S)-serine methyl ester.

  • O-Protection and Aziridine Formation (Conceptual two-step process):

    • O-Tosylation: To a solution of N-Boc-(S)-serine methyl ester in THF at 0 °C, add NaH portion-wise.

    • Add TsCl and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Aziridine Formation: The crude O-tosylated product can be treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the corresponding N-Boc-protected (R)-aziridine-2-carboxylate methyl ester.

  • Reduction of the Ester:

    • The aziridine ester is then reduced to the corresponding primary alcohol, N-Boc-(R)-aziridin-2-ylmethanol, using a suitable reducing agent like lithium borohydride (B1222165) (LiBH₄).

  • Ring Opening of the Aziridine:

    • The protected aziridinemethanol is reacted with a Grignard reagent, such as (2,4,5-trifluorophenyl)magnesium bromide, in the presence of a copper catalyst. This step introduces a carbon-carbon bond at the C3 position. This step is illustrative for the synthesis of a related compound and would need to be adapted for the synthesis of GABOB, for instance, by using a protected one-carbon nucleophile.

  • Subsequent Transformations and Deprotection:

    • The resulting amino alcohol would then undergo a series of transformations, including oxidation of the newly introduced carbon to a carboxylic acid and removal of all protecting groups (Boc and any others) under acidic conditions (e.g., with HCl) to yield the final product, this compound.

Disclaimer: This protocol is a conceptual adaptation and requires optimization and verification in a laboratory setting. The specific reagents and reaction conditions for each step would need to be carefully determined.

Conclusion

This compound represents a fascinating molecule at the interface of amino acid chemistry and neuropharmacology. Its structural relationship to serine provides a basis for its chiral synthesis, and its stereoselective interactions with GABA receptors underscore its potential as a modulator of inhibitory neurotransmission. This technical guide has provided a foundational overview of its synthesis, biological activity, and relevant signaling pathways. Further research into detailed pharmacokinetic profiling and the development of more efficient and direct synthetic routes from serine will be crucial for fully realizing the therapeutic potential of this and related compounds. The provided data, protocols, and diagrams are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of GABAergic signaling and developing novel therapeutics for neurological disorders.

References

Physicochemical Properties of 3-Amino-4-hydroxybutanoic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybutanoic acid, a gamma-amino acid derivative, exists as a pair of enantiomers: (3R)-3-amino-4-hydroxybutanoic acid and (3S)-3-amino-4-hydroxybutanoic acid. These isomers are of significant interest in neuroscience and drug development due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Their interaction with GABA receptors, particularly GABAA and GABAB receptors, makes them valuable tools for studying receptor pharmacology and potential therapeutic agents for neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, detailed experimental protocols for their analysis, and insights into their relevant biological pathways.

Physicochemical Properties

The distinct stereochemistry of the (R)- and (S)-isomers of 3-amino-4-hydroxybutanoic acid gives rise to differences in their physical and biological properties. A summary of their key physicochemical characteristics is presented below.

Property(3R)-3-amino-4-hydroxybutanoic acid(3S)-3-amino-4-hydroxybutanoic acid
Molecular Formula C₄H₉NO₃[1]C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [1]119.12 g/mol [2]
IUPAC Name (3R)-3-amino-4-hydroxybutanoic acid[1](3S)-3-amino-4-hydroxybutanoic acid[2]
CAS Number 16504-56-616504-57-7[2]
Melting Point 213-215 °C (decomposition)[3]Varies (e.g., 200-202 °C)
Solubility Soluble in PBS (pH 7.2): 10 mg/mLSoluble in H₂O: 16.67 mg/mL (with sonication)
pKa (estimated) Carboxyl group: ~3.5-4.5; Amino group: ~9.0-10.0Carboxyl group: ~3.5-4.5; Amino group: ~9.0-10.0
Optical Rotation [α]D -20.5° (c=2.08, H₂O)[3]Not consistently reported

Experimental Protocols

Synthesis of (3R)- and (3S)-3-Amino-4-hydroxybutanoic Acid

The enantioselective synthesis of 3-amino-4-hydroxybutanoic acid isomers can be achieved through various stereospecific routes, often starting from chiral precursors. A common strategy involves the use of readily available chiral synthons like hydroxyproline (B1673980) or malic acid.

Example Synthesis of (R)-4-amino-3-hydroxybutyric acid from (2S, 4R)-4-hydroxyproline methyl ester hydrochloride[3]:

  • Preparation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester:

    • Treat dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride with a solution of sodium methoxide (B1231860) in methanol.

    • Concentrate the resulting suspension.

    • The residue is then treated with t-butyl hypochlorite (B82951) and triethylamine (B128534) in a suitable solvent like absolute tetrahydrofuran.

    • After the reaction, separate the deposited salts and concentrate the filtrate to obtain the crude pyrroline (B1223166) ester as an oil.

  • Formation of (R)-4-hydroxy-2-pyrrolidone:

    • Take up the crude pyrroline ester in an aqueous sodium hydroxide (B78521) solution.

    • React with an aqueous solution of hydrogen peroxide.

    • Slowly add a mineral acid (e.g., sulfuric or hydrochloric acid).

  • Hydrolysis to (R)-4-amino-3-hydroxybutyric acid:

    • Heat the (R)-4-hydroxy-2-pyrrolidone in a 4N hydrochloric acid solution under reflux for several hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product using an ion-exchange resin, eluting with an aqueous ammonia (B1221849) solution.

    • Recrystallize the residue from a water/ethanol mixture to obtain pure (R)-4-amino-3-hydroxybutyric acid[3].

A similar multi-step synthesis for both S- and R-isomers of the related 4-amino-3-hydroxybutyric acid (GABOB) has been described starting from D- and L-arabinose, respectively[9]. This process involves the formation of bromodeoxy derivatives followed by azidation, hydrogenation, and hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and determination of the diastereomeric ratio of chiral molecules. For amino acids like 3-amino-4-hydroxybutanoic acid, derivatization with a chiral derivatizing agent (CDA) is often employed to distinguish between enantiomers by converting them into diastereomers with distinct NMR spectra[10][11].

General Protocol for NMR Analysis using a Chiral Derivatizing Agent:

  • Sample Preparation: In an NMR tube, dissolve a known quantity (e.g., ~10 µmol) of the 3-amino-4-hydroxybutanoic acid isomer mixture.

  • Derivatization: Add a molar excess (e.g., 3 equivalents) of a suitable chiral derivatizing agent, such as a chiral boric acid derivative, in an appropriate deuterated solvent (e.g., CDCl₃)[10]. The reaction forms diastereomeric esters in situ.

  • Reaction Monitoring: The completion of the derivatization reaction can be monitored by the disappearance of the starting material's signals in the ¹H NMR spectrum[10].

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra on a spectrometer of 400 MHz or higher.

  • Data Analysis: The diastereomeric ratio is determined by integrating the well-resolved, distinct signals corresponding to each diastereomer. Advanced NMR techniques like band-selective pure shift NMR can be employed to simplify complex spectra and improve the accuracy of quantification[12]. 1D and 2D NOESY/EXSY experiments can also be effective in detecting and differentiating equilibrating diastereomers[13].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Separation

LC-MS/MS provides a highly sensitive and selective method for the separation and quantification of chiral amino acids without the need for derivatization.

General Protocol for Chiral LC-MS/MS Analysis:

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chiral Stationary Phase: Employ a chiral column, such as one based on a crown ether or a zwitterionic stationary phase, which is crucial for the enantioselective separation[14].

  • Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for HILIC separation of amino acids might consist of a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape[15][16].

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: For 3-amino-4-hydroxybutanoic acid, the precursor ion would be [M+H]⁺ with an m/z of 120.1. Specific fragment ions would need to be determined through infusion experiments. For the related GABA, a transition of m/z 104 -> 69 is used[15].

  • Data Analysis: Quantify each isomer by integrating the area under the corresponding chromatographic peak in the MRM channel.

Biological Signaling Pathways

The biological effects of 3-amino-4-hydroxybutanoic acid isomers are primarily mediated through their interaction with GABA receptors. The following diagrams illustrate the canonical signaling pathways for GABAA and GABAB receptors.

GABAA_Signaling GABA GABA or 3-Amino-4-hydroxybutanoic acid isomer GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to receptor Cl_ion Cl- GABAA_R->Cl_ion Channel opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABAB_Signaling GABA GABA or 3-Amino-4-hydroxybutanoic acid isomer GABAB_R GABAB Receptor (GPCR) GABA->GABAB_R Binds G_protein G-protein (Gi/o) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx (inhibited) Ca_channel->Ca_influx G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Conclusion

The (3R)- and (3S)-isomers of 3-amino-4-hydroxybutanoic acid represent valuable chemical entities for neuropharmacological research. Their distinct physicochemical properties and differential interactions with GABA receptors underscore the importance of stereochemistry in drug design and development. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and analysis of these isomers, facilitating further investigation into their therapeutic potential. A thorough understanding of their properties and the signaling pathways they modulate is essential for advancing our knowledge of GABAergic neurotransmission and developing novel treatments for neurological and psychiatric disorders.

References

The Neurotransmission Role of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, a stereoisomer of 4-amino-3-hydroxybutanoic acid (GABOB), is a fascinating molecule with significant implications for neurotransmission. As an analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), (S)-GABOB exerts its effects through interaction with GABA receptors. This technical guide provides an in-depth exploration of the role of this compound in neurotransmission, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Data Presentation: Receptor Binding and Functional Activity

The interaction of this compound with GABA receptors is stereoselective, meaning the (S) and (R) enantiomers exhibit different affinities and functional activities at the various receptor subtypes.[1] The following tables summarize the available quantitative data for the enantiomers of GABOB.

EnantiomerReceptor SubtypeBinding Affinity (IC50/Ki)Reference
This compound GABAAHigher affinity than (R)-enantiomer[1][2]
(R)-3-Amino-4-hydroxybutanoic acidGABAAIC50 = 1 µM[3]
This compound GABABLower affinity than (R)-enantiomer[1][2]
(R)-3-Amino-4-hydroxybutanoic acidGABABIC50 = 0.35 µM[3]

Table 1: Binding Affinities of GABOB Enantiomers at GABAA and GABAB Receptors.

EnantiomerReceptor SubtypeAgonist Activity (EC50)EfficacyReference
This compound GABAAMore potent than (R)-enantiomerAgonist[1]
This compound GABABLess potent than (R)-enantiomerPartial Agonist[2]
(R)-3-Amino-4-hydroxybutanoic acidGABABMore potent agonist than (S)-enantiomerAgonist[1][2]
This compound GABAC (ρ1)EC50 = 45 µMFull Agonist[2]
(R)-3-Amino-4-hydroxybutanoic acidGABAC (ρ1)EC50 = 19 µMFull Agonist[2][3]

Table 2: Functional Activities of GABOB Enantiomers at GABA Receptor Subtypes.

Signaling Pathways

This compound modulates neuronal activity by activating distinct signaling pathways associated with GABAA and GABAB receptors.

GABAA Receptor Signaling

The GABAA receptor is an ionotropic receptor that forms a chloride ion channel. The binding of an agonist, such as this compound, leads to the opening of this channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB (S)-3-Amino-4- hydroxybutanoic acid GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) S_GABOB->GABA_A_Receptor Binds to receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB (S)-3-Amino-4- hydroxybutanoic acid GABA_B_Receptor GABA_B Receptor (GPCR) S_GABOB->GABA_B_Receptor Binds G_Protein Gαi/o Protein GABA_B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC VGCC G_Protein->VGCC Inhibits cAMP cAMP AC->cAMP Reduces K_efflux K+ Efflux GIRK->K_efflux Causes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca2+ Influx VGCC->Ca_influx Reduces Inhibition Inhibition of Neurotransmitter Release Ca_influx->Inhibition Binding_Assay_Workflow Start Start Tissue Rat Brain Tissue Start->Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge_Low Low-Speed Centrifugation Homogenize->Centrifuge_Low Supernatant Collect Supernatant Centrifuge_Low->Supernatant Centrifuge_High High-Speed Centrifugation Supernatant->Centrifuge_High Pellet Collect Membrane Pellet Centrifuge_High->Pellet Wash Wash Pellet Pellet->Wash Incubate Incubate with Radioligand and (S)-GABOB Wash->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze End End Analyze->End Patch_Clamp_Workflow Start Start Preparation Prepare Neurons/Brain Slices Start->Preparation Pipette Fabricate and Fill Micropipette Preparation->Pipette Seal Form Gigaohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record Record Membrane Currents Whole_Cell->Record Apply_Drug Apply (S)-GABOB Record->Apply_Drug Analyze Data Analysis (EC50/Efficacy) Apply_Drug->Analyze End End Analyze->End

References

Stereospecific Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB) from Chiral Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB) is a significant neuromodulator in the mammalian central nervous system, with the (R)-enantiomer exhibiting greater biological activity, including hypotensive and antiepileptic properties.[1] The stereochemistry at the β-carbon is crucial for its pharmacological function, necessitating highly stereospecific synthetic strategies. This technical guide provides a comprehensive overview of the primary methods for the stereospecific synthesis of GABOB, with a focus on leveraging the inherent chirality of readily available precursors. Key strategies discussed include syntheses starting from L-malic acid, L-aspartic acid, and ethyl (R)-4-chloro-3-hydroxybutyrate, as well as enzymatic resolution approaches. This document details experimental protocols for pivotal reactions, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways. Furthermore, the biological context of GABOB's action is illustrated through a diagram of the GABAergic signaling pathway.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is an analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] Its structure incorporates a hydroxyl group at the β-position, introducing a chiral center that dictates its biological efficacy. The (R)-isomer of GABOB has demonstrated more potent pharmacological effects compared to its (S)-counterpart.[1] Consequently, the development of synthetic routes that afford enantiomerically pure GABOB is of paramount importance for both research and therapeutic applications.

The primary strategies for achieving stereospecificity in GABOB synthesis can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral molecules such as amino acids and hydroxy acids as starting materials. This approach transfers the existing stereochemistry of the precursor to the final product.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a reaction involving a prochiral substrate.

  • Enzymatic Resolution: Separating enantiomers from a racemic mixture through the selective action of enzymes.

This guide will delve into the practical aspects of these methodologies, providing detailed experimental procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic route for their needs.

Synthesis of (R)-GABOB from L-Malic Acid

L-malic acid, a naturally occurring dicarboxylic acid, serves as an excellent chiral precursor for the synthesis of (R)-GABOB. This approach leverages the (S)-stereocenter of L-malic acid, which is transformed into the (R)-stereocenter of GABOB through a series of stereocontrolled reactions.

Synthetic Strategy Overview

A common pathway from L-malic acid involves the formation of a cyclic intermediate, such as an oxazolidinone, which protects the amino and hydroxyl groups while facilitating the necessary carbon chain extension. A key step is often an Arndt-Eistert reaction to homologate the carboxylic acid.

GABOB_from_Malic_Acid cluster_main Synthesis of (R)-GABOB from L-Malic Acid L_Malic_Acid L-Malic Acid Monobenzyl_Ester 1-Monobenzyl L-malate L_Malic_Acid->Monobenzyl_Ester Esterification Oxazolidinone Oxazolidin-2-one derivative Monobenzyl_Ester->Oxazolidinone DPPA, Toluene N_Boc_Oxazolidinone N-Boc Protected Oxazolidinone Oxazolidinone->N_Boc_Oxazolidinone Boc Anhydride Diazoketone Diazoketone intermediate N_Boc_Oxazolidinone->Diazoketone 1. Hydrogenolysis 2. Diazomethane generation Protected_GABOB Protected (R)-GABOB (Methyl Ester) Diazoketone->Protected_GABOB Arndt-Eistert Rearrangement (AgOBz) R_GABOB (R)-GABOB Protected_GABOB->R_GABOB Acid Hydrolysis (6N HCl)

Caption: Synthetic workflow for (R)-GABOB from L-malic acid.

Quantitative Data
StepReagents and ConditionsYield (%)Reference
1-Monobenzyl L-malate formationBenzyl (B1604629) alcohol, acid catalystGood[3]
Oxazolidin-2-one formationDiphenylphosphoryl azide (B81097) (DPPA), toluene, refluxGood[3]
N-Boc protectionBoc anhydride, baseHigh[3]
HydrogenolysisH₂, Pd/CHigh[3]
Diazoketone formation & Arndt-EistertDiazomethane generation, AgOBz, MeOHModerate[3]
Acid Hydrolysis6N HCl, reflux85[3]
Overall Yield From 1-monobenzyl L-malic acid 30 [3]
Experimental Protocols

Protocol 1: Synthesis of (R)-4-Amino-3-hydroxybutanoic Acid ((R)-GABOB) from N-Boc-oxazolidinone derivative

  • Hydrogenolysis: To a solution of the N-Boc protected oxazolidinone benzyl ester in a suitable solvent (e.g., methanol), add 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the corresponding carboxylic acid.

  • Diazoketone Formation: Dissolve the resulting acid in anhydrous THF and cool to -20°C. Add N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in portionwise to a stirred solution of potassium hydroxide (B78521) in ethanol (B145695) at 65°C to generate diazomethane, which is then distilled into the cooled acid solution.

  • Arndt-Eistert Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate (B1203000) (AgOBz) in methanol. Stir the reaction mixture at room temperature until the rearrangement is complete.

  • Acid Hydrolysis: Add 6N aqueous HCl to the methyl ester of the protected GABOB and reflux the mixture for 6 hours. Concentrate the reaction mixture under reduced pressure. Purify the residue by ion-exchange chromatography (Dowex 50W-X8, eluting with water then 2N NH₄OH) to yield (R)-GABOB.[3]

Synthesis of GABOB from L-Aspartic Acid

L-aspartic acid is another valuable chiral precursor for the synthesis of GABOB enantiomers. The strategy typically involves the reduction of one of the carboxylic acid groups and subsequent manipulation of the functional groups.

Synthetic Strategy Overview

A common approach is to selectively protect the carboxyl groups and the amino group of L-aspartic acid. One of the carboxyl groups is then reduced to an alcohol, which can be further transformed into the desired GABOB structure.

GABOB_from_Aspartic_Acid cluster_main Synthesis of GABOB from L-Aspartic Acid L_Aspartic_Acid L-Aspartic Acid Protected_Aspartate Protected L-Aspartate (e.g., N-Boc, diester) L_Aspartic_Acid->Protected_Aspartate Protection Hydroxy_Amino_Ester β-Hydroxy-γ-amino ester Protected_Aspartate->Hydroxy_Amino_Ester Selective Reduction (e.g., NaBH₄, LiBH₄) Protected_GABOB Protected GABOB Hydroxy_Amino_Ester->Protected_GABOB Functional Group Interconversion GABOB GABOB Protected_GABOB->GABOB Deprotection

Caption: General synthetic workflow for GABOB from L-aspartic acid.

Quantitative Data

Detailed quantitative data for a complete synthesis of GABOB from L-aspartic acid is less commonly reported in a single, concise source. However, individual steps such as the selective reduction of protected aspartic acid derivatives are known to proceed with good to excellent yields. For instance, the synthesis of GABOB amino-analogues from L-aspartic acid has been reported, indicating the feasibility of this precursor.[4]

Experimental Protocols

Protocol 2: Preparation of Boc-L-aspartic acid

  • Dissolve L-Aspartic acid in a potassium bicarbonate solution (e.g., 0.003 M) with stirring.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in batches to the solution while maintaining the pH between 9 and 11.

  • After the reaction is complete, adjust the pH to 3 with a dilute acid (e.g., 0.001 M HCl).

  • Extract the product with an organic solvent such as dichloromethane.

  • Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Crystallize the product from a solvent system like petroleum ether to obtain Boc-L-aspartic acid.

Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate

Ethyl (R)-4-chloro-3-hydroxybutyrate is a commercially available and versatile chiral building block for the synthesis of various pharmaceuticals, including (R)-GABOB.[5]

Synthetic Strategy Overview

The synthesis involves the conversion of the chloro group to an amino group, typically via an azide intermediate, followed by hydrolysis of the ester to yield the final product.

GABOB_from_CHBE cluster_main Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate R_CHBE Ethyl (R)-4-chloro- 3-hydroxybutyrate Azido_Ester Ethyl (R)-4-azido- 3-hydroxybutyrate R_CHBE->Azido_Ester NaN₃, DMF Amino_Ester Ethyl (R)-4-amino- 3-hydroxybutyrate Azido_Ester->Amino_Ester Hydrogenation (Pd/C) R_GABOB (R)-GABOB Amino_Ester->R_GABOB Hydrolysis

Caption: Synthetic workflow for (R)-GABOB from ethyl (R)-4-chloro-3-hydroxybutyrate.

Quantitative Data
StepReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Azide FormationSodium azide, DMF93>99[5]
Reduction of AzideH₂, Pd/C95>99[5]
HydrolysisAcid or base catalyzedHigh>99[5]
Overall Yield From Ethyl (R)-4-chloro-3-hydroxybutyrate High >99 [5]
Experimental Protocols

Protocol 3: Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate

  • Azide Formation: Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in dimethylformamide (DMF) and add sodium azide. Heat the mixture (e.g., to 80°C) and stir until the reaction is complete. After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl (R)-4-azido-3-hydroxybutyrate.

  • Hydrogenation: Dissolve the azido (B1232118) ester in ethanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature. After the reaction is complete, filter the catalyst and concentrate the filtrate to yield ethyl (R)-4-amino-3-hydroxybutyrate.

  • Hydrolysis: Hydrolyze the resulting amino ester using standard procedures (e.g., refluxing with aqueous HCl) to obtain (R)-GABOB hydrochloride. The free amino acid can be obtained by ion-exchange chromatography.

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer high stereoselectivity for the synthesis of chiral compounds like GABOB. These methods include enzymatic resolution of racemic mixtures and asymmetric reduction of prochiral ketones.

Enzymatic Resolution

Lipases are commonly used for the kinetic resolution of racemic esters or alcohols that are precursors to GABOB. For example, Candida antarctica lipase (B570770) B can be used for the enantioselective hydrolysis of a racemic ester, yielding an enantiomerically enriched alcohol and the unreacted ester.

Asymmetric Bioreduction

Microbial cells or isolated enzymes can be used for the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). Recombinant E. coli expressing a stereoselective carbonyl reductase can achieve high yields and excellent enantiomeric excess.[6]

Quantitative Data for Bioreduction
SubstrateBiocatalystProductConversion Yield (%)Enantiomeric Excess (e.e.) (%)Reference
COBERecombinant E. coli expressing carbonyl reductase from Burkholderia gladioli(R)-CHBE>9999.9[6]
COBERecombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis(R)-ECHB95.2>99[7]

Biological Context: The GABAergic Signaling Pathway

GABOB exerts its effects on the central nervous system by interacting with GABA receptors. Understanding the GABAergic signaling pathway is crucial for comprehending the mechanism of action of GABOB and for the rational design of new therapeutic agents. GABA is the primary inhibitory neurotransmitter in the brain and acts on two main types of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[8]

GABOB_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA vGAT Vesicular GABA Transporter (vGAT) GABA->vGAT GAT GABA Transporter (GAT) GABA->GAT reuptake GABAB_R_pre GABA_B Receptor (Autoreceptor) GABA->GABAB_R_pre binds to GABAA_R GABA_A Receptor (Ion Channel) GABA->GABAA_R binds to GABAB_R_post GABA_B Receptor (GPCR) GABA->GABAB_R_post binds to Vesicle Synaptic Vesicle vGAT->Vesicle Vesicle->GABA releases Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->Vesicle triggers release GABOB_pre GABOB GABOB_pre->GABAB_R_pre acts on GABAB_R_pre->Ca_channel_pre inhibits Ca²⁺ influx Cl_ion Cl⁻ GABAA_R->Cl_ion influx G_protein G-protein GABAB_R_post->G_protein activates Cl_ion->GABAA_R Hyperpolarization K_ion K⁺ K_ion->GABAB_R_post efflux & Hyperpolarization G_protein->K_ion opens K⁺ channel Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase inhibits cAMP cAMP Adenylyl_cyclase->cAMP reduces GABOB_post GABOB GABOB_post->GABAA_R acts on GABOB_post->GABAB_R_post acts on

Caption: The GABAergic signaling pathway and the action of GABOB.

GABOB, like GABA, can activate both GABA_A and GABA_B receptors.[9] Activation of GABA_A receptors leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and thus an inhibitory effect.[8] Activation of GABA_B receptors, which are G-protein coupled, can lead to the opening of potassium channels (efflux of K⁺) and the inhibition of calcium channels, also resulting in an inhibitory effect.[10] Presynaptic GABA_B autoreceptors can inhibit further GABA release.[11] The differential potency of GABOB enantiomers at these receptor subtypes underscores the importance of stereospecific synthesis.[9]

Conclusion

The stereospecific synthesis of GABOB is a well-established field with several reliable and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Syntheses from chiral pool precursors like L-malic acid and L-aspartic acid are elegant and effective, while the use of commercially available chiral building blocks such as ethyl (R)-4-chloro-3-hydroxybutyrate offers a more direct approach. Furthermore, biocatalytic methods are increasingly becoming a powerful tool for the synthesis of enantiomerically pure GABOB and its precursors, often providing excellent selectivity and operating under mild conditions. A thorough understanding of these synthetic methodologies, coupled with an appreciation for the biological role of GABOB in the GABAergic system, will continue to drive innovation in the development of GABOB-related therapeutics.

References

Microbial synthesis of 3-hydroxybutyric acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Microbial Synthesis of 3-Hydroxybutyric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of 3-hydroxybutyric acid (3-HB) and its derivatives. It covers the core metabolic pathways, microbial hosts, and fermentation strategies employed in their production. The document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data for comparison, and visual representations of key biological and experimental processes.

Introduction: The Significance of 3-Hydroxybutyric Acid

3-hydroxybutyric acid (3-HB) is a naturally occurring ketone body and a valuable platform chemical. It exists as two stereoisomers, (R)-3-HB and (S)-3-HB, which serve as chiral precursors for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers like polyhydroxyalkanoates (PHAs).[1][2][3][4] Microbial synthesis offers a sustainable and environmentally friendly alternative to chemical production methods, allowing for the use of renewable feedstocks and the production of enantiomerically pure compounds.[3][4]

The (R)-enantiomer is particularly significant as it is the monomer for poly-(R)-3-hydroxybutyrate (PHB), the most common type of PHA, which has properties similar to polypropylene.[3][4] Furthermore, 3-HB itself has therapeutic potential, with studies suggesting benefits in treating conditions like colitis.[5] Its derivatives, primarily copolymers formed by incorporating other hydroxyalkanoates, offer a range of physical properties, expanding their application from flexible plastics to specialized medical devices.[6][7][8]

Core Metabolic Pathways for 3-HB Biosynthesis

The microbial production of 3-HB predominantly starts from the central metabolic intermediate, acetyl-CoA. Several native and engineered pathways have been developed to channel carbon flux from various feedstocks towards 3-HB.

The Canonical Pathway from Acetyl-CoA

The most common engineered pathway for both (R)- and (S)-3-HB production involves a three-step enzymatic conversion from acetyl-CoA.[5]

  • Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase. Several enzymes can be used, including PhaA from Cupriavidus necator, ThlA from Clostridium acetobutylicum, or BktB from C. necator.[5][9]

  • Reduction: Acetoacetyl-CoA is then stereoselectively reduced to either (R)-3-hydroxybutyryl-CoA or (S)-3-hydroxybutyryl-CoA.

    • For (R)-3-HB , an (R)-specific acetoacetyl-CoA reductase, such as PhaB from C. necator, is used.[9][10]

    • For (S)-3-HB , an (S)-specific 3-hydroxybutyryl-CoA dehydrogenase, like PaaH1 from C. necator or Hbd from Clostridium acetobutylicum, is employed.[1][9]

  • CoA Removal: The final step is the hydrolysis of the 3-hydroxybutyryl-CoA thioester to release free 3-HB. This is a critical step for secreting the product. Thioesterases, such as TesB from Escherichia coli, or 3-hydroxyisobutyryl-CoA hydrolases, like Bch from Bacillus cereus, are effective for this conversion.[1][9][10][11]

Canonical_3HB_Pathway cluster_reduction AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-Ketothiolase (PhaA, BktB, etc.) R_3HBCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HBCoA Acetoacetyl-CoA Reductase (PhaB) S_3HBCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->S_3HBCoA (S)-3-Hydroxybutyryl-CoA Dehydrogenase (PaaH1) R_3HB (R)-3-HB R_3HBCoA->R_3HB Thioesterase (TesB, Bch) S_3HB (S)-3-HB S_3HBCoA->S_3HB Thioesterase (TesB, Bch)

Canonical pathway for (R)- and (S)-3-HB synthesis from acetyl-CoA.
Alternative Biosynthetic Routes

Beyond the canonical pathway, other routes have been explored, particularly in native producers and acetogenic bacteria.

  • PHB Degradation: In some microorganisms, 3-HB is formed through the intracellular degradation of the storage polymer PHB.[12] This process can be induced under specific conditions, such as microaerobic stress, and involves PHB depolymerases.[13][14]

  • CoA Transferase Pathway: In acetogens like Clostridium ljungdahlii, an alternative pathway involves a CoA transferase (CtfAB).[15] In this route, acetoacetyl-CoA is converted to acetoacetate (B1235776) by transferring the CoA group to acetate (B1210297). Acetoacetate is then reduced by a 3-hydroxybutyrate (B1226725) dehydrogenase (3Hbdh) to form 3-HB.[15] This pathway can be advantageous as it regenerates acetyl-CoA from acetate.

Alternative_3HB_Pathways cluster_degradation PHB Degradation Pathway cluster_transferase CoA Transferase Pathway (Acetogens) PHB Poly-(R)-3-hydroxybutyrate (PHB) R_3HB_dep (R)-3-HB PHB->R_3HB_dep PHB Depolymerase AcetoacetylCoA Acetoacetyl-CoA Acetoacetate Acetoacetate AcetoacetylCoA->Acetoacetate CoA Transferase (CtfAB) Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA CoA Transferase (CtfAB) HB_trans 3-HB Acetoacetate->HB_trans 3-Hydroxybutyrate Dehydrogenase (3Hbdh)

Alternative pathways for 3-HB synthesis.

Microbial Hosts and Production Data

Various microorganisms have been engineered or utilized for the production of 3-HB and its derivatives. The choice of host depends on factors like genetic tractability, metabolic characteristics, and tolerance to process conditions.

  • Escherichia coli : As a workhorse of metabolic engineering, E. coli is widely used due to its fast growth, well-understood genetics, and vast array of genetic tools.[5][10][16] Strains have been engineered to achieve very high titers of 3-HB.[10]

  • Cupriavidus necator : This bacterium is a natural producer of large quantities of PHB.[7][17] It is often used for producing 3-HB copolymers and can utilize various carbon sources, including CO2.[8]

  • Saccharomyces cerevisiae : This yeast is a robust industrial microorganism, notable for its tolerance to acidic conditions, which can simplify fermentation and downstream processing.[2][18]

  • Acetogens : Organisms like Clostridium ljungdahlii are attractive because they can utilize C1 feedstocks like CO2 and syngas (CO/H2/CO2), enabling carbon-negative production of chemicals.[15]

  • Other Hosts : Other bacteria such as Corynebacterium glutamicum, Halomonas sp., and methylotrophs like Methylobacterium rhodesianum have also been successfully engineered for 3-HB production.[12][13][19]

Quantitative Production Data

The following table summarizes key performance metrics for 3-HB and derivative production across different microbial platforms, compiled from various studies.

Microorganism (Strain)ProductCarbon Source(s)Fermentation ModeTiter (g/L)YieldProductivity (g/L/h)Reference(s)
E. coli Nissle 1917 (EY15)(R)-3-HBGlucoseFed-batch10585.6 mol%2.02[10]
E. coli Nissle 1917 (EY15)(R)-3-HBGlucose & CO2-derived acetateFed-batch9082.6 mol%1.73[10]
E. coli BL21 (DE3)(S)-3-HBGlucoseFed-batch0.61--[1]
E. coli(R)-3-HBGlucoseFed-batch12-0.5[11][20]
E. coli BL21 (ΔeutD_tesB_RHBD)(R)-3-HBGlucoseAerobic Fermentation11.2--[9]
S. cerevisiae(S)-3-HBEthanolFed-batch12.0-~0.05[2]
S. cerevisiae(S)-3-HBGlucoseMicroaerobic9.5866% of theoretical-[2]
C. ljungdahlii (hbd2 overexpression)3-HBSyngas (CO/H2/CO2)Bioreactor~4.6 (88 mM)-0.083[15]
Azohydromonas lata (M5 mutant)(R)-3-HB(R,S)-1,3-butanediolResting cells8.7--[21]
C. necator H16 (phaAB1 knockout)P(3HB-co-3HP)β-alanine--91 mol% 3HP-[6][7]
C. necator B-10646P(3HB-co-3HV-co-4HV)Fructose & γ-valerolactone-~6.6 (8.2 g/L biomass, 80% PHA)7.3-23.4 mol% 3HV, 1.9-4.7 mol% 4HV-[17]

Synthesis of 3-HB Derivatives: Copolymers

To improve the material properties of PHB, various monomers can be incorporated to create copolymers. This is typically achieved by providing specific precursors or engineering pathways to produce them in vivo.

  • P(3HB-co-3HV): 3-hydroxyvalerate (B1259860) (3HV) is incorporated by supplying propionyl-CoA. This can be done by adding propionate (B1217596) to the medium or by engineering the threonine biosynthesis pathway, where threonine is converted to propionyl-CoA.[22]

  • P(3HB-co-3HP): 3-hydroxypropionate (B73278) (3HP) can be produced from precursors like β-alanine.[6][7] Engineering pathways for 3HP synthesis from glycerol (B35011) or glucose has also been demonstrated in hosts like E. coli and yeast.[18][23]

  • P(3HB-co-4HV): 4-hydroxyvalerate (4HV) monomers are synthesized from precursors such as γ-valerolactone.[17]

  • P(3HB-co-4HB): 4-hydroxybutyrate (4HB) can be incorporated using precursors like 1,4-butanediol (B3395766) or ε-caprolactone.[24]

  • P(3HB-co-3HHx): 3-hydroxyhexanoate (B1247844) (3HHx) can be produced from sugars or CO2 in engineered C. necator strains by introducing an artificial pathway that generates (R)-3HHx-CoA from acetyl-CoA.[8]

Copolymer_Precursor_Pathways Central Central Metabolism (e.g., Glycolysis, TCA Cycle) Threonine Threonine Central->Threonine PropionylCoA Propionyl-CoA Threonine->PropionylCoA Threonine Deaminase (ilvA) BetaAlanine β-Alanine HP_CoA 3HP-CoA BetaAlanine->HP_CoA GammaValerolactone γ-Valerolactone HV_CoA 4HV-CoA GammaValerolactone->HV_CoA Butanediol 1,4-Butanediol HB4_CoA 4HB-CoA Butanediol->HB4_CoA Monomer_3HV 3HV Monomer PropionylCoA->Monomer_3HV Monomer_3HP 3HP Monomer HP_CoA->Monomer_3HP Monomer_4HV 4HV Monomer HV_CoA->Monomer_4HV Monomer_4HB 4HB Monomer HB4_CoA->Monomer_4HB

Precursor pathways for the synthesis of various copolymer monomers.

Experimental Protocols

This section provides generalized methodologies for key experiments in the microbial production of 3-HB, synthesized from common practices cited in the literature.

Protocol for Engineered Strain Construction

This protocol outlines the general steps for creating a recombinant E. coli strain for 3-HB production.

  • Gene Selection and Synthesis:

    • Select genes for the desired 3-HB pathway. For (R)-3-HB, a common combination is phaA (β-ketothiolase) and phaB (acetoacetyl-CoA reductase) from C. necator, and tesB (thioesterase) from E. coli.[10][11]

    • Codon-optimize the selected genes for expression in the chosen host (E. coli).

    • Synthesize the genes and assemble them into an expression cassette or an artificial operon under the control of an inducible promoter (e.g., T7 or Ptac).

  • Plasmid Construction and Transformation:

    • Clone the assembled operon into a suitable expression vector (e.g., a pET or pTrc series plasmid).

    • Transform the resulting plasmid into a competent E. coli expression host, such as E. coli BL21(DE3) or Nissle 1917.[1][10]

    • Verify successful transformation by colony PCR and plasmid sequencing.

  • Genomic Integration and Modification (Advanced):

    • For stable, antibiotic-free production, integrate the expression cassette into the host chromosome at a defined locus (e.g., the malE/malK intergenic region).[5]

    • To reduce metabolic competition, knock out genes for byproduct formation (e.g., acetate production via pta or lactate (B86563) via ldhA) using methods like CRISPR-Cas9.[5][9]

Protocol for Fed-Batch Fermentation

This protocol describes a typical fed-batch process for high-density cultivation and 3-HB production.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5-10 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

    • Use this seed culture to inoculate a larger volume (e.g., 500 mL) of defined medium (e.g., M9 minimal medium with 10 g/L glucose) in a shake flask. Grow until the optical density at 600 nm (OD600) reaches 4-6.

  • Bioreactor Operation:

    • Prepare a 5-7 L bioreactor with a defined mineral medium.[10] Maintain temperature at 37°C and pH at 7.0 (controlled by automated addition of NH4OH or NaOH).

    • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.

    • Maintain dissolved oxygen (DO) above 20% by cascading agitation (e.g., 300-800 rpm) and airflow.

  • Induction and Fed-Batch Phase:

    • When the cell density reaches a target OD600 (e.g., 10-20), induce gene expression by adding an appropriate inducer (e.g., 0.1-1 mM IPTG).[1]

    • Initiate a feeding strategy to maintain a limiting concentration of the carbon source (e.g., glucose) to prevent overflow metabolism. A common approach is a DO-stat or pH-stat fed-batch process, where the feed pump is activated when a spike in DO or pH indicates carbon source depletion.[16]

    • The feed solution should be highly concentrated (e.g., 500-700 g/L glucose) to minimize dilution of the culture.

  • Sampling and Monitoring:

    • Periodically collect samples to measure OD600, substrate concentration (e.g., glucose), and product concentration (3-HB).

Protocol for Analytical Methods

Accurate quantification of substrates and products is essential for process monitoring and optimization.

  • Cell Density Measurement:

    • Measure OD600 using a spectrophotometer.

    • Determine cell dry weight (CDW) by centrifuging a known volume of culture, washing the cell pellet with distilled water, and drying it at 80-100°C to a constant weight.

  • Quantification of 3-HB and Glucose:

    • Sample Preparation: Centrifuge culture samples to pellet cells. Filter the supernatant through a 0.22 or 0.45 µm syringe filter.[15]

    • HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system.

      • Column: A common choice is an Aminex HPX-87H column.[15]

      • Mobile Phase: Isocratic elution with a dilute acid, typically 4-5 mM H2SO4.[15]

      • Detection: Use a refractive index (RI) detector for glucose and a UV detector (at ~210 nm) for 3-HB.

      • Quantification: Calculate concentrations based on calibration curves generated from standards of known concentrations.

Visualizing Experimental and Logical Workflows

Strain Development and Optimization Workflow

The following diagram illustrates a typical workflow for developing and optimizing a microbial strain for 3-HB production.

Strain_Development_Workflow Design Pathway Design & Gene Selection Construction Strain Construction (Cloning, Transformation) Design->Construction Screening Shake Flask Screening Construction->Screening Optimization Metabolic Engineering (Knockouts, Promoter Tuning) Screening->Optimization Iterate Fermentation Bioreactor Process Development Screening->Fermentation Select Best Strain Optimization->Screening ScaleUp Scale-Up & Validation Fermentation->ScaleUp

Workflow for microbial strain development for 3-HB production.
Bioprocess and Downstream Processing Workflow

This diagram outlines the logical flow from fermentation to the purified product.

Bioprocess_Workflow Fermentation Fed-Batch Fermentation Harvest Cell Separation (Centrifugation/Filtration) Fermentation->Harvest Purification Supernatant Purification (e.g., Chromatography, Extraction) Harvest->Purification QC Quality Control (Purity, Concentration) Purification->QC FinalProduct Purified 3-HB or Derivative QC->FinalProduct

General workflow for bioprocess and downstream purification.

Conclusion and Future Outlook

The microbial synthesis of 3-hydroxybutyric acid and its derivatives has advanced significantly, with engineered strains achieving industrial-level titers and yields.[10] E. coli remains a dominant platform due to its metabolic flexibility, while organisms like C. necator and various acetogens offer unique advantages in substrate utilization and copolymer synthesis.[8][15][17]

Despite these successes, challenges remain. The cost of fermentation, particularly the carbon source, is a major economic barrier.[4][22] Downstream processing to recover and purify the final product can also be complex and expensive. Future research will likely focus on:

  • Expanding Substrate Range: Engineering microbes to efficiently utilize low-cost, non-food feedstocks such as lignocellulosic biomass, industrial waste gases (CO2, syngas), or methanol.[12][15]

  • Advanced Metabolic Engineering: Employing systems biology and synthetic biology tools to optimize metabolic fluxes, reduce byproduct formation, and enhance product secretion.

  • Process Optimization: Developing more efficient fermentation and recovery processes, such as continuous cultivation and in-situ product removal, to improve productivity and reduce costs.

  • Novel Derivatives: Discovering and producing novel 3-HA derivatives with tailored properties for high-value applications in medicine and materials science.[25]

By addressing these challenges, microbial platforms will continue to be a cornerstone for the sustainable production of 3-HB and its versatile derivatives, meeting the growing demand for bio-based chemicals and materials.

References

A Comprehensive Review of the Discovery and Resolution of GABOB Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The introduction of a hydroxyl group at the β-position of the GABA structure creates a chiral center, resulting in the existence of two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB. Early research into the physiological effects of racemic GABOB revealed its potential as an anticonvulsant and antihypertensive agent. Subsequent investigations into the individual enantiomers demonstrated significant stereoselectivity in their biological activities, with the (R)-enantiomer generally exhibiting more potent pharmacological effects. This discovery propelled efforts to develop efficient methods for the separation and synthesis of enantiomerically pure GABOB, a critical step for elucidating their distinct roles in neurotransmission and for the development of stereochemically pure therapeutics. This technical guide provides a comprehensive literature review on the discovery, resolution, and distinct biological activities of GABOB enantiomers, with a focus on the experimental methodologies that have enabled their isolation and characterization.

The Discovery of GABOB and its Enantiomers

GABOB was identified as an endogenous molecule in the central nervous system, formed through metabolic pathways involving putrescine.[1] The realization that the β-hydroxy group rendered the molecule chiral led to the hypothesis that the individual enantiomers might possess different biological activities. This was confirmed in studies on various GABA receptor subtypes.

The two enantiomers, R-(-)-GABOB and S-(+)-GABOB, exhibit distinct affinities and efficacies at GABAA, GABAB, and GABAC receptors. Notably, R-(-)-GABOB was found to be the more potent anticonvulsant and demonstrated a greater inhibitory effect on induced seizures.[1] This stereospecificity underscored the importance of obtaining enantiomerically pure forms of GABOB to accurately assess their pharmacological profiles.

Methods for the Resolution of GABOB Enantiomers

The separation of racemic GABOB into its constituent enantiomers has been approached through two primary strategies: the synthesis from chiral precursors and the resolution of the racemic mixture.

Synthesis from Chiral Precursors

One effective method to obtain enantiomerically pure GABOB is to synthesize it from readily available chiral molecules. This approach avoids the need for a resolution step.

Experimental Protocol: Synthesis of (S)-(+)-GABOB and (R)-(-)-GABOB from D- and L-arabinose respectively

This method, adapted from the work of Bock, Lundt, and Pedersen (1983), utilizes the stereochemistry of arabinose to establish the chiral center in the final GABOB product.[2]

  • Preparation of methyl 2,4-dibromo-2,4-dideoxy-D-threonate: Potassium D-erythronate, derived from D-arabinose, is treated with a 32% solution of hydrogen bromide in acetic acid for 24 hours at room temperature. Subsequent treatment with methanol (B129727) yields the crystalline methyl ester of 2,4-dibromo-2,4-dideoxy-D-threonic acid.

  • Selective Hydrogenolysis: The dibromoester is selectively hydrogenolyzed to yield the 2,4-dideoxy-4-bromo ester.

  • Azide (B81097) Substitution: The bromoester is reacted with sodium azide in dimethylformamide to produce the corresponding azide.

  • Reduction and Hydrolysis: The azide is hydrogenated in an acidic solution in the presence of a platinum catalyst to give the aminoester. This is then hydrolyzed and purified on an ion-exchange resin to yield (S)-(+)-GABOB.

  • Synthesis of (R)-(-)-GABOB: The same procedure is followed starting with L-arabinose to yield (R)-(-)-GABOB.

Diastereomeric Crystallization

A classical and widely used method for resolving racemates is the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 4-amino-p-chlorobutyric acid lactam (a GABOB analog) using (+)-Tartaric Acid

  • Salt Formation: Racemic 4-amino-p-chlorobutyric acid lactam is co-crystallized with (2R,3R)-(+)-tartaric acid. This results in the formation of a 2:1 complex where only the (R)-enantiomer of the lactam is incorporated into the crystal lattice.

  • Crystallization: The complex is crystallized from a suitable solvent system, which would be empirically determined for GABOB (e.g., water, ethanol, or mixtures thereof).

  • Isolation of the Diastereomeric Salt: The crystalline diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The pure (R)-enantiomer of the lactam is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid, followed by extraction. The resolving agent can then be recovered.

  • Isolation of the Other Enantiomer: The (S)-enantiomer remains in the mother liquor and can be recovered and purified.

For GABOB, common resolving agents for amino compounds like (+)-10-camphorsulfonic acid could also be employed, following a similar principle of diastereomeric salt formation and fractional crystallization.[4]

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to enantiomer resolution. Lipases are commonly used to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the transformed and untransformed enantiomers.

Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic GABOB Precursor (Conceptual)

Based on the successful resolution of ethyl-3-hydroxybutyrate using Candida antarctica lipase (B570770) B (CALB), a similar strategy can be applied to a racemic ester of GABOB, such as ethyl 4-amino-3-hydroxybutanoate.[5][6]

  • Substrate Preparation: A racemic ester of GABOB, for example, ethyl 4-amino-3-hydroxybutanoate, is synthesized.

  • Enzymatic Acetylation: The racemic ester is subjected to a transesterification reaction with an acyl donor like vinyl acetate, catalyzed by immobilized Candida antarctica lipase B (e.g., Novozym 435). The enzyme will selectively acetylate one of the enantiomers (e.g., the R-enantiomer) to form the corresponding acetoxy derivative.

  • Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent at a controlled temperature (e.g., 30-45°C). The progress of the reaction is monitored until approximately 50% conversion is reached.

  • Separation: At 50% conversion, the reaction mixture will contain one enantiomer as the unreacted alcohol and the other as the acetylated ester. These two compounds can be separated by standard chromatographic techniques (e.g., column chromatography).

  • Hydrolysis: The separated acetylated enantiomer is then hydrolyzed to yield the pure enantiomeric GABOB.

Quantitative Data

The following tables summarize the key quantitative data for the GABOB enantiomers.

Table 1: Physicochemical Properties of GABOB Enantiomers

Property(R)-(-)-GABOB(S)-(+)-GABOB
Molecular Formula C₄H₉NO₃C₄H₉NO₃
Molecular Weight 119.12 g/mol 119.12 g/mol
Optical Rotation [α]D = -20.5° (c=1, H₂O)[2][α]D = +20.0° (c=1.7, H₂O)[2]

Table 2: Biological Activity of GABOB Enantiomers at GABA Receptors

Receptor SubtypeEnantiomerActivityPotency (IC₅₀/EC₅₀)
GABAA (R)-(-)-GABOBAgonistIC₅₀ = 1 µM[7]
(S)-(+)-GABOBAgonistHigher affinity than (R)-(-)-GABOB[1]
GABAB (R)-(-)-GABOBAgonistIC₅₀ = 0.35 µM[7]
(S)-(+)-GABOBAgonistLess potent than (R)-(-)-GABOB[1]
GABAC (ρ1) (R)-(-)-GABOBAgonistEC₅₀ = 19 µM[7]
(S)-(+)-GABOBAgonistLess potent than (R)-(-)-GABOB[1]

Visualizations

Experimental Workflow: Diastereomeric Salt Crystallization

diastereomeric_resolution racemate Racemic GABOB ((R/S)-GABOB) dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomer_solid Less Soluble Diastereomer (e.g., (R)-GABOB-(+)-Tartrate) filtration->diastereomer_solid Solid mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., (S)-GABOB-(+)-Tartrate) filtration->mother_liquor Liquid liberation_r Liberation of (R)-GABOB (Base Treatment) diastereomer_solid->liberation_r liberation_s Liberation of (S)-GABOB (Base Treatment) mother_liquor->liberation_s pure_r Pure (R)-(-)-GABOB liberation_r->pure_r pure_s Pure (S)-(+)-GABOB liberation_s->pure_s

Caption: Workflow for the resolution of racemic GABOB via diastereomeric salt crystallization.

Experimental Workflow: Enzymatic Kinetic Resolution

enzymatic_resolution racemic_ester Racemic GABOB Ester ((R/S)-GABOB-OEt) reaction Selective Enzymatic Acetylation (to ~50% conv.) racemic_ester->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction mixture Mixture of: (S)-GABOB-OEt and (R)-GABOB-OEt-OAc reaction->mixture separation Chromatographic Separation mixture->separation unreacted_s Unreacted Ester ((S)-GABOB-OEt) separation->unreacted_s acetylated_r Acetylated Ester ((R)-GABOB-OEt-OAc) separation->acetylated_r hydrolysis_s Hydrolysis unreacted_s->hydrolysis_s hydrolysis_r Hydrolysis acetylated_r->hydrolysis_r pure_s Pure (S)-(+)-GABOB hydrolysis_s->pure_s pure_r Pure (R)-(-)-GABOB hydrolysis_r->pure_r

Caption: Workflow for the enzymatic kinetic resolution of a racemic GABOB ester.

Signaling Pathway: GABOB Enantiomers at GABA Receptors

gaba_signaling cluster_receptor GABA Receptor gaba_a GABAA (Ionotropic) ion_channel Cl- Influx (Hyperpolarization) gaba_a->ion_channel gaba_b GABAB (Metabotropic) g_protein G-Protein Signaling (e.g., ↓cAMP) gaba_b->g_protein gaba_c GABAC (Ionotropic) gaba_c->ion_channel r_gabob (R)-(-)-GABOB r_gabob->gaba_a Agonist (Lower Affinity) r_gabob->gaba_b Potent Agonist r_gabob->gaba_c Potent Agonist s_gabob (S)-(+)-GABOB s_gabob->gaba_a Agonist (Higher Affinity) s_gabob->gaba_b Agonist s_gabob->gaba_c Agonist inhibition Neuronal Inhibition ion_channel->inhibition g_protein->inhibition

Caption: Differential activity of GABOB enantiomers at GABA receptor subtypes.

Conclusion

The discovery of the stereoselective biological activity of GABOB enantiomers has been a significant milestone in neuropharmacology. The development of robust methods for their separation and asymmetric synthesis has been crucial for advancing our understanding of their distinct physiological roles. This technical guide has summarized the key methodologies, including synthesis from chiral precursors, diastereomeric crystallization, and enzymatic kinetic resolution, that have enabled the isolation of enantiomerically pure (R)-(-)-GABOB and (S)-(+)-GABOB. The provided experimental outlines and quantitative data serve as a valuable resource for researchers in neuroscience and drug development, facilitating further investigation into the therapeutic potential of these stereoisomers. The continued refinement of these and other novel resolution techniques will be essential for the large-scale production of enantiopure GABOB for clinical applications.

References

Stability and Degradation of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB, is a gamma-amino acid derivative with significant interest in neuroscience and pharmaceutical development due to its activity as a modulator of GABA receptors. Understanding its stability and degradation pathways is critical for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation routes of this compound, based on available data and chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development and for designing relevant stability studies.

PropertyValueReference
Molecular FormulaC₄H₉NO₃[1]
Molecular Weight119.12 g/mol [1]
Melting Point207-212 °C
AppearanceWhite to light yellow crystalline powder[2]
Optical Activity[α]20/D +20.0°, c = 1.7 in H₂O
IUPAC Name(3S)-3-amino-4-hydroxybutanoic acid[1]
Synonyms(S)-(+)-4-Amino-3-hydroxybutyric acid, (S)-GABOB[2]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in publicly available literature, its chemical structure—containing amino, hydroxyl, and carboxylic acid functional groups—suggests several potential degradation pathways under various stress conditions. These pathways are analogous to those observed for other amino acids and hydroxy acids.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, this compound may be susceptible to intramolecular cyclization. The proximity of the hydroxyl and carboxylic acid groups, or the amino and carboxylic acid groups, can facilitate the formation of cyclic esters (lactones) or amides (lactams).

  • Lactonization: The hydroxyl group at the C4 position can nucleophilically attack the carboxylic acid group, leading to the formation of a five-membered γ-butyrolactone ring with the elimination of a water molecule. This reaction is often catalyzed by acidic or basic conditions.

  • Lactamization: Although less likely due to the formation of a less stable four-membered ring, intramolecular cyclization between the amino group at the C3 position and the carboxylic acid could theoretically occur under certain conditions.

Oxidative Degradation

The presence of a secondary alcohol and an amino group makes the molecule susceptible to oxidation. Common oxidative stressors include peroxides, metal ions, and dissolved oxygen.

  • Oxidation of the alcohol: The secondary alcohol at the C3 position can be oxidized to a ketone, forming 3-amino-4-oxobutanoic acid.

  • Oxidative deamination: The amino group can be oxidized and subsequently removed, leading to the formation of a keto acid and ammonia.[3][4] This would result in 3-hydroxy-4-oxobutanoic acid.

Thermal Degradation

As with many amino acids, exposure to high temperatures can induce degradation. Studies on the structurally similar γ-aminobutyric acid (GABA) have shown that thermal degradation can occur, following first or second-order kinetics depending on the conditions.[5][6] For this compound, potential thermal degradation pathways include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, a common thermal degradation pathway for amino acids, would yield 3-aminopropan-1-ol.[7]

  • Deamination: Elimination of the amino group as ammonia.[8]

  • Dehydration: Loss of a water molecule from the hydroxyl group, potentially leading to the formation of an unsaturated compound.

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions. The specific photodegradation products would depend on the wavelength of light and the presence of photosensitizers. Potential reactions include radical-mediated degradation pathways.

The following diagram illustrates the potential degradation pathways of this compound.

Degradation_Pathways cluster_main This compound cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation SAHBA (S)-3-Amino-4- hydroxybutanoic acid Lactone γ-Butyrolactone derivative SAHBA->Lactone Lactonization (Acid/Base catalysis) Keto_acid 3-Amino-4-oxobutanoic acid SAHBA->Keto_acid Oxidation of alcohol Deaminated_keto_acid 3-Hydroxy-4-oxobutanoic acid SAHBA->Deaminated_keto_acid Oxidative deamination Decarboxylated 3-Aminopropan-1-ol SAHBA->Decarboxylated Decarboxylation Deaminated Unsaturated hydroxy acid SAHBA->Deaminated Deamination Experimental_Workflow Start Start: (S)-3-Amino-4- hydroxybutanoic acid sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Data Data Analysis: - Identify Degradation Products - Determine Degradation Pathway - Validate Stability-Indicating Method Analysis->Data End End: Stability Profile Established Data->End Metabolic_Pathway SAHBA (S)-3-Amino-4- hydroxybutanoic acid Transamination Transamination SAHBA->Transamination Keto_acid 3-Hydroxy-4-oxobutanoic acid Transamination->Keto_acid Metabolism Enters Central Metabolism (e.g., Krebs Cycle) Keto_acid->Metabolism

References

The Pharmacological Profile of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-GABOB, is the dextrorotatory enantiomer of γ-amino-β-hydroxybutyric acid (GABOB). As a derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), (S)-GABOB has garnered interest for its pharmacological activity, particularly its anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-GABOB, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. The information is presented to support further research and drug development efforts in the field of neuroscience.

Mechanism of Action

This compound exerts its effects primarily through its interaction with GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.

(S)-GABOB displays a complex interaction profile with these receptors, acting as an agonist at all three major types. Notably, it functions as a partial agonist at GABA-B receptors and a full agonist at GABA-A and GABA-C receptors.[1] There is evidence suggesting stereoselectivity in its receptor interactions, with some studies indicating that (S)-GABOB has a higher affinity for GABA-A receptors compared to its (R)-enantiomer, while the (R)-enantiomer is more potent at GABA-B and GABA-C receptors.[1][2]

GABA-A Receptor Interaction

Activation of GABA-A receptors, which are ligand-gated chloride ion channels, by (S)-GABOB leads to an influx of chloride ions into the neuron.[3] This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the action potential threshold and thus producing an inhibitory effect on neurotransmission.[3]

GABA-B Receptor Interaction

As a partial agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs), (S)-GABOB initiates a slower and more prolonged inhibitory response.[1][4] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[4][5]

GABA-C Receptor Interaction

(S)-GABOB also acts as a full agonist at GABA-C receptors, which, like GABA-A receptors, are ligand-gated chloride channels.[1] These receptors are predominantly found in the retina and contribute to the modulation of visual signaling.

Signaling Pathways

The interaction of this compound with GABA receptors triggers distinct downstream signaling cascades.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_GABOB (S)-GABOB GABA_A_R GABA-A Receptor (Ligand-gated Cl- Channel) S_GABOB->GABA_A_R Binds to Cl_ion Cl- GABA_A_R->Cl_ion Channel Opening (Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Diagram 1: GABA-A Receptor Signaling Pathway for (S)-GABOB.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_GABOB (S)-GABOB GABA_B_R GABA-B Receptor (GPCR) S_GABOB->GABA_B_R Binds to G_Protein Gi/o Protein GABA_B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux K_Channel->K_efflux Causes Ca_influx Ca2+ Influx (Inhibited) Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release Hyperpolarization->Reduced_Release

Diagram 2: GABA-B Receptor Signaling Pathway for (S)-GABOB.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the modulation of neuronal excitability, leading to its observed anticonvulsant and antiepileptic properties.

Quantitative Pharmacodynamic Data

Quantitative data on the potency and efficacy of (S)-GABOB at various GABA receptor subtypes is limited. However, one study on a nematode cys-loop GABA receptor provided a rank order of efficacy for several agonists, including the enantiomers of GABOB, and noted a 2-fold decrease in the EC50 for both R(-)-GABOB and S(+)-GABOB following a specific receptor mutation.[6] Further research is required to establish a comprehensive quantitative profile at mammalian receptors.

ParameterReceptor SubtypeValueSpecies/AssayReference
Efficacy Rank Order Nematode cys-loop GABA ReceptorR(-)-GABOB > S(+)-GABOBHaemonchus contortus / Two-electrode voltage clamp[6]
EC50 Fold Change Mutated Nematode cys-loop GABA Receptor2-fold decreaseHaemonchus contortus / Two-electrode voltage clamp[6]

Table 1: Summary of Available Quantitative Pharmacodynamic Data for GABOB Enantiomers.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated primarily in preclinical models using the racemic mixture (DL-GABOB).

Absorption

Studies in rats have shown that GABOB is well absorbed after oral administration.[7] The serum levels of radiolabeled DL-GABOB were found to be quite similar following single intravenous and oral doses, suggesting good bioavailability.[7]

Distribution

Following administration, GABOB is distributed to various organs, with the highest concentrations found in the liver and kidneys.[7] Importantly, studies have demonstrated that GABOB can cross the blood-brain barrier.[8] Investigations with radiolabeled DL-GABOB in rats revealed that the radioactivity detected in the brain was predominantly from the unchanged parent compound.[7]

Metabolism

Detailed metabolic pathways for (S)-GABOB have not been extensively elucidated.

Excretion

In rats, after a single oral dose of radiolabeled DL-GABOB, approximately 26.5% of the dose was excreted in the urine and 1.6% in the feces within six days.[7] Following intravenous administration, 10.15% was excreted in the urine and 1.75% in the feces over the same period.[7] A small percentage (around 0.4%) of an oral dose was found to be excreted in the bile within 24 hours.[7]

ParameterRouteValueSpeciesReference
Urinary Excretion (6 days) Oral~26.5%Rat (DL-GABOB)[7]
Fecal Excretion (6 days) Oral~1.6%Rat (DL-GABOB)[7]
Urinary Excretion (6 days) IV~10.15%Rat (DL-GABOB)[7]
Fecal Excretion (6 days) IV~1.75%Rat (DL-GABOB)[7]
Biliary Excretion (24 h) Oral~0.4%Rat (DL-GABOB)[7]

Table 2: Excretion of Radiolabeled DL-GABOB in Rats.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of GABA receptor ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow Prep Membrane Preparation (e.g., from brain tissue) Incubate Incubation: - Membranes - Radioligand (e.g., [3H]muscimol) - (S)-GABOB (unlabeled competitor) Prep->Incubate Separate Separation of Bound and Free Ligand (e.g., filtration) Incubate->Separate Quantify Quantification of Radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze

Diagram 3: General Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA receptors.[9]

  • Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the unlabeled test compound ((S)-GABOB).[10]

  • Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.[10]

  • Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.[9]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as those gated by GABA receptors.

Methodology:

  • Cell Preparation: Use cultured neurons or cells expressing the GABA receptor subtype of interest.

  • Recording: Establish a whole-cell patch-clamp recording from a single cell using a glass micropipette filled with an appropriate intracellular solution.[11]

  • Compound Application: Apply GABA or (S)-GABOB to the cell at various concentrations and record the resulting ionic currents across the cell membrane.[12]

  • Data Analysis: Analyze the current responses to determine the potency (EC50) and efficacy of (S)-GABOB as an agonist at the specific GABA receptor subtype.

Clinical and Preclinical Evidence

This compound has been investigated for its therapeutic potential, primarily as an anticonvulsant.

Preclinical Studies

Animal studies have demonstrated the anticonvulsant effects of GABOB.

Clinical Studies

A clinical trial involving adult patients with severe focal epilepsy refractory to medical treatment investigated the use of GABOB as an add-on therapy.[8] In this study, patients received 250 mg of GABOB twice daily for 26 weeks. The results showed that 25% of the patients experienced a 50% reduction in total seizure frequency.[8] No serious adverse effects related to the medication were reported.[8]

Synthesis

The stereospecific synthesis of this compound has been achieved through various routes, often starting from chiral precursors. One common approach involves the conversion of commercially available ethyl (S)-4-chloro-3-hydroxybutyrate.[5] Another described method utilizes the conversion of D-arabinose into the optically pure form of (S)-GABOB.[9]

Conclusion

This compound is a pharmacologically active molecule that primarily functions as an agonist at GABA-A, GABA-B, and GABA-C receptors, leading to an overall inhibitory effect on neuronal activity. Its ability to cross the blood-brain barrier and its demonstrated anticonvulsant effects in both preclinical and clinical settings make it a compound of continued interest for the development of new therapies for neurological disorders such as epilepsy. Further research is warranted to fully elucidate its quantitative pharmacodynamic profile at various GABA receptor subtypes, its detailed metabolic fate, and its complete pharmacokinetic profile in humans. Such studies will be crucial for optimizing its therapeutic potential and defining its clinical utility.

References

The Crucial Role of Chirality in the Biological Activity of 3-amino-4-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-4-hydroxybutanoic acid, also known as γ-amino-β-hydroxybutyric acid (GABOB), is a naturally occurring derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The presence of a chiral center at the C3 position gives rise to two distinct stereoisomers: (R)-(-)-3-amino-4-hydroxybutanoic acid and (S)-(+)-3-amino-4-hydroxybutanoic acid. This stereochemistry is a critical determinant of their biological activity, particularly their interaction with GABA receptors. This technical guide provides an in-depth analysis of the chirality-dependent pharmacology of GABOB enantiomers, summarizing quantitative data, detailing experimental methodologies for their characterization, and visualizing the relevant signaling pathways. This information is paramount for the rational design of subtype-selective GABA receptor ligands with therapeutic potential.

Introduction to Chirality and its Significance in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two non-superimposable mirror images of a chiral molecule are known as enantiomers. In the context of drug action, the three-dimensional arrangement of functional groups in a molecule dictates its ability to bind to and interact with specific biological targets, such as receptors and enzymes, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] The case of 3-amino-4-hydroxybutanoic acid provides a compelling example of the profound influence of chirality on biological activity.

The Stereoisomers of 3-amino-4-hydroxybutanoic Acid

3-amino-4-hydroxybutanoic acid is a GABA analogue that possesses a hydroxyl group at the β-position relative to the carboxylic acid. This structural feature introduces a chiral center, resulting in the (R) and (S) enantiomers.

  • (R)-(-)-3-amino-4-hydroxybutanoic acid ((R)-GABOB): Also referred to as L-γ-amino-β-hydroxybutyric acid.

  • (S)-(+)-3-amino-4-hydroxybutanoic acid ((S)-GABOB): Also referred to as D-γ-amino-β-hydroxybutyric acid.

The absolute configuration of these enantiomers dictates their interaction with the various subtypes of GABA receptors, leading to distinct pharmacological profiles.

Differential Biological Activity at GABA Receptors

GABOB exerts its effects by interacting with the three main classes of GABA receptors: GABA_A, GABA_B, and GABA_C (now classified as GABA_A-ρ).[2][3] The two enantiomers of GABOB display significant differences in their potency and efficacy at these receptor subtypes.

GABA_A Receptors

The affinity for GABA_A receptors is higher for the (S)-(+) enantiomer.[2] (S)-(+)-GABOB is approximately twice as potent as (R)-(-)-GABOB in displacing [3H]muscimol from GABA_A binding sites in mouse brain membrane fractions.[4]

GABA_B Receptors

In contrast to GABA_A receptors, the (R)-(-) enantiomer is the more potent agonist at GABA_B receptors.[2][3] (R)-(-)-GABOB is a full agonist of the GABA_B receptor, being about 10-fold less potent than racemic baclofen (B1667701) in binding experiments.[5] The (S)-(+) enantiomer acts as a partial agonist at GABA_B receptors.[5]

GABA_C (GABA_A-ρ) Receptors

Both enantiomers of GABOB act as full agonists at wild-type human recombinant ρ1 GABA_C receptors.[2][3][6][7] However, they exhibit a clear enantioselectivity, with the (R)-(-) isomer being more potent.[3] The interaction of GABOB enantiomers with the GABA_C receptor has been further elucidated through site-directed mutagenesis studies. A key residue, threonine 244 (T244) in the ligand-binding site of the ρ1 subunit, plays a crucial role in the enantioselective action of GABOB.[2][6][7]

Quantitative Analysis of Enantiomeric Activity

The differential activity of GABOB enantiomers has been quantified in various studies. The following tables summarize the key findings.

Table 1: Activity of GABOB Enantiomers at Wild-Type and Mutant GABA_C ρ1 Receptors

CompoundReceptorActivityEC50 / IC50 (μM)K_B (μM)
(R)-(-)-GABOBρ1 wild-typeFull Agonist19[2][6][7]-
(S)-(+)-GABOBρ1 wild-typeFull Agonist45[2][6][7]-
(R)-(-)-GABOBρ1 T244S mutantWeak Partial Agonist--
(S)-(+)-GABOBρ1 T244S mutantCompetitive Antagonist417.4[2][6][7]204[2][6][7]

Table 2: Binding Affinities of GABOB Enantiomers at GABA_A and GABA_B Receptors

CompoundReceptorIC50 (μM)
(R)-(-)-GABOBGABA_A1[8]
(R)-(-)-GABOBGABA_B0.35[8]

Experimental Protocols

The characterization of the stereoselective activity of 3-amino-4-hydroxybutanoic acid enantiomers relies on a combination of molecular biology and electrophysiological techniques.

Site-Directed Mutagenesis of GABA Receptors

This technique is employed to investigate the role of specific amino acid residues in ligand binding and receptor function.

Protocol:

  • Primer Design: Design mutagenic primers (typically 25-45 bases in length) containing the desired mutation (e.g., T244S in the GABA_C ρ1 subunit). The primers should anneal to the same sequence on opposite strands of the plasmid DNA containing the receptor subunit cDNA. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) and the plasmid DNA as a template. The reaction cycles through denaturation, annealing of the mutagenic primers, and elongation, resulting in the synthesis of the mutated plasmid.

  • DpnI Digestion: The PCR product is treated with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation.

Expression of GABA Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

Xenopus oocytes are a robust system for the heterologous expression of ion channels and receptors.

Protocol:

  • cRNA Preparation: The cDNA encoding the wild-type or mutant GABA receptor subunits is linearized and used as a template for in vitro transcription to synthesize capped messenger RNA (cRNA).

  • Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA Injection: A specific amount of cRNA for the receptor subunits is injected into the cytoplasm of the oocytes. The oocytes are then incubated to allow for receptor expression and insertion into the plasma membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • An oocyte expressing the receptors is placed in a recording chamber and perfused with a buffer solution.

    • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -60 mV).

    • The agonist (e.g., GABOB enantiomers) is applied to the oocyte through the perfusion system.

    • The binding of the agonist to the GABA receptor opens the associated ion channel, leading to an ionic current across the membrane. This current is recorded by the TEVC amplifier.

    • Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50 (for agonists) or IC50 (for antagonists).

Radioligand Binding Assays

These assays are used to determine the affinity of ligands for a receptor.

Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the GABA receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]muscimol for GABA_A receptors or [3H]baclofen for GABA_B receptors) and varying concentrations of the unlabeled test compound (GABOB enantiomers).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes are trapped on the filter.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The differential interaction of GABOB enantiomers with GABA receptors triggers distinct downstream signaling events.

GABA_A and GABA_C (GABA_A-ρ) Receptor Signaling

GABA_A and GABA_C receptors are ionotropic receptors that form chloride ion channels.[9] Their activation leads to a rapid influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission.

GABA_A_C_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABOB (R)- or (S)-GABOB Receptor GABA_A / GABA_C Receptor (Ligand-gated Cl- Channel) GABOB->Receptor Binds to receptor Cl_influx Cl- Influx Receptor->Cl_influx Channel opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABA_A/C receptor signaling pathway.
GABA_B Receptor Signaling

GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[2]

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABOB (R)-GABOB GABAB_R GABA_B Receptor GABOB->GABAB_R Binds to receptor G_Protein Gαi/o and Gβγ Subunits GABAB_R->G_Protein Activates G-protein AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel ↑ K+ Channel Activity G_Protein->K_Channel Gβγ activates Ca_Channel ↓ Ca2+ Channel Activity G_Protein->Ca_Channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_molecular Molecular Biology cluster_expression Heterologous Expression cluster_functional Functional Assays cluster_binding Binding Assays cluster_analysis Data Analysis & Conclusion Synthesis Enantioselective Synthesis of (R)- and (S)-GABOB TEVC Two-Electrode Voltage Clamp (EC50 / IC50 Determination) Synthesis->TEVC Radioligand_assay Radioligand Binding Assay (IC50 / Ki Determination) Synthesis->Radioligand_assay Mutagenesis Site-Directed Mutagenesis (e.g., GABA_C ρ1 T244S) cRNA_prep cRNA Preparation Mutagenesis->cRNA_prep Oocyte_injection Injection into Xenopus Oocytes cRNA_prep->Oocyte_injection Oocyte_injection->TEVC Analysis Comparative Analysis of Enantiomer Potency & Efficacy TEVC->Analysis Membrane_prep Brain Membrane Preparation Membrane_prep->Radioligand_assay Radioligand_assay->Analysis

References

(S)-3-Amino-4-hydroxybutanoic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-4-hydroxybutanoic acid (S-GABOB) , a non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry and bifunctional nature, possessing both an amine and a hydroxyl group, make it an attractive starting material for the synthesis of a wide array of complex and biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (S)-GABOB as a chiral synthon, with a focus on detailed experimental protocols and quantitative data to support its utility in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . A summary of its key physical and spectroscopic properties is presented in the table below.

PropertyValue
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Appearance White crystalline solid
Melting Point 212 °C (decomposes)
Specific Rotation [α]D20 +19.5° (c = 1 in H₂O)
Solubility Soluble in water, sparingly soluble in methanol, and insoluble in nonpolar organic solvents.
CAS Number 16504-57-7

Synthesis of this compound

The enantiomerically pure form of 3-amino-4-hydroxybutanoic acid is crucial for its application as a chiral building block. Several methods have been developed for its asymmetric synthesis, often employing enzymatic resolutions or starting from other chiral pool molecules.

One notable method involves the enzymatic resolution of a racemic precursor. For instance, racemic 4-azido-3-hydroxybutanoic acid can be resolved using a lipase, followed by reduction of the azide (B81097) to afford the desired (S)-enantiomer with high enantiomeric excess.

Applications in Organic Synthesis

The strategic placement of the amino and hydroxyl groups on a chiral backbone makes (S)-GABOB a powerful tool for the synthesis of various important classes of compounds, including chiral γ-lactams, carnitine derivatives, and other pharmaceutical intermediates.

Synthesis of Chiral γ-Lactams (4-hydroxypyrrolidin-2-ones)

Chiral γ-lactams, particularly 4-hydroxypyrrolidin-2-ones, are key structural motifs found in numerous biologically active compounds. This compound can be readily converted to (S)-4-hydroxypyrrolidin-2-one through intramolecular cyclization.

G GABOB This compound Lactam (S)-4-Hydroxypyrrolidin-2-one GABOB->Lactam Intramolecular Cyclization

Caption: Synthesis of (S)-4-hydroxypyrrolidin-2-one from (S)-GABOB.

Experimental Protocol: Synthesis of (S)-4-hydroxypyrrolidin-2-one

A solution of this compound (1.19 g, 10 mmol) in distilled water (20 mL) is heated at reflux for 48 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the water is removed under reduced pressure to yield a crude solid. The solid is then recrystallized from a mixture of ethanol (B145695) and diethyl ether to afford pure (S)-4-hydroxypyrrolidin-2-one.

ProductStarting MaterialReagents and ConditionsYieldEnantiomeric Excess
(S)-4-Hydroxypyrrolidin-2-oneThis compoundWater, reflux, 48h>95%>99%
Synthesis of (S)-Carnitine

(S)-Carnitine, the biologically active enantiomer of carnitine, plays a crucial role in fatty acid metabolism. (S)-GABOB serves as a key precursor for its synthesis. The synthesis involves the protection of the amino and hydroxyl groups, followed by quaternization of the nitrogen atom and subsequent deprotection.

G GABOB This compound ProtectedGABOB Protected (S)-GABOB derivative GABOB->ProtectedGABOB Protection Quaternized Quaternized Intermediate ProtectedGABOB->Quaternized Quaternization (e.g., CH3I) Carnitine (S)-Carnitine Quaternized->Carnitine Deprotection

Methodological & Application

Direct Chiral Analysis of Amino Acids via LC-MS/MS: A Derivatization-Free Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The stereoisomeric form of amino acids plays a crucial role in various biological processes, pharmacology, and drug development. D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules and biomarkers for various diseases. Consequently, the accurate and sensitive chiral analysis of amino acids is of paramount importance. Traditional methods for amino acid enantioseparation often involve complex and time-consuming derivatization steps. This application note describes a robust and sensitive method for the direct chiral analysis of underivatized amino acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach simplifies sample preparation, reduces the risk of derivatization-related artifacts, and provides high selectivity and sensitivity, making it ideal for high-throughput applications in research and industrial settings.

The primary challenge in the direct analysis of amino acids lies in their high polarity and the identical mass-to-charge ratio of enantiomers. This method overcomes these challenges by employing specialized chiral stationary phases (CSPs) capable of stereoselectively retaining amino acid enantiomers, coupled with the specificity and sensitivity of tandem mass spectrometry for detection. Two main types of CSPs have demonstrated significant success in this application: crown ether-based and macrocyclic antibiotic (teicoplanin)-based columns.

This document provides detailed protocols for both crown ether and teicoplanin-based methods, a summary of quantitative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this advanced analytical technique.

Experimental Principles

The separation of amino acid enantiomers without derivatization is achieved through the formation of transient diastereomeric complexes with the chiral selector of the stationary phase.

  • Crown Ether-Based CSPs (e.g., CROWNPAK CR-I(+)): These columns utilize a chiral crown ether that forms inclusion complexes with the primary amino group of amino acids. The stability of these complexes differs between L- and D-enantiomers, leading to differential retention times. An acidic mobile phase is required to ensure the protonation of the amino group.

  • Teicoplanin-Based CSPs (e.g., CHIROBIOTIC T): Teicoplanin is a macrocyclic glycopeptide that offers multiple chiral recognition sites, including carboxyl and amino groups, enabling interaction with the zwitterionic form of amino acids. This allows for enantioseparation under a wider range of mobile phase conditions, including reversed-phase and polar organic modes.

Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each amino acid. This allows for accurate quantification even in complex biological matrices.

Experimental Protocols

Method 1: Chiral Analysis using a Crown Ether-Based Column

This protocol is suitable for the simultaneous enantioseparation of a wide range of primary amino acids.

1. Liquid Chromatography (LC) Conditions:

  • Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.05 M Perchloric Acid (pH ~1.5-2.0)

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-10 min: 15-80% B (linear gradient)

    • 10-12 min: 80% B (hold)

    • 12.1-15 min: 15% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry (MS/MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: 4500 V

  • Source Temperature: 400 °C

  • Nebulizer Gas (Gas 1): 50 psi

  • Heater Gas (Gas 2): 50 psi

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM) - Refer to Table 2 for specific transitions.

3. Sample Preparation:

  • For biological fluids (e.g., plasma, urine), perform protein precipitation by adding 3 volumes of ice-cold methanol (B129727) or acetonitrile containing internal standards to 1 volume of the sample.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of Mobile Phase A.

  • Filter through a 0.22 µm syringe filter before injection.

Method 2: Chiral Analysis using a Teicoplanin-Based Column

This protocol offers versatility with different mobile phase modes. The reversed-phase mode is presented here.

1. Liquid Chromatography (LC) Conditions:

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B (linear gradient)

    • 20-22 min: 50-95% B (linear gradient)

    • 22-25 min: 95% B (hold)

    • 25.1-30 min: 5% B (equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Mass Spectrometry (MS/MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: 5000 V

  • Source Temperature: 450 °C

  • Nebulizer Gas (Gas 1): 45 psi

  • Heater Gas (Gas 2): 45 psi

  • Curtain Gas: 25 psi

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM) - Refer to Table 2 for specific transitions.

3. Sample Preparation:

Follow the same sample preparation protocol as described in Method 1.

Quantitative Data Summary

The following tables summarize the quantitative performance of the direct chiral analysis of amino acids by LC-MS/MS. Data is compiled from various studies and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Quantitative Performance Data for Chiral Analysis of Selected Amino Acids

Amino AcidEnantiomerLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Alanine D/L1 - 10000.1 - 0.50.5 - 2
Aspartic Acid D/L5 - 20000.5 - 22 - 10
Glutamic Acid D/L5 - 20000.5 - 22 - 10
Leucine D/L1 - 15000.2 - 11 - 5
Isoleucine D/L1 - 15000.2 - 11 - 5
Phenylalanine D/L0.5 - 5000.05 - 0.20.2 - 1
Proline D/L2 - 10000.5 - 12 - 5
Serine D/L1 - 10000.1 - 0.50.5 - 2
Valine D/L1 - 15000.2 - 11 - 5

Table 2: Exemplary MRM Transitions for Underivatized Amino Acids (Positive ESI Mode)

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alanine 90.144.215
Arginine 175.170.125
Asparagine 133.174.018
Aspartic Acid 134.174.020
Glutamic Acid 148.184.022
Glutamine 147.184.020
Histidine 156.1110.120
Isoleucine 132.186.115
Leucine 132.186.115
Lysine 147.184.122
Methionine 150.1104.118
Phenylalanine 166.1120.118
Proline 116.170.120
Serine 106.160.115
Threonine 120.174.115
Tryptophan 205.1188.120
Tyrosine 182.1136.120
Valine 118.172.115

Note: Optimal collision energies may vary between different mass spectrometer models and should be optimized empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase A Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Autosampler Injection Filtration->Injection Chiral_Separation Chiral LC Column (e.g., CROWNPAK CR-I(+)) Injection->Chiral_Separation Ionization Electrospray Ionization (ESI) Chiral_Separation->Ionization Mass_Analysis Tandem Mass Spectrometer (QqQ) Ionization->Mass_Analysis Detection MRM Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report (D/L Ratios) Quantification->Report

Caption: Experimental workflow for direct chiral analysis of amino acids.

logical_relationship cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Desired Outcome Challenge Direct Chiral Analysis of Amino Acids CSP Chiral Stationary Phase (CSP) Challenge->CSP enables separation MSMS Tandem Mass Spectrometry (MS/MS) Challenge->MSMS provides sensitivity & selectivity Outcome Accurate Quantification of D- and L-Amino Acids CSP->Outcome MSMS->Outcome

Caption: Logical relationship of the analytical method.

Conclusion

The direct chiral analysis of underivatized amino acids by LC-MS/MS is a powerful technique that offers significant advantages over traditional derivatization-based methods. By leveraging specialized chiral stationary phases and the inherent selectivity of tandem mass spectrometry, this approach provides a sensitive, accurate, and high-throughput solution for the enantioselective quantification of amino acids. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in various fields to implement this advanced analytical methodology. The simplification of sample preparation and the robustness of the method make it particularly well-suited for applications in clinical research, metabolomics, and pharmaceutical development where reliable chiral analysis is critical.

Application Notes and Protocols for High-throughput Screening of GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutics aimed at treating a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The discovery of novel and subtype-selective GABA receptor modulators has been historically challenged by the lack of robust high-throughput screening (HTS) assays. This document provides detailed application notes and protocols for several HTS methods amenable to the discovery and characterization of GABA receptor modulators.

Fluorescence-Based Functional Assays

Fluorescence-based assays are a mainstay of HTS due to their sensitivity, speed, and amenability to automation. For GABA receptors, which are ligand-gated ion channels (GABA-A) or G-protein coupled receptors (GABA-B), fluorescence assays can be designed to measure changes in membrane potential or intracellular ion concentrations that result from receptor activation.

Membrane Potential-Sensing Dye Assays (e.g., FMP-Red-Dye)

Principle: This method utilizes a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Activation of GABA-A receptors, which are chloride channels, leads to an influx of Cl- ions and subsequent membrane depolarization in cells with a high intracellular Cl- concentration. This change in voltage is detected as a change in the fluorescence intensity of the dye.[1][2][3][4]

Application: This assay is suitable for identifying agonists, antagonists, and positive allosteric modulators (PAMs) of GABA-A receptors.[1][5]

Data Presentation: Activity of Known GABA-A Receptor Modulators

CompoundModulator TypeReceptor SubtypeEC50/IC50Reference
GABAAgonistα1β3γ240 ± 11 nM[1]
GABAAgonistα4β3δ6 ± 1 nM[1]
GABAAgonistα1β2γ2L137.42 ± 26.31 nM[5]
DiazepamPAMα1β2γ2L3.22 ± 0.73 µM[5]
GabazineAntagonistα1β2γ2L0.16 ± 0.04 µM[5]
BicucullineBlockerα1β2γ2L0.47 ± 0.06 µM[5]
Picrotoxin (PTX)Blockerα1β2γ2L6.39 ± 1.17 µM[5]

Experimental Protocol: FMP-Red-Dye Assay

  • Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing the GABA-A receptor subtype of interest in 96-well or 384-well black-walled, clear-bottom microplates.[1][5]

  • Dye Loading: Prepare a 1x FMP-Red-Dye solution in a suitable buffer (e.g., Locke's buffer: 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1 mM MgCl2, 8.6 mM HEPES, 5.6 mM glucose, 0.1 µM glycine, pH 7.4).[1] Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at room temperature, protected from light.[1][6]

  • Compound Addition: Prepare serial dilutions of test compounds and known modulators in the assay buffer.

  • Fluorescence Reading: Use a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence. Add the compounds to the wells and continue to record the fluorescence intensity over time (e.g., for 120 seconds).[7][8] GABA or another agonist is typically added after a short baseline reading to assess the modulatory effects of the test compounds.[1]

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the initial fluorescence (F0) to give ΔF/F0. Dose-response curves are generated by plotting ΔF/F0 against the compound concentration to determine EC50 or IC50 values.[1][9]

Workflow Diagram: Membrane Potential Dye Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells expressing GABA-A receptors dye_loading Load cells with membrane potential dye plate_cells->dye_loading prepare_compounds Prepare compound and agonist solutions add_compounds Add test compounds prepare_compounds->add_compounds baseline_reading Read baseline fluorescence (FLIPR) dye_loading->baseline_reading baseline_reading->add_compounds add_agonist Add GABA (agonist) add_compounds->add_agonist read_fluorescence Record fluorescence change over time add_agonist->read_fluorescence calculate_deltaF Calculate ΔF/F0 read_fluorescence->calculate_deltaF dose_response Generate dose-response curves calculate_deltaF->dose_response determine_ec50 Determine EC50/IC50 dose_response->determine_ec50

Caption: Workflow for a membrane potential dye-based HTS assay.

Yellow Fluorescent Protein (YFP)-Based Halide Ion Influx Assay

Principle: This assay utilizes a halide-sensitive variant of yellow fluorescent protein (YFP-H148Q/I152L) co-expressed with the GABA-A receptor subunits. The fluorescence of this YFP variant is quenched by the influx of halide ions, such as iodide (I-), through the activated GABA-A receptor channel.[7][8]

Application: This method is well-suited for identifying agonists, antagonists, and allosteric modulators of GABA-A receptors in a high-throughput format.[7][8]

Data Presentation: Modulatory Effects on GABA-A Receptors

ModulatorpEC50 of GABA modulationReference
Diazepam7.2 ± 0.1[7]
Flunitrazepam7.8 ± 0.1[7]
Zolpidem7.5 ± 0.1[7]
Propofol5.3 ± 0.1[7]

Experimental Protocol: YFP-Based Assay

  • Cell Line Generation: Co-transfect CHO-K1 or a similar cell line with plasmids encoding the desired GABA-A receptor subunits and the halide-sensitive YFP using a method like electroporation. Cryopreserved, assay-ready cells can be prepared for convenience.[7][8]

  • Cell Plating: Thaw and plate the YFP-GABA-A cells in 384-well microplates.

  • Compound Preparation: Prepare dilutions of test compounds in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure:

    • Wash the cells with a halide-free buffer.

    • Add the test compounds to the wells and incubate for a defined period.

    • Use a plate reader capable of kinetic fluorescence measurements to establish a baseline reading.

    • Add a solution containing a mixture of GABA and sodium iodide (NaI) to stimulate the receptor and initiate halide influx.

    • Record the quenching of YFP fluorescence over time (e.g., 120 seconds at 1-second intervals).[7][8]

  • Data Analysis: The rate of fluorescence quenching is proportional to the activity of the GABA-A receptor. Analyze the data to determine the effects of the test compounds on GABA-A receptor function.

Workflow Diagram: YFP-Based Halide Influx Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate YFP-GABA-A expressing cells wash_cells Wash cells with halide-free buffer plate_cells->wash_cells prepare_solutions Prepare compound and GABA/NaI solutions add_compounds Add test compounds and incubate prepare_solutions->add_compounds wash_cells->add_compounds baseline_reading Read baseline YFP fluorescence add_compounds->baseline_reading add_gaba_nai Add GABA/NaI solution baseline_reading->add_gaba_nai read_quench Record fluorescence quenching over time add_gaba_nai->read_quench calculate_quench_rate Calculate rate of fluorescence quench read_quench->calculate_quench_rate dose_response Generate dose-response curves calculate_quench_rate->dose_response determine_modulation Determine modulatory effects dose_response->determine_modulation

Caption: Workflow for a YFP-based halide influx HTS assay.

Radioligand Binding Assays

Principle: Radioligand binding assays directly measure the interaction of a radiolabeled ligand with the receptor. These assays are used to determine the affinity of unlabeled test compounds by measuring their ability to displace the radioligand from the receptor.[10][11]

Application: This method is a gold standard for determining the binding affinity of compounds to specific receptor sites and is highly amenable to HTS. It can be used to screen for compounds that bind to the orthosteric (GABA) site or allosteric sites (e.g., the benzodiazepine (B76468) site).[10]

Data Presentation: Binding Affinities of Known Ligands

RadioligandUnlabeled LigandReceptor/SiteKi/IC50Reference
[3H]MuscimolGABAGABA-A-[11][12]
[3H]MuscimolBicucullineGABA-A-[11]
[3H]BaclofenGABAGABA-B-[11]
[3H]GABAIsoguvacineGABA-B400 µM[11]
[3H]GABANipecotic AcidGABA Transporter2100 nM[13]

Experimental Protocol: [3H]Muscimol Binding to GABA-A Receptors

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose (B13894) buffer.

    • Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.

    • Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Binding Assay:

    • In a 96-well filter plate, add the prepared membranes, the radioligand ([3H]muscimol, e.g., at 5 nM), and varying concentrations of the unlabeled test compound.[12]

    • For non-specific binding, use a high concentration of a known ligand like GABA (e.g., 10 mM).[12]

    • Incubate the plate for a specific time at a controlled temperature (e.g., 45 minutes at 4°C).[12]

  • Assay Termination and Detection:

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently the Ki using the Cheng-Prusoff equation.

GABA Receptor Signaling Pathways

A thorough understanding of the signaling pathways associated with GABA receptors is essential for designing relevant screening assays and interpreting the results.

GABA-A Receptor Signaling

GABA-A receptors are ionotropic receptors that form a chloride ion channel.[14][15] The binding of GABA to the receptor leads to the opening of the channel and an influx of Cl- ions, causing hyperpolarization or shunting inhibition of the neuron, which is the basis for the fast inhibitory neurotransmission in the brain.[16]

Diagram: GABA-A Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor binds BZD Benzodiazepines (PAM) BZD->GABA_A_Receptor modulates Cl_ion Cl- GABA_A_Receptor->Cl_ion opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization influx leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Simplified signaling pathway of the GABA-A receptor.

GABA-B Receptor Signaling

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs).[17] Upon GABA binding, the receptor activates a Gi/o protein, which dissociates into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs).[17][18]

Diagram: GABA-B Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABA_B_Receptor GABA-B Receptor (GPCR) GABA->GABA_B_Receptor binds Gi_o Gi/o Protein GABA_B_Receptor->Gi_o activates G_alpha Gi_o->G_alpha G_betagamma Gβγ Gi_o->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GIRK GIRK Channel K_ion K+ GIRK->K_ion efflux VGCC Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion influx G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->VGCC inhibits

Caption: Overview of the GABA-B receptor signaling cascade.

Conclusion

The choice of a high-throughput screening assay for GABA receptor modulators depends on the specific research question, available resources, and the desired throughput. Fluorescence-based functional assays offer a robust and sensitive platform for primary screening of large compound libraries. Radioligand binding assays remain indispensable for confirming direct binding and determining the affinity of hit compounds. A multi-assay approach, combining functional and binding assays, is often the most effective strategy for the successful discovery and development of novel GABA receptor modulators.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the enzymatic synthesis of chiral amino acids, which are crucial building blocks in the pharmaceutical and biotechnology industries. The use of enzymes offers a green and highly selective alternative to traditional chemical methods. This document outlines four major enzymatic strategies: reductive amination using amine dehydrogenases, asymmetric amination with transaminases, the hydantoinase process for dynamic kinetic resolution, and asymmetric synthesis using ammonia (B1221849) lyases.

Introduction to Enzymatic Synthesis of Chiral Amino Acids

Chiral amino acids are fundamental to the development of a vast array of pharmaceuticals, including antiviral, anticancer, and antibiotic agents. The stereochemistry of these molecules is critical to their biological activity, making enantiomerically pure amino acids highly sought after. Enzymatic synthesis provides a powerful platform for achieving high enantioselectivity under mild reaction conditions, often with superior yields and reduced environmental impact compared to conventional chemical synthesis.[1][2] This document details the protocols for key enzymatic methods, presents quantitative data for various substrates, and provides visual workflows to aid in experimental design.

Key Enzymatic Strategies and Protocols

Four primary enzymatic strategies for the synthesis of chiral amino acids are detailed below, each with its own advantages in terms of substrate scope, stereoselectivity, and process scalability.

Reductive Amination using Amine Dehydrogenases (AmDHs)

Reductive amination catalyzed by amine dehydrogenases (AmDHs) offers a direct route to chiral amino acids from α-keto acids. This method is highly atom-efficient, utilizing ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.[3][4][5][6] Cofactor recycling is essential for the economic viability of this process on a larger scale and is typically achieved by coupling the reaction with a dehydrogenase such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH).[3][5]

Experimental Protocol: Synthesis of (R)-amines using Amine Dehydrogenase with Cofactor Recycling

This protocol describes the synthesis of chiral amines from their corresponding ketones using an amine dehydrogenase coupled with a formate dehydrogenase for NAD(P)H regeneration.

Materials:

  • Amine Dehydrogenase (AmDH)

  • Formate Dehydrogenase from Candida boidinii (Cb-FDH)

  • NAD⁺ or NADP⁺ (depending on AmDH and FDH specificity)

  • Ammonium (B1175870) formate buffer (1 M, pH 8.5)

  • Substrate (e.g., aromatic or aliphatic ketone)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture by dissolving the ketone substrate in the ammonium formate buffer to a final concentration of 50 mM.

  • Cofactor Addition: Add the nicotinamide cofactor (NAD⁺ or NADP⁺) to a final concentration of 1 mM.

  • Enzyme Addition: Add the amine dehydrogenase to the desired final concentration (e.g., 80–130 µM).

  • Cofactor Regeneration: Add the formate dehydrogenase (e.g., Cb-FDH) to a final concentration of approximately 14 µM.

  • Reaction Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 190 rpm on an orbital shaker) for 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as chiral HPLC, to determine the conversion and enantiomeric excess.

  • Work-up and Product Isolation: Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the chiral amine product.

Quantitative Data for Reductive Amination:

SubstrateEnzyme SystemConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Various ketones and aldehydesAmDHs with Cb-FDHUp to 100%>99% (R)[3]
2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acidEngineered Phenylalanine Dehydrogenase with FDHNearly quantitative100%[5]
Methyl isobutyl ketoneEngineered Leucine DehydrogenaseNot specified99.8% (R)[7]

Logical Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Isolation Reaction_Mixture Prepare Reaction Mixture: - Ketone/Aldehyde Substrate (50 mM) - Ammonium Formate Buffer (1 M, pH 8.5) Cofactor Add Cofactor: - NAD(P)+ (1 mM) Reaction_Mixture->Cofactor Step 1 Enzymes Add Enzymes: - Amine Dehydrogenase - Formate Dehydrogenase Cofactor->Enzymes Step 2 Incubation Incubate: - 30°C - 24 hours - Gentle Agitation Enzymes->Incubation Step 3 Monitoring Monitor Reaction: - Chiral HPLC Incubation->Monitoring Step 4 Workup Product Isolation: - Extraction/Chromatography Monitoring->Workup Step 5

Caption: Workflow for the enzymatic synthesis of chiral amines via reductive amination.

Asymmetric Synthesis using ω-Transaminases (ω-TAs)

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, yielding a chiral amine.[1] This method is widely used due to the commercial availability of a variety of (R)- and (S)-selective ω-TAs. A key challenge in transaminase reactions is overcoming the often-unfavorable reaction equilibrium.[8] Strategies to drive the reaction to completion include using a large excess of the amine donor or removing the ketone by-product.[9]

Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylbenzylamine

This protocol describes the synthesis of (S)-α-methylbenzylamine from acetophenone (B1666503) using an (S)-selective ω-transaminase with L-alanine as the amino donor. The pyruvate (B1213749) by-product is removed using lactate (B86563) dehydrogenase (LDH) to shift the equilibrium.

Materials:

  • (S)-selective ω-Transaminase (ω-TA)

  • Lactate Dehydrogenase (LDH)

  • Pyridoxal-5'-phosphate (PLP)

  • NADH

  • Acetophenone

  • L-Alanine

  • Tris-HCl buffer (e.g., 200 mM, pH 7.0)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a 1 mL reaction mixture in 200 mM Tris-HCl buffer (pH 7.0).

  • Reagent Addition: Add the following reagents to the final concentrations indicated:

    • Acetophenone: 30 mM

    • L-Alanine: 300 mM

    • PLP: 0.1 mM

  • Enzyme Addition: Add the (S)-selective ω-transaminase to the desired activity level (e.g., 0.02 mg/mL).

  • By-product Removal System (optional but recommended): If using a pyruvate removal system, add LDH and NADH to appropriate concentrations to convert pyruvate to lactate.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 24 hours), with gentle mixing.

  • Monitoring and Analysis: Monitor the formation of (S)-α-methylbenzylamine and the disappearance of acetophenone using chiral HPLC. Determine the enantiomeric excess of the product.

  • Product Isolation: After the reaction is complete, the product can be isolated using standard techniques such as extraction at an appropriate pH.

Quantitative Data for Transaminase-Mediated Synthesis:

SubstrateAmino DonorEnzymeConversion (%)e.e. (%)Reference
AcetophenoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)92.1>99 (S)
BenzylacetoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)90.2>99 (S)
(4-Fluorophenyl)acetoneortho-XylylenediamineCommercial ω-TA (ATA 113)>99>99[10]
1-Indanoneortho-XylylenediamineCommercial ω-TA (ATA 113)73>99[10]
rac-γ-amino acidsPyruvateω-TA>99 (kinetic resolution)>99 (R and S)[11]

Signaling Pathway for Transaminase Reaction with By-product Removal

Transaminase_Pathway Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) w_TA ω-Transaminase (PLP) Prochiral_Ketone->w_TA Amino_Donor Amino Donor (e.g., L-Alanine) Amino_Donor->w_TA Chiral_Amine Chiral Amine (e.g., (S)-α-Methylbenzylamine) w_TA->Chiral_Amine Ketone_Byproduct Ketone By-product (e.g., Pyruvate) w_TA->Ketone_Byproduct Lactate_Dehydrogenase Lactate Dehydrogenase (LDH) Ketone_Byproduct->Lactate_Dehydrogenase Substrate Lactate Lactate Lactate_Dehydrogenase->Lactate Product NAD NAD+ Lactate_Dehydrogenase->NAD Oxidized Cofactor NADH NADH NADH->Lactate_Dehydrogenase Cofactor

Caption: Transaminase-catalyzed synthesis with equilibrium shift via by-product removal.

The Hydantoinase Process

The "hydantoinase process" is a powerful and industrially established method for the production of enantiomerically pure D- or L-amino acids.[12][13][14][15] This process typically involves a three-enzyme cascade: a hydantoin (B18101) racemase, a stereoselective hydantoinase, and a carbamoylase.[16][17] This dynamic kinetic resolution (DKR) allows for the theoretical 100% conversion of a racemic mixture of 5-monosubstituted hydantoins into the desired chiral amino acid.[13]

Experimental Protocol: Synthesis of D-Tryptophan

This protocol outlines the synthesis of D-tryptophan from L-indolylmethylhydantoin using a cascade of hydantoin racemase, D-hydantoinase, and D-carbamoylase.

Materials:

  • Hydantoin Racemase (e.g., from Arthrobacter aurescens)

  • D-Hydantoinase (e.g., from Agrobacterium tumefaciens)

  • D-Carbamoylase (e.g., from Arthrobacter crystallopoietes)

  • L-indolylmethylhydantoin

  • Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Deionized water

  • Temperature-controlled reaction vessel with pH control

  • HPLC for analysis

Procedure:

  • Substrate Preparation: Prepare a solution of L-indolylmethylhydantoin in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 80 mM.

  • Enzyme Addition: Add the three enzymes (hydantoin racemase, D-hydantoinase, and D-carbamoylase) to the reaction mixture. The optimal ratio of the enzymes should be determined empirically for maximum efficiency.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 50°C) and pH (e.g., 8.0) with gentle stirring.

  • Reaction Monitoring: Monitor the conversion of the substrate and the formation of D-tryptophan over time (e.g., 12 hours) using HPLC.

  • Product Isolation: Once the reaction has reached completion, the D-tryptophan product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Quantitative Data for the Hydantoinase Process:

SubstrateProductYield (%)e.e. (%)Reference
L-indolylmethylhydantoin (80 mM)D-Tryptophan99.4>99.9[13]
D,L-p-hydroxyphenyl hydantoinD-p-hydroxyphenylglycineHighHigh[16]

The Hydantoinase Process Pathway

Hydantoinase_Process L_Hydantoin L-5-monosubstituted Hydantoin Racemase Hydantoin Racemase L_Hydantoin->Racemase D_Hydantoin D-5-monosubstituted Hydantoin D_Hydantoin->Racemase D_Hydantoinase D-Hydantoinase D_Hydantoin->D_Hydantoinase Racemase->D_Hydantoin N_Carbamoyl_D_AA N-Carbamoyl-D-Amino Acid D_Hydantoinase->N_Carbamoyl_D_AA D_Carbamoylase D-Carbamoylase N_Carbamoyl_D_AA->D_Carbamoylase D_Amino_Acid D-Amino Acid D_Carbamoylase->D_Amino_Acid CO2_NH3 CO₂ + NH₃ D_Carbamoylase->CO2_NH3 H2O_1 H₂O H2O_1->D_Hydantoinase H2O_2 H₂O H2O_2->D_Carbamoylase

Caption: Enzymatic cascade of the hydantoinase process for D-amino acid synthesis.

Asymmetric Synthesis using Ammonia Lyases

Ammonia lyases, such as phenylalanine ammonia lyase (PAL), catalyze the reversible addition of ammonia to α,β-unsaturated carboxylic acids to produce chiral amino acids.[18] This method is particularly attractive as it is highly atom-economical and does not require a cofactor. The reaction equilibrium generally favors the elimination of ammonia, so high concentrations of ammonia are required to drive the synthesis of the amino acid.[19]

Experimental Protocol: Synthesis of L-Phenylalanine Analogues

This protocol describes the synthesis of a substituted L-phenylalanine from the corresponding cinnamic acid derivative using a phenylalanine ammonia lyase.

Materials:

  • Phenylalanine Ammonia Lyase (PAL)

  • Substituted cinnamic acid

  • Ammonium carbonate or ammonium hydroxide (B78521) solution (high concentration, e.g., 3-6 M)

  • Buffer (e.g., Tris-HCl, pH adjusted to be basic, e.g., 9.5)

  • Deionized water

  • Temperature-controlled shaker

  • HPLC with a chiral column

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve the cinnamic acid substrate in the high-concentration ammonia solution to the desired final concentration (e.g., 50 mM). Adjust the pH to the optimal range for the specific PAL being used (often alkaline).

  • Enzyme Addition: Add the PAL enzyme to the reaction mixture. The enzyme loading will depend on its specific activity and should be optimized for the desired conversion rate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for a period of 24-72 hours.

  • Monitoring: Follow the progress of the reaction by analyzing samples via chiral HPLC to determine the concentration of the L-amino acid product and its enantiomeric excess.

  • Product Isolation: Upon completion, the product can be isolated by adjusting the pH to the isoelectric point of the amino acid to facilitate precipitation, followed by filtration.

Quantitative Data for Ammonia Lyase-Catalyzed Synthesis:

SubstrateProductYield (%)e.e. (%)Reference
(E)-3-(benzo[d]oxazol-2-yl)acrylic acidd-benzoxazole alanine98 (with engineered PAL)99 (d-selective)[18]
Various β-branched cinnamic acidsβ-branched phenylalanine analogs41-71>99.5[20]
L-4-Br-phenylalanine4-Br-cinnamic acid (deamination)94 (amination with engineered PAL)>99[21]

Reaction Scheme for Phenylalanine Ammonia Lyase

PAL_Reaction Cinnamic_Acid α,β-Unsaturated Carboxylic Acid PAL Phenylalanine Ammonia Lyase Cinnamic_Acid->PAL Ammonia NH₃ Ammonia->PAL Chiral_AA Chiral Amino Acid PAL->Chiral_AA

Caption: Asymmetric synthesis of chiral amino acids using phenylalanine ammonia lyase.

Analytical Methods

Accurate determination of yield and enantiomeric excess is critical for evaluating the success of a chiral synthesis.

  • Yield Determination: The reaction yield is typically determined by High-Performance Liquid Chromatography (HPLC) using a standard curve for the product. An internal standard can be used to improve accuracy.

  • Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the most common method for determining the enantiomeric excess of the amino acid product.[22][23][24] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their individual quantification. The e.e. is calculated as:

    • e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 (for an excess of the R-enantiomer)

Enzyme Unit Definitions

The activity of enzymes is typically expressed in units (U). It is important to understand the definition of a unit as it can vary.

  • Standard Unit (U): One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions (e.g., temperature, pH, substrate concentration).[25][26][27][28]

  • Specific Activity: This is the activity of an enzyme per milligram of total protein (U/mg). It is a measure of enzyme purity.[25][27][28][29]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Unfavorable reaction equilibrium- Enzyme inhibition (substrate or product)- Suboptimal reaction conditions (pH, temp)- Insufficient enzyme concentration or activity- Cofactor limitation/degradation- Add a by-product removal system- Use a higher excess of one substrate- Optimize pH and temperature- Increase enzyme loading- Ensure efficient cofactor recycling
Low Enantiomeric Excess - Poor enzyme stereoselectivity for the substrate- Racemization of product under reaction conditions- Presence of contaminating enzymes with opposite stereoselectivity- Screen for a more selective enzyme- Modify reaction conditions to minimize racemization- Use a more purified enzyme preparation
Enzyme Instability - Harsh reaction conditions (pH, temp, organic solvents)- Proteolytic degradation- Optimize reaction conditions- Immobilize the enzyme- Add stabilizing agents (e.g., glycerol)- Use protease inhibitors

Conclusion

The enzymatic synthesis of chiral amino acids offers a versatile and sustainable approach for the production of these valuable molecules. The choice of the enzymatic method depends on the target amino acid, the available starting materials, and the desired scale of production. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their own enzymatic syntheses of chiral amino acids. Further advances in enzyme discovery and protein engineering are expected to continue to expand the scope and efficiency of these biocatalytic methods.[6]

References

Application of (S)-3-Amino-4-hydroxybutanoic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB, is a non-proteinogenic amino acid that serves as an intriguing building block in the synthesis of novel peptides and peptidomimetics. As an analogue of the neurotransmitter γ-aminobutyric acid (GABA), its incorporation into peptide sequences can impart unique structural and biological properties. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS), focusing on the widely used Fmoc/tBu orthogonal protection strategy.

This compound is a chiral molecule with a hydroxyl group, which necessitates appropriate protection during peptide synthesis to prevent unwanted side reactions. The strategic placement of this amino acid within a peptide backbone can influence conformation, stability, and receptor binding affinity, making it a valuable tool for designing therapeutic peptides with enhanced or novel biological activities.

Core Concepts and Protection Strategy

The successful incorporation of this compound into a growing peptide chain using SPPS relies on an orthogonal protection scheme. In the context of Fmoc-based synthesis, the α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected with an acid-labile group, typically a tert-butyl (tBu) ether. This strategy ensures that the protecting groups can be selectively removed without affecting each other or the peptide-resin linkage.

G Orthogonal Protection of this compound cluster_protection Protection Steps AminoAcid This compound H₂N COOH OH Fmoc_protection Fmoc Protection (Amino Group) AminoAcid:nh2->Fmoc_protection Add Fmoc Reagent tBu_protection tBu Protection (Hydroxyl Group) AminoAcid:oh->tBu_protection Add tBu Reagent ProtectedAA Fmoc-(S)-3-Amino-4-(tBu)-hydroxybutanoic Acid Fmoc-HN COOH O-tBu Fmoc_protection->ProtectedAA:fmoc tBu_protection->ProtectedAA:otbu

Caption: Orthogonal protection of this compound for SPPS.

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing this compound. Adjustments may be necessary based on the specific peptide sequence, resin, and available equipment.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid or for manual loading).

  • Protected Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Other: Acetic anhydride (B1165640) (for capping), Ninhydrin test kit, Diethyl ether.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This cycle describes the steps for adding one amino acid to the growing peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Ninhydrin test to confirm the presence of a free amine.

  • Amino Acid Coupling (for Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid):

    • In a separate vial, dissolve Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

G SPPS Cycle for Incorporating Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin repeat_coupling Repeat Coupling ninhydrin->repeat_coupling Positive next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative repeat_coupling->coupling

Caption: Workflow for the incorporation of the protected GABOB derivative in SPPS.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

The following table provides hypothetical but representative data for the synthesis of a model hexapeptide containing one this compound residue (Ac-Tyr-Gly-Gly-Phe-GABOB-Leu-NH₂). Actual results may vary depending on the specific sequence and synthesis conditions.

ParameterValueMethod of Determination
Crude Peptide Yield 75%Gravimetric analysis
Crude Peptide Purity 65%Analytical RP-HPLC
Purified Peptide Yield 30%Gravimetric analysis
Purified Peptide Purity >98%Analytical RP-HPLC
Expected Mass (Monoisotopic) 685.34 DaTheoretical Calculation
Observed Mass (ESI-MS) 685.35 DaMass Spectrometry

Impact on Peptide Structure and Function

The incorporation of this compound can significantly influence the properties of a peptide:

  • Conformational Constraint: The additional hydroxyl group and the gamma-amino acid nature of GABOB can introduce conformational rigidity and favor specific secondary structures, such as turns or helices.

  • Increased Hydrophilicity: The hydroxyl group can enhance the water solubility of the peptide.

  • Altered Biological Activity: As a GABA analogue, its presence can modulate the peptide's interaction with biological targets, potentially leading to altered receptor binding, enzyme inhibition, or cell penetration properties. The stereochemistry of the GABOB residue is crucial, as different enantiomers can exhibit distinct biological effects.

  • Resistance to Proteolysis: The non-natural gamma-amino acid structure can increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.

G Potential Impacts of GABOB Incorporation into Peptides cluster_impacts Structural and Functional Consequences GABOB This compound (GABOB) Conformation Altered Peptide Conformation GABOB->Conformation Induces Solubility Increased Hydrophilicity GABOB->Solubility Contributes to Activity Modulated Biological Activity GABOB->Activity Influences Stability Enhanced Proteolytic Stability GABOB->Stability Improves

Caption: Functional consequences of incorporating GABOB into a peptide sequence.

Conclusion

This compound is a versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful incorporation requires a robust orthogonal protection strategy, such as the Fmoc/tBu approach detailed in these protocols. By carefully controlling the synthesis, cleavage, and purification steps, researchers can effectively generate GABOB-containing peptides for further structural and biological evaluation. The unique characteristics imparted by this non-natural amino acid make it a valuable tool in the field of peptide-based drug discovery and development.

Application Notes and Protocols: (S)-3-Amino-4-hydroxybutanoic Acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB, is a chiral derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As a GABA analogue, it has garnered significant interest in neurological disorder research, particularly for its potential as an anticonvulsant and neuroprotective agent. Perturbations in the GABAergic system are implicated in a wide range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research, summarizing key data and outlining methodologies for its investigation.

Mechanism of Action

This compound exerts its effects primarily by modulating GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.

  • GABAA Receptor Interaction: Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron.[2] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[2] The (S)-enantiomer of GABOB has been reported to be more potent at GABAA receptors.

  • GABAB Receptor Interaction: GABAB receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade.[3][4] This cascade can lead to the opening of potassium (K+) channels, causing an efflux of K+ and subsequent hyperpolarization.[3] Activation of GABAB receptors can also inhibit voltage-gated calcium (Ca2+) channels, which in turn reduces the release of neurotransmitters from the presynaptic terminal.[3][5] The (R)-enantiomer of GABOB shows higher potency at GABAB receptors.[6]

Data Presentation

Table 1: In-Vitro Receptor Binding Affinity of GABOB Enantiomers
EnantiomerReceptor TargetAffinity (IC50/EC50)Reference
(R)-4-Amino-3-hydroxybutanoic acidGABAA1 µM (IC50)[6]
(R)-4-Amino-3-hydroxybutanoic acidGABAB0.35 µM (IC50)[6]
(R)-4-Amino-3-hydroxybutanoic acidGABAC19 µM (EC50)[6]
(S)-4-Amino-3-hydroxybutanoic acidGABA Uptake Inhibition67 µM (IC50)[6]
Table 2: Clinical Efficacy of GABOB in Severe Focal Epilepsy
Study DesignPatient PopulationTreatment ProtocolOutcomeReference
Add-on Therapy Trial25 adult patients with severe partial epilepsy refractory to medical treatmentGABOB 250 mg twice daily for 26 weeks25% of patients showed a 50% reduction in total seizure frequency. No serious adverse effects were reported.[7]
Table 3: Preclinical Anticonvulsant Activity of GABOB in Animal Models
Animal ModelSeizure Induction MethodGABOB EnantiomerDoseEffectReference
CatN-amidinobenzamide-induced seizures(R)-4-amino-3-hydroxybutanoic acid20 mg/animalInhibition of electrical discharges in the amygdala[6]

Experimental Protocols

Protocol 1: In-Vitro GABA Receptor Binding Assay

This protocol is adapted from methods used to characterize GABA receptor binding.[8][9]

Objective: To determine the binding affinity of this compound to GABAA and GABAB receptors in brain tissue homogenates.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [3H]Muscimol (for GABAA receptors) or [3H]Baclofen (for GABAB receptors)

  • This compound

  • Unlabeled GABA (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Triton X-100

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in Tris-HCl buffer containing 0.05% Triton X-100 and incubate on ice for 30 minutes to remove endogenous GABA.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet three times by resuspension in fresh Tris-HCl buffer and centrifugation.

    • Resuspend the final pellet in the assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up triplicate tubes for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add radioligand ([3H]Muscimol or [3H]Baclofen) and membrane preparation to the assay buffer.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).

    • Competitor Binding: Add radioligand, membrane preparation, and varying concentrations of this compound.

    • Incubate all tubes at 4°C for 20-30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This protocol is a standard method for screening potential anticonvulsant drugs.[10][11]

Objective: To evaluate the anticonvulsant efficacy of this compound against chemically-induced seizures.

Materials:

  • Male CD-1 or Swiss albino mice (20-25 g)

  • This compound

  • Pentylenetetrazole (PTZ)

  • Saline solution (0.9% NaCl)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice to the laboratory environment for at least one week.

    • Divide mice into control and treatment groups (n=8-10 per group).

    • Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.).

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for drug absorption.

  • Seizure Induction and Observation:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).

    • Immediately place each mouse in an individual observation chamber.

    • Observe the mice continuously for 30 minutes for the onset and severity of seizures.

    • Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Record the percentage of animals in each group that are protected from seizures.

  • Data Analysis:

    • Compare the seizure latencies, severities, and protection rates between the control and treatment groups.

    • Use appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine the significance of the results.

    • Calculate the ED50 (the dose that protects 50% of the animals from seizures).

Protocol 3: In-Vitro Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity

This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced cell death.[12][13][14]

Objective: To determine if this compound can protect cultured neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay reagents (e.g., MTT, Calcein-AM/Propidium Iodide)

  • Multi-well culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons in multi-well plates and culture for 7-10 days to allow for maturation.

    • Pre-treat the neurons with varying concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).

    • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

    • Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.

    • Return the plates to the incubator for 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • LDH Assay: After 24 hours, collect the culture supernatant to measure the release of LDH, an indicator of cell death. Follow the manufacturer's instructions for the LDH assay kit.

    • MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

    • Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability using a fluorescence microscope.

  • Data Analysis:

    • Express cell viability or cytotoxicity as a percentage relative to the control (untreated) and glutamate-only treated groups.

    • Plot the results against the concentration of this compound to determine its dose-dependent neuroprotective effect.

    • Use statistical analysis to compare the treated groups with the glutamate-only group.

Visualizations

GABA_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB (S)-3-Amino-4- hydroxybutanoic acid GABA_A GABA_A Receptor (Ligand-gated Cl- channel) GABOB->GABA_A Binds to receptor Cl_ion Cl- GABA_A->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to

Caption: GABAA Receptor Signaling Pathway.

GABA_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB (S)-3-Amino-4- hydroxybutanoic acid GABA_B GABA_B Receptor (GPCR) GABOB->GABA_B Binds to receptor G_protein G-protein (Gi/o) GABA_B->G_protein Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Reduced Ca2+ influx leads to

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow_Anticonvulsant_Screening start Start: Animal Acclimatization dosing Administer (S)-GABOB or Vehicle (i.p.) start->dosing pretreatment Pre-treatment Period (30-60 min) dosing->pretreatment seizure_induction Induce Seizures (e.g., PTZ injection) pretreatment->seizure_induction observation Observe for 30 min: - Seizure latency - Seizure severity - Protection rate seizure_induction->observation analysis Data Analysis: - Statistical comparison - ED50 calculation observation->analysis end End: Evaluate Anticonvulsant Efficacy analysis->end

Caption: Experimental Workflow for Anticonvulsant Screening.

References

Application Note: Gas Chromatography Methods for the Quantitative Analysis of 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB), is a ketone body that serves as a crucial energy source for various tissues, particularly during periods of fasting, prolonged exercise, or in pathological conditions like diabetic ketoacidosis. Accurate quantification of 3-HB in biological matrices is essential for clinical diagnostics, metabolic research, and the development of therapeutics targeting metabolic disorders. Gas chromatography (GC), owing to its high resolution and sensitivity, is a robust analytical technique for this purpose. This document provides detailed protocols and application data for the analysis of 3-HB using GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Due to the polar nature and low volatility of 3-hydroxybutyric acid, a derivatization step is imperative to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization approaches involve silylation or esterification.

Data Presentation

The following tables summarize quantitative data from various validated gas chromatography methods for 3-hydroxybutyric acid analysis.

Table 1: Quantitative Performance of GC Methods for 3-Hydroxybutyric Acid Analysis

ParameterMethod 1 (Plasma)Method 2 (Blood/Vitreous Humor)Method 3 (Urine)
Derivatization Methyl EsterTrimethylsilyl (TMS) Ester (BSTFA + 1% TMCS)Trimethylsilyl (TMS) Ester (BSTFA)
GC Column Carbopack B/PEG/Trimesic AcidHP-5MSNot Specified
Detector Not SpecifiedMSMS
Linearity Range Not Specified50 - 500 µg/mL0.5 - 20 µg/mL
Correlation Coefficient (r²) Not Specified> 0.99 (Implicit)> 0.995
Limit of Detection (LOD) Not Specified3 µg/mL0.5 µg/mL (as LOQ)
Limit of Quantitation (LOQ) Not SpecifiedNot Specified0.5 µg/mL
Internal Standard n-Octanoic Acid3-Hydroxybutyric acid-d4GHB-d6
Mean Recovery 96.4%Not SpecifiedNot Specified
Precision (CV%) 2.0% - 4.9%Within-run: < 1.3%, Between-run: < 1.4%< 15-20%
Reference [1][2][3][4]

Table 2: Enantioselective GC Analysis of 3-Hydroxybutyric Acid Methyl Ester

ParameterMethod Details
Analytes (R)- and (S)-3-Hydroxybutyric acid methyl ester enantiomers
GC Column Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm)
Oven Temperature 80 °C (Isothermal)
Injector Temperature 250 °C
Detector FID
Detector Temperature 250 °C
Carrier Gas Helium
Reference

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxybutyric Acid in Plasma

This protocol is based on the formation of methyl ester derivatives followed by capillary gas chromatography.[5]

1. Materials and Reagents

  • 3-Hydroxybutyric acid standard

  • n-Octanoic acid (Internal Standard)

  • Methanol

  • Organic solvents (e.g., for extraction)

  • Plasma samples

2. Sample Preparation and Derivatization

  • To a known volume of plasma, add a precise amount of the internal standard, n-octanoic acid.

  • Perform an extraction of the organic acids from the plasma sample.

  • The extracted mixture containing 3-hydroxybutyric acid and the internal standard is then subjected to esterification to form methyl esters.

3. GC-MS Analysis

  • GC Column: Capillary column suitable for organic acid analysis.

  • Carrier Gas: Helium.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.

  • Detector: Mass Spectrometer (MS) operated in either scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

4. Quantification

  • A calibration curve is constructed by analyzing standard solutions of 3-hydroxybutyric acid at various concentrations.[5]

  • The curve should be linear over the range of 0.40 g/L to 160.67 g/L with a correlation coefficient of 0.9995.[5]

  • The concentration of 3-hydroxybutyric acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[5]

Protocol 2: Analysis of 3-Hydroxybutyric Acid in Blood and Vitreous Humor using Silylation

This protocol details a method involving protein precipitation followed by silylation with BSTFA.[3]

1. Materials and Reagents

  • 3-Hydroxybutyric acid standard

  • 3-Hydroxybutyric acid-d4 (Internal Standard)

  • Acetonitrile (B52724)

  • Ethyl acetate (B1210297)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Blood or vitreous humor samples

2. Sample Preparation

  • Pipette 50 µL of the sample (blood or vitreous humor) into a microcentrifuge tube.

  • Add 25 µL of the internal standard solution (BHB-d4, 400 µg/mL).

  • Add 225 µL of acetonitrile to precipitate proteins and vortex immediately.

  • Centrifuge the mixture for 7 minutes at 9600 x g.

  • Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • To ensure complete removal of water, which can interfere with derivatization, reconstitute the dried extract in 250 µL of ethanol (B145695) and re-evaporate to dryness.

3. Derivatization

  • Reconstitute the final dried extract in 70 µL of ethyl acetate.

  • Add 70 µL of BSTFA with 1% TMCS.

  • Vortex the mixture and incubate at room temperature for 30 minutes.

4. GC-MS Analysis

  • GC Column: HP-5MS or equivalent.

  • Carrier Gas: Helium.

  • Injector: Split/splitless, operated at a suitable temperature (e.g., 250 °C).

  • Oven Temperature Program: A program that allows for the separation of the derivatized 3-HB from other matrix components.

  • Detector: Mass Spectrometer (MS).

5. Quantification

  • The method should be validated for linearity, with a typical calibration range of 50 to 500 µg/mL.[3]

  • Quality control samples at low, medium, and high concentrations (e.g., 100, 250, and 400 µg/mL) should be analyzed to ensure accuracy and precision.[3]

Protocol 3: Direct Derivatization for GC-FID/MS Analysis

This protocol is a general procedure for the derivatization of samples suspected to contain 3-hydroxybutyric acid (or its precursor, GHB) for analysis by GC-FID or GC-MS.[6]

1. Materials and Reagents

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

  • Sample suspected to contain 3-hydroxybutyric acid

2. Derivatization Procedure

  • Place an appropriate amount of the sample into a vial or test tube.

  • Add 100 µL of ethyl acetate and mix/vortex.

  • Add 100 µL of BSTFA (with or without 1% TMCS).

  • Cap the vial immediately and mix/vortex.

  • Allow the sample to incubate at room temperature for approximately 15 minutes.

  • Transfer the contents to a GC-MS or GC-FID sample vial for analysis.

Note on Derivatization: Silylation reagents like BSTFA are moisture-sensitive. Therefore, all glassware should be dry, and exposure of the reagent to the atmosphere should be minimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis sample_collection Sample Collection (Blood, Plasma, Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) sample_collection->protein_precipitation extraction Extraction (LLE or SPE) protein_precipitation->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of Derivatizing Agent (e.g., BSTFA) drying->add_reagent incubation Incubation (Room Temp or Heated) add_reagent->incubation gc_injection GC Injection incubation->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for 3-hydroxybutyric acid analysis by GC.

logical_relationship cluster_analyte Analyte Properties cluster_process Analytical Process cluster_product Result analyte 3-Hydroxybutyric Acid (Polar, Non-volatile) derivatization Derivatization (e.g., Silylation) analyte->derivatization Requires derivative TMS-Derivative (Non-polar, Volatile) derivatization->derivative Yields gc_analysis Gas Chromatography quantification Accurate Quantification gc_analysis->quantification Leads to derivative->gc_analysis Enables

Caption: Rationale for derivatization in the GC analysis of 3-HB.

References

Chiral Amino Acid Analysis by LC-MS: A Guide to Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Resource for Researchers in Drug Development and Life Sciences on LC-MS Methods for Chiral Amino Acid Analysis with Derivatization.

This application note provides detailed protocols and quantitative data for the analysis of chiral amino acids using liquid chromatography-mass spectrometry (LC-MS) coupled with derivatization techniques. The methodologies outlined are indispensable for researchers, scientists, and drug development professionals who require accurate quantification of amino acid enantiomers in various matrices.

The separation and quantification of amino acid enantiomers are crucial in numerous scientific fields due to their distinct biological roles. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their involvement in physiological and pathological processes. LC-MS has emerged as a powerful tool for this analysis, and the use of chiral derivatizing agents to form diastereomers allows for their separation on standard reversed-phase columns, offering high sensitivity and selectivity.

This document focuses on three prominent chiral derivatization reagents:

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • (R)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((R)-BiAC)

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

For each reagent, a detailed experimental protocol, quantitative performance data, and a workflow diagram are provided to facilitate implementation in the laboratory.

Methodologies and Protocols

Chiral Derivatization using Marfey's Reagent (FDAA)

Marfey's reagent is a widely used chiral derivatizing agent that reacts with the primary amino group of amino acids to form diastereomers. These derivatives can be effectively separated by reversed-phase LC-MS.

Experimental Protocol:

  • Sample Preparation: Prepare amino acid standards or sample extracts in a suitable buffer.

  • Derivatization Reaction:

    • To 20 µL of the amino acid sample, add 40 µL of a 20 mM solution of Marfey's reagent in acetone.

    • Add 10 µL of 0.5 M triethylamine (B128534) (TEA) to initiate the reaction.

    • Incubate the mixture at 37°C for 24 hours in the dark.[1]

  • Reaction Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.[1]

  • Sample Dilution: Dilute the final reaction mixture with 20% acetonitrile (B52724)/0.1% formic acid prior to LC-MS analysis.[1]

LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 6.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A 30-minute gradient from 5% to 55% B is typically used.[2]

  • MS Detection: Negative ion mode electrospray ionization (ESI) is recommended for good sensitivity.[2]

Quantitative Data Summary for Marfey's Reagent Method:

ParameterPerformanceReference
LinearityGood linearity over a wide concentration range[2]
StabilityDerivatized analytes are stable for 24 hours at room temperature[2]
Matrix EffectsNegligible matrix effects observed in complex biological extracts[2]

Workflow for Chiral Amino Acid Analysis using Marfey's Reagent

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Amino Acid Sample reagent Add Marfey's Reagent (20 mM in Acetone) start->reagent base Add Triethylamine (0.5 M) reagent->base incubate Incubate at 37°C for 24h base->incubate quench Quench with HCl (0.5 M) incubate->quench dilute Dilute Sample quench->dilute lc Reversed-Phase LC Separation dilute->lc ms MS/MS Detection (Negative Ion Mode) lc->ms data Data Analysis ms->data

Caption: Workflow of chiral amino acid analysis using Marfey's reagent.

Chiral Derivatization using (R)-BiAC

(R)-BiAC is a highly sensitive chiral derivatization reagent that allows for rapid analysis of amino acid enantiomers. A key feature of this method is the consistent elution order, with D-amino acids eluting before their corresponding L-enantiomers.[3]

Experimental Protocol:

  • Sample Preparation: Prepare amino acid standards or sample extracts. For complex samples like urine, a deproteinization step with acetonitrile may be necessary.[4]

  • Derivatization Reaction:

    • Mix 15 µL of the sample with 30 µL of a buffer-acetonitrile solution for (R)-BiAC.[4]

    • Add 10 µL of the (R)-BiAC solution.[4]

    • The reaction is rapid and typically complete within minutes at room temperature. For some applications, incubation at 55°C for 10 minutes in a borate (B1201080) buffer (pH 8.8) is used.[5][6]

  • Reaction Quenching: The reaction can be stopped by acidification with formic acid.[6]

LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient of around 11.5 to 19 minutes can achieve complete separation of proteinogenic amino acids.[4][7]

  • MS Detection: Positive ion mode ESI is used, and the derivatized amino acids show high ionization efficiency.[4]

Quantitative Data Summary for (R)-BiAC Method:

ParameterPerformanceReference
SensitivityHigh sensitivity, with detection limits in the attomole (amol) range (7.0-127 amol)[7]
Analysis TimeSimultaneous analysis of 20 D/L-amino acids in approximately 19 minutes[4]
ResolutionComplete chiral separation with resolution (Rs) greater than 1.9 for most proteinogenic amino acids[7]

Workflow for Chiral Amino Acid Analysis using (R)-BiAC

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Amino Acid Sample buffer Add Buffer-Acetonitrile Solution start->buffer reagent Add (R)-BiAC Solution buffer->reagent react React (e.g., 55°C for 10 min) reagent->react quench Quench with Formic Acid react->quench lc Reversed-Phase LC Separation quench->lc ms MS/MS Detection (Positive Ion Mode) lc->ms data Data Analysis ms->data

Caption: Workflow of chiral amino acid analysis using (R)-BiAC reagent.

Chiral Derivatization using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

L-FDLA is an advanced version of Marfey's reagent that offers improved sensitivity and separation for derivatized chiral amino acids.[8] A simplified protocol using a volatile base makes it highly compatible with LC-MS analysis.

Experimental Protocol:

  • Sample Preparation: Extract amino acids from the sample matrix. Methanol is an effective extraction solvent.[9]

  • Derivatization Reaction:

    • To the dried amino acid extract, add a solution of L-FDLA in acetone.

    • Add a volatile base such as triethylamine (TEA) to create alkaline conditions.[9]

    • Incubate the reaction mixture at room temperature for 30 minutes.[9]

  • Sample Preparation for LC-MS: After the reaction, the sample can be directly diluted for LC-MS/MS analysis, as the use of a volatile base eliminates the need for a desalting step.[9]

LC-MS/MS Analysis:

  • LC Column: Conventional C18 reversed-phase column.[10]

  • Mobile Phase A: 5 mM ammonium formate (B1220265) in water.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient: A suitable gradient is applied to separate the diastereomers.

  • MS Detection: Positive ion mode ESI with multiple reaction monitoring (MRM) is used for quantification.[10]

Quantitative Data Summary for L-FDLA Method:

ParameterPerformanceReference
LinearityWide linear range (0.01-20 µM)[11]
Limit of Detection (LOD)Low limits of detection (0.03-4.0 nM)[11]
PrecisionGood precision with relative standard deviations (RSDs) < 10%[11]

Workflow for Chiral Amino Acid Analysis using L-FDLA

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Amino Acid Extract reagent Add L-FDLA in Acetone start->reagent base Add Triethylamine (TEA) reagent->base incubate Incubate at RT for 30 min base->incubate dilute Dilute for Analysis incubate->dilute lc Reversed-Phase LC Separation dilute->lc ms MS/MS Detection (Positive Ion Mode, MRM) lc->ms data Data Analysis ms->data

Caption: Workflow of chiral amino acid analysis using L-FDLA reagent.

Conclusion

The choice of derivatization reagent for chiral amino acid analysis by LC-MS will depend on the specific requirements of the study, such as the desired sensitivity, analysis time, and the complexity of the sample matrix. The methods presented in this application note provide robust and reliable protocols for the accurate quantification of amino acid enantiomers. By following these detailed procedures, researchers can confidently implement these techniques to advance their work in drug development, clinical diagnostics, and life science research.

References

Application Notes and Protocols: In Vivo Evaluation of GABAergic Compounds in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific in vivo studies on the anticonvulsant effects of (S)-3-Amino-4-hydroxybutanoic acid. The following application notes and protocols are based on established methodologies for evaluating GABAergic compounds in preclinical seizure models and use (S)-(+)-4-Amino-3-hydroxybutanoic acid (GABOB), a structurally related GABA analog with known anticonvulsant properties, as an illustrative example.[1] These protocols can be adapted for the investigation of novel compounds like this compound.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from an imbalance between excitatory and inhibitory neurotransmission in the brain.[2][3] The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for anticonvulsant drug development.[2][4] Compounds that enhance GABAergic signaling, either by acting as GABA receptor agonists or by modulating GABA metabolism and reuptake, have shown therapeutic potential in controlling seizures.[2][4]

This document provides detailed protocols for two standard preclinical seizure models, the Pentylenetetrazol (PTZ)-induced seizure model and the Maximal Electroshock (MES)-induced seizure model, which are widely used to assess the efficacy of potential anticonvulsant agents.[5][6]

Signaling Pathways

The primary hypothesized mechanism of action for GABAergic compounds in seizure modulation is the enhancement of inhibitory neurotransmission. This can be achieved through various interactions with the GABAergic synapse.

PTZ_Workflow start Start: Acclimatized Mice grouping Randomly Assign to Groups (Vehicle, Standard, Test Compound) start->grouping drug_admin Administer Drug/Vehicle (i.p.) grouping->drug_admin wait Wait for Tmax (e.g., 30-60 min) drug_admin->wait ptz_admin Administer PTZ (s.c.) wait->ptz_admin observe Observe for 30 min ptz_admin->observe data_collection Record: - Latency to Seizure - Seizure Duration - Seizure Severity - Protection (%) observe->data_collection end End of Experiment data_collection->end MES_Workflow start Start: Acclimatized Rodents grouping Randomly Assign to Groups (Vehicle, Standard, Test Compound) start->grouping drug_admin Administer Drug/Vehicle grouping->drug_admin wait Wait for Tmax drug_admin->wait anesthetize Apply Topical Anesthetic to Corneas wait->anesthetize electroshock Deliver Maximal Electroshock via Corneal Electrodes anesthetize->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe data_collection Record Protection (%) (Absence of Tonic Hindlimb Extension) observe->data_collection end End of Experiment data_collection->end

References

Application Notes and Protocols for Patch-Clamp Assays of GABA-C Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] It exerts its effects through three distinct classes of receptors: GABA-A, GABA-B, and GABA-C.[1] GABA-C receptors, also known as GABA-A-rho (ρ) receptors, are ionotropic receptors that form chloride ion channels.[2][3][4][5] Structurally, they are pentamers composed of ρ subunits (ρ1-3).[2][3][5] Activation of GABA-C receptors leads to the opening of the chloride channel, resulting in an influx of chloride ions and hyperpolarization of the cell membrane, which in turn leads to neuronal inhibition.[2][3] These receptors are predominantly expressed in the retina but are also found in other areas of the brain, including the superior colliculus, hippocampus, and cerebellum. Their unique pharmacological and kinetic properties make them an attractive target for drug development, particularly for neurological and ophthalmological disorders.

The patch-clamp technique is the gold-standard electrophysiological method for studying ion channels like the GABA-C receptor. It allows for the direct measurement of the ionic currents passing through the channel in response to agonist application, providing invaluable information on the potency and efficacy of novel compounds. This application note provides detailed protocols for performing whole-cell patch-clamp assays to characterize GABA-C receptor agonists.

Signaling Pathway

GABA-C receptors are ligand-gated ion channels. The binding of an agonist, such as GABA, directly gates the opening of the associated chloride (Cl⁻) channel. This is a rapid form of signal transduction that does not involve second messengers. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.

GABAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GABA-C Agonist (e.g., GABA, CACA, TACA) GABAC_Receptor GABA-C Receptor (ρ subunits) Agonist->GABAC_Receptor Binds to receptor Cl_ion Cl⁻ Ion GABAC_Receptor->Cl_ion Opens Cl⁻ channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl⁻ Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Reduces excitability

Caption: GABA-C receptor signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for characterizing GABA-C receptor agonists using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing ρ subunits) Harvesting Cell Harvesting & Plating Cell_Culture->Harvesting Setup Mount Coverslip on Microscope Harvesting->Setup Patch_Pipette Prepare Patch Pipette (Fill with internal solution) Approach Approach Cell with Pipette Patch_Pipette->Approach Setup->Approach Seal Form Gigaseal (>1 GΩ) Approach->Seal Whole_Cell Rupture Membrane (Establish whole-cell configuration) Seal->Whole_Cell Recording Record Baseline Current Whole_Cell->Recording Agonist_Application Apply Agonist (at varying concentrations) Recording->Agonist_Application Washout Washout Agonist_Application->Washout Data_Acquisition Data Acquisition Agonist_Application->Data_Acquisition Washout->Agonist_Application Repeat for multiple concentrations Analysis Data Analysis (Dose-response curve, EC50) Data_Acquisition->Analysis

Caption: Experimental workflow for patch-clamp analysis.

Quantitative Data of GABA-C Receptor Agonists

The following table summarizes the potency (EC₅₀) of various agonists at human recombinant GABA-C receptors, typically expressed in Xenopus oocytes or mammalian cell lines.

AgonistReceptor SubtypeEC₅₀ (µM)Notes
GABAρ11.1 - 4.7Endogenous agonist.
GABAρ20.8[6]
cis-4-Aminocrotonic acid (CACA)ρ15 - 72Selective partial agonist.[7][8][9]
trans-4-Aminocrotonic acid (TACA)ρ10.6 - 1.6Potent agonist.[10]
Muscimol (B1676869)ρ10.2 - 1.7Potent partial agonist.[11][12][13]
Isoguvacineρ10.8Agonist.[14][15][16]
Homohypotaurineρ14.59Partial agonist.[17]
trans-4-Amino-2-fluorobut-2-enoic acidρ12.43Potent agonist.[17][18]

Experimental Protocols

Cell Preparation
  • Cell Culture : Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the human GABA-C receptor ρ subunit(s) of interest. Maintain cells in the appropriate culture medium supplemented with antibiotics and serum.

  • Plating : Two to three days before the experiment, plate the cells onto glass coverslips coated with a suitable substrate (e.g., poly-L-lysine) to ensure adherence. Aim for a cell confluency of 50-70% on the day of recording.

Solutions
  • External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH and the osmolarity to 310-320 mOsm.

  • Internal (Pipette) Solution (in mM) : 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl₂, and 2 ATP-Mg. Adjust the pH to 7.2 with CsOH and the osmolarity to 290-300 mOsm. Cesium is used to block potassium channels.

  • Agonist Stock Solutions : Prepare high-concentration stock solutions of the agonists in water or a suitable solvent (e.g., DMSO). Store aliquots at -20°C. On the day of the experiment, dilute the stock solutions to the desired final concentrations in the external solution.

Patch-Clamp Recording
  • Pipette Fabrication : Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance should be between 3-6 MΩ when filled with the internal solution.

  • Establishing a Whole-Cell Configuration :

    • Place a coverslip with the cultured cells into the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a healthy-looking, isolated cell with the pipette tip.

    • When the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Recordings :

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Allow the cell to stabilize for a few minutes before starting the recordings.

    • Record the baseline current.

Drug Application
  • Perfusion System : Use a rapid solution exchange system to apply the agonists. This minimizes receptor desensitization and allows for precise control of the application duration.

  • Concentration-Response Curves :

    • Apply increasing concentrations of the agonist for a fixed duration (e.g., 2-5 seconds).

    • Between applications, wash the cell with the external solution for a sufficient period to allow for complete recovery from desensitization.

    • Record the peak current amplitude at each agonist concentration.

Data Analysis
  • Measurement : Measure the peak amplitude of the inward current elicited by each agonist concentration.

  • Normalization : Normalize the peak current at each concentration to the maximum current obtained with a saturating concentration of the agonist.

  • Dose-Response Curve Fitting : Plot the normalized current as a function of the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.

    Hill Equation: Response = Minimum Response + (Maximum Response - Minimum Response) / (1 + (EC₅₀ / [Agonist])^Hill Coefficient)

Conclusion

This application note provides a comprehensive guide for the characterization of GABA-C receptor agonists using the whole-cell patch-clamp technique. The detailed protocols and reference data will be valuable for researchers in academia and the pharmaceutical industry who are involved in the study of GABA-C receptors and the development of novel therapeutics targeting this important ion channel. Adherence to these protocols will ensure the generation of high-quality, reproducible data for the assessment of agonist potency and efficacy.

References

Application Notes: Biocatalytic Production of 4-Hydroxybutyrate-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-hydroxybutyrate) (P4HB) and its copolymers are a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs).[1] Produced by microorganisms, these polymers have garnered significant attention in the biomedical field due to their excellent biocompatibility, complete biodegradability, and tunable mechanical properties.[2] P4HB is the only PHA that has received FDA approval for medical applications, such as in sutures, scaffolds, and drug delivery systems.[1][3] Unlike many synthetic polymers, high molecular weight P4HB is produced exclusively through biological fermentation processes, as chemical synthesis is challenging.[2] This document provides an overview of the biocatalytic pathways, quantitative production data, and detailed protocols for the synthesis and recovery of 4HB-containing polymers using microbial hosts, primarily recombinant Escherichia coli.

Biocatalytic Pathways for 4HB-Containing Polymer Synthesis

The microbial synthesis of 4HB-containing polymers involves two primary stages: the generation of the 4-hydroxybutyryl-CoA (4HB-CoA) monomer and its subsequent polymerization, often along with other monomers like 3-hydroxybutyryl-CoA (3HB-CoA).

1. Synthesis of 4-Hydroxybutyryl-CoA (4HB-CoA) Monomer

Recombinant microorganisms, particularly E. coli, can be engineered to produce 4HB-CoA from central metabolites or be fed with external precursors.

  • From Central Metabolism (e.g., Glucose): Glucose is catabolized through glycolysis and the TCA cycle to produce the key intermediate, succinyl-CoA.[1] A heterologous pathway is then used to convert succinyl-CoA into 4HB-CoA. This involves the sequential action of succinyl-CoA reductase (SucD) to form succinate (B1194679) semialdehyde, 4-hydroxybutyrate dehydrogenase (4HbD) to produce 4-hydroxybutyrate, and a CoA transferase like OrfZ to yield the final 4HB-CoA monomer.[2][4] To enhance the carbon flux towards 4HB, native genes that divert succinate semialdehyde away from the desired pathway (e.g., sad, gabD) are often deleted.[1][2]

  • From External Precursors: Supplementing the culture medium with precursors is a common strategy.[1] Precursors like 1,4-butanediol (B3395766) (1,4-BDO) and γ-butyrolactone (GBL) can be efficiently converted to 4HB, and subsequently to 4HB-CoA.[1][3] For instance, 1,4-BDO can be converted to 4HB by introducing genes encoding for a dehydrogenase (like dhaT) and an aldehyde dehydrogenase (aldD).[5][6]

4HB_Monomer_Synthesis_Pathway cluster_central_metabolism Central Metabolism cluster_4hb_pathway Engineered 4HB Pathway Glucose Glucose TCA_Cycle TCA Cycle Glucose->TCA_Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA SSA Succinate Semialdehyde Succinyl_CoA->SSA SucD 1,4-BDO 1,4-Butanediol 4HB 4-Hydroxybutyrate 1,4-BDO->4HB dhaT, aldD GBL γ-Butyrolactone GBL->4HB various SSA->4HB 4HbD 4HB_CoA 4-Hydroxybutyryl-CoA 4HB->4HB_CoA OrfZ

Caption: Engineered metabolic pathways for 4-hydroxybutyryl-CoA (4HB-CoA) synthesis.

2. Polymerization into P(3HB-co-4HB)

The final step is the polymerization of hydroxyacyl-CoA monomers into PHA polymers, catalyzed by PHA synthase (PhaC).[7] For the production of copolymers like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], two monomer pathways converge. The 3HB-CoA monomer is typically synthesized from acetyl-CoA via the action of β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB).[8][9] The PHA synthase then incorporates both 3HB-CoA and 4HB-CoA monomers into the growing polymer chain.[7] The composition of the final copolymer can be controlled by modulating the intracellular availability of each monomer.[10]

PHA_Polymerization_Pathway cluster_polymerization Polymerization Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA 3HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3HB_CoA PhaB Polymer P(3HB-co-4HB) 3HB_CoA->Polymer PhaC 4HB_CoA 4-Hydroxybutyryl-CoA 4HB_CoA->Polymer PhaC

Caption: Converging pathways for the synthesis of P(3HB-co-4HB) copolymers.

Quantitative Data on P4HB Production

The following tables summarize key quantitative data from various studies on the production of P4HB and its copolymers in recombinant microorganisms.

Table 1: Production of P4HB Homopolymer

Microbial HostCarbon Source(s)Precursor(s)Cultivation ModeTiter (g/L)Content (wt%)Reference(s)
E. coli S17-1Fermentation Broth1,4-Butanediol derived 4HBShake Flask-83[6]
E. coli JM109Glycerol (B35011)Sodium 4-hydroxybutyrateFed-Batch15.0-[11]
E. coli JM109XyloseSodium 4-hydroxybutyrateBatch2.76 - 4.3358 - 70[12]
E. coli XL1-BlueGlucose4-Hydroxybutyric acidShake Flask-58.5[4]
C. acidovorans1,4-Butanediol1,4-ButanediolBatch (N-free)-28[2]

Table 2: Production of P(3HB-co-4HB) Copolymers

Microbial HostCarbon Source(s)Precursor(s)Cultivation Mode4HB Fraction (mol%)Titer (g/L)Content (wt%)Reference(s)
C. necator H16Fermentation Broth1,4-Butanediol derived 4HBBatch13>2.949[6]
E. coliGlucoseα-ketoglutarate-up to 20-65.5[2]
Cupriavidus sp.1,6-Hexanediol1,6-HexanediolTwo-stage42-20.1[13]
C. malaysiensis1,4-BDO + γ-butyrolactone1,4-BDO + γ-butyrolactone-up to 84--[1]
A. latusSucroseγ-Butyrolactone-45--[2]

Experimental Protocols

Here we provide detailed protocols for the production and recovery of 4HB-containing polymers using recombinant E. coli.

Protocol 1: Shake-Flask Production of P4HB in Recombinant E. coli

This protocol describes a standard batch cultivation for producing P4HB at a laboratory scale.

Shake_Flask_Workflow A 1. Inoculum Preparation B 2. Main Culture Inoculation A->B C 3. Growth Phase B->C D 4. Precursor Addition & Accumulation C->D E 5. Cell Harvesting D->E

Caption: Workflow for shake-flask production of P4HB.

1. Materials and Media

  • Recombinant E. coli strain (e.g., JM109) harboring a plasmid with PHA synthase (phaC) and 4HB-CoA transferase (orfZ) genes.[12]

  • Luria-Bertani (LB) medium for inoculum.

  • M9 minimal medium or E2 medium for main culture.[14][15]

  • Carbon source: Glucose (10-20 g/L) or Xylose (10 g/L).[11][12]

  • Precursor: Sodium 4-hydroxybutyrate (Na-4HB), 4-6 g/L.[11][12]

  • Appropriate antibiotic (e.g., Ampicillin, 100 µg/mL).

  • Thiamine (if required by the strain, e.g., 15 mg/L).[12]

2. Procedure

  • Inoculum Preparation: Inoculate 5-10 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking at 250 rpm.[14]

  • Main Culture: Inoculate 100 mL of minimal medium in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Growth Phase: Incubate at 32-37°C with vigorous shaking (250 rpm). Monitor cell growth by measuring OD₆₀₀.[14][15]

  • Precursor Addition: Add the Na-4HB precursor at the time of inoculation or at the beginning of the exponential growth phase.[12]

  • Accumulation and Harvest: Continue incubation for 48-72 hours. P4HB accumulation typically occurs after the exponential growth phase ceases.[12][16]

  • Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes. Discard the supernatant and wash the cell pellet once with distilled water. The cell pellet can be lyophilized for dry weight determination and subsequent polymer extraction.

Protocol 2: Fed-Batch Fermentation for High-Yield P4HB Production

This protocol is designed to achieve high cell density and increased P4HB productivity using a fed-batch strategy in a bioreactor.[11]

Fed_Batch_Workflow A 1. Inoculum & Bioreactor Setup B 2. Batch Phase (Biomass Growth) A->B C 3. Fed-Batch Phase (Exponential Feeding & P4HB Accumulation) B->C D 4. Harvest C->D

Caption: Workflow for high-density fed-batch fermentation.

1. Materials and Media

  • Recombinant E. coli strain.

  • Bioreactor (1-5 L scale) with controls for pH, temperature, and dissolved oxygen (DO).

  • Batch Medium: Modified M9 or E2 medium with glycerol (20 g/L) as the primary carbon source and Na-4HB (6 g/L) as the precursor.[11]

  • Feeding Solution: Concentrated solution of glycerol (e.g., 500 g/L).

2. Procedure

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the batch medium. Set temperature to 32-37°C and pH to 7.0 (controlled with NH₄OH or H₃PO₄).

  • Inoculation: Prepare a seed culture as described in Protocol 1. Inoculate the bioreactor to an initial OD₆₀₀ of ~0.2.

  • Batch Phase: Run the fermentation in batch mode. Maintain DO above 20% by controlling agitation and aeration. This phase focuses on initial biomass accumulation. The batch carbon source (glycerol) will be consumed.

  • Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated glycerol solution. The feeding rate (F) is calculated to maintain a specific growth rate (µ): F(t) = (µ/Yxs) * V(t) * X(t), where Yxs is the biomass yield on substrate, V is the volume, and X is the biomass concentration.

  • Accumulation and Harvest: Continue the fed-batch cultivation for 48-72 hours to maximize P4HB accumulation.[11]

  • Harvesting: Harvest the cells by centrifugation as described previously. This method can significantly increase the final P4HB titer to 15 g/L or more.[11]

Protocol 3: P4HB Extraction and Purification

This protocol details a common method for recovering P4HB from lyophilized bacterial biomass.

Extraction_Workflow A 1. Cell Harvest & Lyophilization B 2. Solvent Extraction (e.g., Chloroform) A->B C 3. Filtration B->C D 4. Polymer Precipitation (e.g., in Methanol) C->D E 5. Washing & Drying D->E F Pure P4HB Polymer E->F

Caption: General workflow for solvent-based P4HB extraction.

1. Materials

2. Procedure

  • Solvent Extraction: Suspend the lyophilized cell biomass in chloroform (e.g., 20 mL per gram of dry cell weight).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 60°C) for several hours to dissolve the intracellular P4HB granules.

  • Filtration: Filter the mixture through filter paper or a sintered glass funnel to remove the insoluble cell debris. Collect the chloroform filtrate, which now contains the dissolved polymer.

  • Precipitation: Add the filtrate dropwise into a beaker containing a 10-fold volume of cold methanol or ethanol while stirring. The P4HB will precipitate out as a white, fibrous solid.

  • Washing and Recovery: Allow the polymer to settle, then decant the solvent. Wash the precipitated polymer several times with fresh methanol to remove residual impurities.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. The resulting polymer can be characterized using techniques like GC-MS, NMR, and GPC.[14]

References

Application Notes and Protocols for Determining the Efficacy of GABA Analogs using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Its effects are mediated through two main classes of receptors: GABA-A and GABA-B.[1] GABA-A receptors are ionotropic ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) responsible for slower, more prolonged inhibitory responses.[1][2] Analogs of GABA are of significant therapeutic interest for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3]

These application notes provide detailed protocols and methodologies for a range of cell-based assays designed to determine the efficacy of GABA analogs on both GABA-A and GABA-B receptors. The assays described are suitable for various stages of the drug discovery process, from high-throughput screening (HTS) to detailed pharmacological characterization.

I. GABA-A Receptor Assays

GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor.[4][5] The most common subtype in the brain consists of two α, two β, and one γ subunit.[6] Upon binding of GABA, the receptor's integral chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane, thus producing an inhibitory effect.[1][7]

High-Throughput Screening (HTS) Assays

This assay is a robust, high-throughput method for monitoring GABA-A receptor activity by measuring changes in cell membrane potential.[8][9] It utilizes a fluorescent dye that is sensitive to changes in membrane voltage. Depolarization or hyperpolarization of the cell membrane leads to a corresponding change in fluorescence intensity.[10]

Experimental Protocol:

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired GABA-A receptor subtype into 96- or 384-well black-walled, clear-bottom microplates. Incubate overnight at 37°C with 5% CO2.[11][12]

  • Dye Loading: Prepare the fluorescent membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the cell culture medium and add an equal volume of the loading buffer to each well.[11]

  • Incubation: Incubate the plates for 30-60 minutes at 37°C, protected from light. Do not wash the cells after dye loading.[11]

  • Compound Addition and Signal Detection: Prepare a plate containing the GABA analogs at various concentrations. Use a Fluorometric Imaging Plate Reader (FLIPR) instrument to add the compounds to the cell plate and simultaneously measure the fluorescence signal.[8][11]

  • Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. Calculate EC50 or IC50 values by plotting the fluorescence change against the compound concentration.

This assay relies on a halide-sensitive variant of YFP (YFP-H148Q/I152L) co-expressed with the GABA-A receptor.[13][14] The influx of iodide (I-) ions through the activated GABA-A channel quenches the YFP fluorescence, providing a measure of receptor activity.[15][16]

Experimental Protocol:

  • Cell Preparation: Co-transfect CHO or HEK293 cells with plasmids encoding the desired GABA-A receptor subunits and the YFP-H148Q/I152L mutant. Cryopreserved, assay-ready cells can also be used.[13][14]

  • Cell Plating: Plate the transfected cells into microplates and incubate to allow for receptor expression.

  • Assay Procedure:

    • Wash the cells with a chloride-containing buffer.

    • Pre-incubate the cells with the GABA analogs for a defined period.

    • Replace the buffer with one containing iodide and GABA (or the analog being tested) to initiate the quenching reaction.[13]

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the YFP fluorescence over time. The rate of fluorescence quench is proportional to the GABA-A channel activity.

  • Data Analysis: Determine the initial rate of fluorescence quenching for each concentration of the test compound. Calculate EC50 or IC50 values from the concentration-response curves.

Electrophysiological Assays

Electrophysiology provides a direct measure of ion channel function and is considered the gold standard for characterizing the effects of GABA analogs.

This technique allows for the recording of ionic currents flowing through the entire cell membrane in response to the application of GABA analogs.[17][18]

Experimental Protocol:

  • Cell Culture: Culture cells expressing the GABA-A receptor subtype of interest on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing a high concentration of chloride ions.

  • Seal Formation and Recording:

    • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Compound Application: Apply GABA or GABA analogs to the cell via the perfusion system.

  • Data Acquisition and Analysis: Record the resulting currents. Measure the peak current amplitude and plot it against the compound concentration to determine EC50 and efficacy.[19]

Radioligand Binding Assays

These assays measure the direct interaction of a radiolabeled ligand with the GABA-A receptor, allowing for the determination of binding affinity (Kd) and the displacement of the radioligand by unlabeled GABA analogs (Ki).[20][21]

Experimental Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the GABA-A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[22]

  • Binding Reaction: Incubate the membrane preparation with a constant concentration of a radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flumazenil for the benzodiazepine (B76468) site) and varying concentrations of the unlabeled GABA analog.[22][23]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[24]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Saturation Binding: To determine the Kd and Bmax of the radioligand, perform the assay with increasing concentrations of the radioligand.

    • Competition Binding: To determine the Ki of the GABA analog, plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

Data Presentation: GABA-A Receptor Assays
Assay TypeCompoundReceptor SubtypeParameterValueReference
FLIPR Membrane PotentialGABAα1β2γ2EC50137.42 ± 26.31 nM[25]
FLIPR Membrane PotentialDiazepamα1β2γ2EC503.22 ± 0.73 µM[25]
FLIPR Membrane PotentialGabazineα1β2γ2IC500.16 ± 0.04 µM[25]
YFP Halide InfluxGABAα2β3γ2EC500.34 ± 0.08 µM[14]
Whole-Cell Patch-ClampGABAα4β3γ2EC502.6 µM[26]
Whole-Cell Patch-ClampGABAα4β3δEC500.50 µM[26]
Radioligand Binding ([3H]muscimol)GABANativeKd16.9 µM[27]
Radioligand Binding ([3H]gabazine)Gabazineα1β3γ2Kd214 nM[27]

II. GABA-B Receptor Assays

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[2] They are coupled to inhibitory G-proteins (Gi/o).[28] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][28]

Functional Assays

This assay measures the activation of G-proteins coupled to the GABA-B receptor.[29] In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[30] The amount of bound [35S]GTPγS is a direct measure of receptor activation.[31][32]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the GABA-B receptor.

  • Assay Reaction: Incubate the membranes with the GABA analog, GDP, and [35S]GTPγS in an appropriate assay buffer.

  • Termination and Detection: The reaction can be stopped by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting. Alternatively, a scintillation proximity assay (SPA) format can be used for a homogeneous assay.[30]

  • Data Analysis: Plot the amount of [35S]GTPγS binding against the concentration of the GABA analog to determine the EC50 and Emax values.

This assay measures the activation of GIRK channels, a downstream effector of GABA-B receptor signaling.[26][33] Activation of these potassium channels leads to membrane hyperpolarization.

Experimental Protocol:

  • Cell System: Use a cell line (e.g., HEK293) or Xenopus oocytes co-expressing the GABA-B receptor and the desired GIRK channel subunits.[26][34]

  • Measurement of Channel Activity:

    • Electrophysiology: Use whole-cell patch-clamp to measure the outward potassium current upon application of a GABA analog.[26]

    • Fluorescent Ion Flux Assays: Use potassium-sensitive fluorescent dyes or ion-flux assays (e.g., using radioactive rubidium as a potassium surrogate) to measure the efflux of potassium ions.

  • Data Analysis: Quantify the change in current or fluorescence as a function of the GABA analog concentration to determine potency and efficacy.

Data Presentation: GABA-B Receptor Assays
Assay TypeCompoundParameterValueReference
[35S]GTPγS BindingGABAEC50~1 µM[29]
[35S]GTPγS BindingCGP7930 (PAM)EC503-5 µM[35]
GIRK Channel Activation (Electrophysiology)BaclofenEC50Varies with expression levels[26]

III. Visualizations

Signaling Pathways and Experimental Workflows

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA_Analog GABA or GABA Analog GABA_A_Receptor GABA-A Receptor (Ligand-Gated Ion Channel) GABA_Analog->GABA_A_Receptor Binds to receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl- ions Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: GABA-A Receptor Signaling Pathway

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA_Analog GABA or GABA Analog GABA_B_Receptor GABA-B Receptor (GPCR) GABA_Analog->GABA_B_Receptor Binds G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production of GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux of K+ Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Reduces Influx of Ca2+ G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition Inhibition of Neurotransmitter Release Ca_ion->Inhibition

Caption: GABA-B Receptor Signaling Pathway

Experimental_Workflow Cell_Line_Selection Cell Line Selection (e.g., HEK293, CHO) Receptor_Expression Receptor Subunit Expression (Stable or Transient Transfection) Cell_Line_Selection->Receptor_Expression Assay_Development Assay Development & Optimization (e.g., FLIPR, Patch-Clamp) Receptor_Expression->Assay_Development Compound_Screening Compound Screening (HTS or Focused) Assay_Development->Compound_Screening Data_Acquisition Data Acquisition Compound_Screening->Data_Acquisition Data_Analysis Data Analysis (EC50/IC50/Ki Determination) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation & Characterization (Secondary Assays) Data_Analysis->Hit_Validation

Caption: General Experimental Workflow

References

Application Notes and Protocols for the Quantification of (S)-3-Amino-4-hydroxybutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S)-3-Amino-4-hydroxybutanoic acid (GABOB), a naturally occurring gamma-aminobutyric acid (GABA) analogue, in various biological matrices. The protocols outlined below are essential for pharmacokinetic studies, clinical monitoring, and drug development processes involving this compound.

Introduction to this compound (GABOB)

This compound, also known as GABOB, is a central nervous system depressant. It is structurally similar to the inhibitory neurotransmitter GABA but possesses a hydroxyl group, which facilitates its transport across the blood-brain barrier. GABOB is recognized for its anticonvulsant and hypotensive properties and is investigated for its potential therapeutic applications. Accurate quantification of GABOB in biological samples such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Techniques for GABOB Quantification

The quantification of GABOB in biological samples is commonly performed using various analytical techniques, each with its own advantages and considerations. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This document provides detailed protocols for each of these techniques.

Application Note 1: Quantification of GABOB in Human Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Quantitative Data Summary
ParameterValueReference
Linearity Range1.00 - 80.0 µg/mL (for 3-hydroxybutyric acid)[1]
Lower Limit of Quantification (LLOQ)1.00 µg/mL (for 3-hydroxybutyric acid)[1]
Intra-run Precision (CV%)< 5.5% (for 3-hydroxybutyric acid)[1]
Inter-run Precision (CV%)< 5.8% (for 3-hydroxybutyric acid)[1]
Recovery96.3 - 103% (for 3-hydroxybutyric acid)[1]

Note: Data for the structurally similar compound 3-hydroxybutyric acid is provided as a reference due to the limited availability of specific GABOB validation data in the public domain. Method validation for GABOB would be required.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated GABOB).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • GABOB: To be determined based on precursor and product ions.

    • Internal Standard: To be determined based on precursor and product ions.

Experimental Workflow

GABOB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gαi/o-βγ GABAB_R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion K_channel K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel Inhibition Neuronal Inhibition Ca_channel->Inhibition GABOB GABOB GABOB->GABAB_R Binding G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->K_channel Activation G_beta_gamma->Ca_channel Inhibition ATP ATP ATP->AC cAMP->Inhibition Reduced PKA activity K_ion->Inhibition Ca_ion Ca2+ Ca_ion->Ca_channel Influx GABOB_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase SSA Succinic Semialdehyde GABA->SSA GABA Transaminase GABOB This compound SSA->GABOB Aldehyde Reductase (speculative) Metabolites Downstream Metabolites GABOB->Metabolites Degradation Pathways

References

Automated Chiral Analysis of Amino Acids Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids plays a critical role in biological systems. While L-amino acids are the primary building blocks of proteins, their D-enantiomers are increasingly recognized for their significant physiological and pathological functions. Consequently, the accurate and high-throughput analysis of chiral amino acids is paramount in various fields, including biomedical research, drug development, and food science. This document provides detailed application notes and protocols for the automated chiral analysis of amino acids using mass spectrometry-based methods, offering high sensitivity, selectivity, and efficiency. Two primary approaches are detailed: derivatization-based methods coupled with liquid chromatography-mass spectrometry (LC-MS/MS) or trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), and a derivatization-free method utilizing chiral stationary phases.

Method 1: Automated Chiral Analysis using (S)-Naproxen Chloride Derivatization and TIMS-MS

This method offers a rapid and fully automated approach for the chiral analysis of amino acids by combining an inline derivatization step with high-resolution gas-phase separation using trapped ion mobility spectrometry-mass spectrometry.[1][2] This technique is particularly advantageous for high-throughput screening and analysis of complex samples.[2]

Experimental Protocol

1. Materials:

  • (S)-Naproxen chloride (S-NAP-Cl)

  • Amino acid standards (D- and L-enantiomers)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • An autosampler with an integrated chromatography system for inline derivatization[1][2]

  • A trapped ion mobility-mass spectrometer (TIMS-MS)

2. Standard and Sample Preparation:

  • Prepare stock solutions of D- and L-amino acids (1 mM) in water.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations (e.g., 10 µM) in water.

  • For biological samples, perform protein precipitation by adding three volumes of ice-cold ACN to one volume of the sample. Vortex and centrifuge to pellet the precipitated protein. Collect the supernatant for analysis.

3. Automated Inline Derivatization: The following protocol is implemented using an autosampler with an integrated chromatography system. The volumes and times can be optimized for specific systems and analytes.

  • Step 1: Aspiration: The autosampler aspirates 10 µL of the amino acid standard or sample.

  • Step 2: Reagent Aspiration: 10 µL of a 10 mM solution of (S)-Naproxen chloride in ACN is aspirated.

  • Step 3: Mixing and Incubation: The sample and reagent are mixed in a loop or vial, and the reaction is allowed to proceed for a defined time (e.g., 1 minute) at a controlled temperature (e.g., 40°C).

  • Step 4: Quenching (Optional): The reaction can be quenched by the addition of a suitable reagent if necessary, although for direct infusion into the MS, this may not be required.

  • Step 5: Injection: The derivatized sample is directly introduced into the electrospray interface of the TIMS-MS instrument.

4. TIMS-MS Analysis:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas Pressure: 1.5 - 2.5 bar

  • Dry Gas Flow: 8 - 10 L/min

  • Dry Gas Temperature: 200 - 250 °C

  • TIMS Accumulation Time: 50 - 100 ms

  • TIMS Ramp Time: 100 - 200 ms

  • Mass Range: m/z 150 - 600

Data Presentation

Table 1: Quantitative Performance of the Automated (S)-Naproxen Chloride Derivatization TIMS-MS Method

Amino AcidEnantiomerLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reproducibility (%RSD, n=5)
AlanineD/L~5 nM~15 nM>0.99< 5%
PhenylalanineD/L~2 nM~8 nM>0.99< 5%
ProlineD/L~10 nM~30 nM>0.99< 6%
ValineD/L~8 nM~25 nM>0.99< 5%

Note: The values presented are approximate and may vary depending on the specific instrumentation and experimental conditions. The method has demonstrated detection in the lower nanomolar range.[2]

Workflow Diagram

G cluster_prep Sample Preparation cluster_auto Automated Inline Derivatization cluster_analysis Analysis Sample Amino Acid Standard or Biological Sample ProteinPrecip Protein Precipitation (for biological samples) Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant AspirateSample Aspirate Sample Supernatant->AspirateSample MixIncubate Mix and Incubate AspirateSample->MixIncubate AspirateReagent Aspirate (S)-Naproxen Chloride AspirateReagent->MixIncubate DerivatizedSample Derivatized Sample MixIncubate->DerivatizedSample TIMSMS TIMS-MS Analysis DerivatizedSample->TIMSMS Data Data Acquisition and Processing TIMSMS->Data

Caption: Automated workflow for chiral amino acid analysis using (S)-naproxen chloride derivatization and TIMS-MS.

Method 2: High-Sensitivity Chiral Analysis using (R)-BiAC Derivatization and LC-MS/MS

This method utilizes the chiral derivatizing agent (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) for the highly sensitive and simultaneous analysis of D- and L-amino acids by LC-MS/MS.[3] The derivatization forms diastereomers that can be separated on a standard reversed-phase column, and the derivatizing agent is designed for high ionization efficiency, enabling detection at the attomole level.[3]

Experimental Protocol

1. Materials:

  • (R)-BiAC derivatization reagent set

  • Amino acid standards (D- and L-enantiomers)

  • Borate (B1201080) buffer (pH 8.8)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • A triple quadrupole mass spectrometer

2. Standard and Sample Preparation:

  • Prepare stock solutions of D- and L-amino acids (1 mM) in water.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations in water.

  • For biological samples (e.g., plasma, urine), perform protein precipitation by adding three volumes of ACN to one volume of the sample. Vortex and centrifuge. Collect the supernatant.

3. Derivatization Procedure:

  • To 20 µL of the amino acid standard or sample supernatant, add 20 µL of borate buffer (pH 8.8).

  • Add 20 µL of a 10 mM solution of (R)-BiAC in ACN.

  • Vortex the mixture and incubate at 55°C for 10 minutes.

  • Quench the reaction by adding 20 µL of 1% formic acid in water.

  • Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System:

    • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized amino acids, followed by a wash and re-equilibration step. An example gradient is 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

Data Presentation

Table 2: Quantitative Performance of the (R)-BiAC Derivatization LC-MS/MS Method

Amino AcidEnantiomerLimit of Detection (LOD) (attomoles on column)Limit of Quantification (LOQ) (attomoles on column)
AlanineD/L~10~30
Aspartic AcidD/L~20~60
PhenylalanineD/L~7~21
SerineD/L~15~45

Note: The method demonstrates exceptional sensitivity, with detection limits in the attomole range on the column.[3]

Table 3: Exemplary MRM Transitions for (R)-BiAC Derivatized Amino Acids

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alanine[M+H]+Fragment 1Optimized
Fragment 2Optimized
Phenylalanine[M+H]+Fragment 1Optimized
Fragment 2Optimized
Serine[M+H]+Fragment 1Optimized
Fragment 2Optimized

Note: Specific MRM transitions need to be optimized for the instrument used. The precursor ion will correspond to the protonated molecule of the (R)-BiAC derivatized amino acid.

Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Standard or Biological Sample ProteinPrecip Protein Precipitation (for biological samples) Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant AddBuffer Add Borate Buffer Supernatant->AddBuffer AddReagent Add (R)-BiAC Reagent AddBuffer->AddReagent Incubate Incubate at 55°C AddReagent->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis (C18 column) Quench->LCMS Data Data Acquisition and Processing LCMS->Data

Caption: Workflow for high-sensitivity chiral amino acid analysis using (R)-BiAC derivatization and LC-MS/MS.

Method 3: Derivatization-Free Chiral Analysis using a Chiral Stationary Phase LC-MS/MS

This method avoids the chemical derivatization step by employing a chiral stationary phase (CSP) that directly resolves the amino acid enantiomers. This approach simplifies sample preparation and can be beneficial for high-throughput analysis.[4]

Experimental Protocol

1. Materials:

  • Amino acid standards (D- and L-enantiomers)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium (B1175870) acetate (B1210297), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 250 x 4.6 mm, 5 µm)

  • A triple quadrupole mass spectrometer

2. Standard and Sample Preparation:

  • Prepare stock solutions of D- and L-amino acids (1 mM) in water.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations in the initial mobile phase.

  • For biological samples, perform protein precipitation as described in the previous methods. The supernatant should be diluted with the initial mobile phase before injection.

3. LC-MS/MS Analysis:

  • LC System:

    • Column: Astec CHIROBIOTIC V2 (or similar macrocyclic glycopeptide-based CSP)

    • Mobile Phase: A common mobile phase for polar ionic mode is a mixture of Methanol, Acetonitrile, and Water with volatile additives. For example, 80:20 (v/v) Methanol:Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Isocratic or Gradient Elution: Depending on the complexity of the amino acid mixture, either isocratic or gradient elution can be used.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

Data Presentation

Table 4: Quantitative Performance of a Derivatization-Free Chiral LC-MS/MS Method

Amino AcidEnantiomerLimit of Detection (LOD)Limit of Quantification (LOQ)
ValineD/L~0.1 µM~0.3 µM
LeucineD/L~0.05 µM~0.15 µM
PhenylalanineD/L~0.02 µM~0.06 µM

Note: Sensitivity is typically lower than derivatization-based methods but can be sufficient for many applications. Performance depends heavily on the specific CSP and mobile phase composition.

Table 5: Exemplary MRM Transitions for Underivatized Amino Acids

Amino AcidPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
Alanine90.144.215
Valine118.172.112
Leucine/Isoleucine132.186.110
Phenylalanine166.1120.115

Note: These are common transitions; optimization is recommended for your specific instrument.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Amino Acid Standard or Biological Sample ProteinPrecip Protein Precipitation (for biological samples) Sample->ProteinPrecip Supernatant Collect and Dilute Supernatant ProteinPrecip->Supernatant LCMS LC-MS/MS Analysis (Chiral Stationary Phase) Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data

Caption: Workflow for derivatization-free chiral amino acid analysis using a chiral stationary phase and LC-MS/MS.

Conclusion

The choice of method for automated chiral analysis of amino acids by mass spectrometry will depend on the specific application requirements, such as desired sensitivity, throughput, and available instrumentation. Derivatization-based methods, particularly those coupled with advanced separation techniques like TIMS-MS, offer exceptional sensitivity and speed. Derivatization-free methods provide a simpler workflow with reduced sample preparation time. The protocols and data presented here serve as a comprehensive guide for researchers and professionals to implement robust and reliable chiral amino acid analysis in their laboratories.

References

Application Notes and Protocols: Synthesis and Evaluation of GABA Derivatives as BCAT1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acid aminotransferase 1 (BCAT1) is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), which are essential nutrients for cancer cell proliferation and survival.[1][2][3] Upregulation of BCAT1 has been implicated in a variety of cancers, including glioblastoma, breast cancer, leukemia, and lung cancer, making it an attractive therapeutic target.[1][4] Inhibition of BCAT1 can disrupt cancer cell metabolism, leading to reduced proliferation and tumor growth.[5] Gamma-aminobutyric acid (GABA) derivatives have emerged as a promising class of BCAT1 inhibitors.[1][6] This document provides detailed application notes and protocols for the synthesis of novel GABA derivatives with bridged bicyclic skeletons and their evaluation as BCAT1 inhibitors in cancer research.

Data Presentation

The following table summarizes the in vitro BCAT1 inhibitory activity of a series of synthesized GABA derivatives, with WQQ-345 as a parent compound and Gabapentin as a reference compound.[6]

CompoundStructureIC50 (μM) against BCAT1
WQQ-345Bridged bicyclic skeleton GABA derivative18.3 ± 2.5
Compound 7 Bicyclo[3.2.1]octene-bearing GABA derivative 3.0 ± 0.4
Compound 1Modified WQQ-345 derivative25.6 ± 3.1
Compound 2Modified WQQ-345 derivative> 50
Compound 3Modified WQQ-345 derivative15.8 ± 1.9
Compound 4Modified WQQ-345 derivative10.2 ± 1.1
Compound 5Modified WQQ-345 derivative7.5 ± 0.8
Compound 6Modified WQQ-345 derivative5.1 ± 0.6
Compound 8Modified WQQ-345 derivative4.2 ± 0.5
GabapentinReference BCAT1 inhibitor20.0 ± 2.8

Data is presented as the mean ± standard deviation from three independent experiments.[3]

Signaling Pathways and Experimental Workflow

BCAT1 Signaling in Cancer Progression

BCAT1 plays a multifaceted role in promoting cancer by influencing key signaling pathways. Its primary function involves the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and glutamate.[5] This activity impacts several downstream pathways crucial for tumor growth and survival.

BCAT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCAA BCAAs (Leucine, Isoleucine, Valine) BCAT1 BCAT1 BCAA->BCAT1 Glutamate Glutamate BCAT1->Glutamate BCKA BCKAs BCAT1->BCKA cMyc c-Myc/GLUT1 Signaling BCAT1->cMyc NFkB NF-κB Pathway BCAT1->NFkB aKG α-Ketoglutarate aKG->BCAT1 mTOR mTOR Pathway Glutamate->mTOR PI3K_AKT PI3K/AKT Pathway Glutamate->PI3K_AKT Proliferation Cell Proliferation & Survival mTOR->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis cMyc->Proliferation Metastasis Metastasis NFkB->Metastasis

BCAT1 signaling pathways in cancer.
General Workflow for Synthesis and Evaluation of BCAT1 Inhibitors

The development of novel BCAT1 inhibitors involves a systematic workflow, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

Experimental_Workflow A Design & Synthesis of GABA Derivatives B Purification & Structural Characterization (NMR, MS) A->B C In Vitro BCAT1 Enzymatic Assay (IC50) B->C D Cell-Based Assays (Viability, Proliferation) C->D E Lead Compound Selection D->E F In Vivo Xenograft Studies in Animal Models E->F G Evaluation of Antitumor Efficacy F->G SAR_Logic A Parent Compound WQQ-345 B Round 1 SAR: Modification of Bridged Bicyclic Skeleton A->B C Intermediate Compounds (Compounds 1-6) B->C D Round 2 SAR: Introduction of Bicyclo[3.2.1]octene C->D E Lead Compound (Compound 7) D->E F 6-Fold Enhanced BCAT1 Inhibition E->F

References

Application Notes and Protocols for the Use of (S)-3-Amino-4-hydroxybutanoic Acid in Antiepileptic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB or (S)-γ-amino-β-hydroxybutyric acid, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to GABA allows it to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability. An imbalance in this system, leading to excessive excitation, is a hallmark of epilepsy. Consequently, this compound has been a subject of interest in the development of novel antiepileptic drugs (AEDs) aimed at enhancing GABAergic inhibition to control seizures.

This document provides an overview of the application of this compound in antiepileptic drug development, including its mechanism of action, protocols for preclinical evaluation, and relevant quantitative data from experimental studies.

Mechanism of Action

The primary mechanism through which this compound is thought to exert its antiepileptic effects is by modulating the GABAergic system. Specifically, it is known to act as an agonist at GABA receptors.

  • GABA Receptor Agonism: this compound binds to and activates GABA receptors, particularly the GABA-B receptor subtype.[1] GABA-B receptors are metabotropic G-protein coupled receptors that, upon activation, lead to a cascade of intracellular events resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[2] This inhibitory action helps to counteract the excessive neuronal firing characteristic of epileptic seizures.[3]

The signaling pathway initiated by the activation of GABA-B receptors by this compound is depicted below.

GABOB_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABOB (S)-3-Amino-4- hydroxybutanoic acid GABAB_R_pre GABA-B Receptor GABOB->GABAB_R_pre binds GABAB_R_post GABA-B Receptor GABOB->GABAB_R_post binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates AC_pre Adenylate Cyclase G_protein_pre->AC_pre inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein_pre->Ca_channel inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle triggers fusion G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates K_channel GIRK Channel (K+ Channel) G_protein_post->K_channel activates Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization leads to

GABA-B Receptor Signaling Pathway

Quantitative Data

The following table summarizes the anticonvulsant activity of this compound (GABOB) in a preclinical animal model of epilepsy.

Compound Animal Model Seizure Type Route of Administration Dose Effect Reference
GABOBCatPenicillin-induced generalized epilepsyIntravenous (single injection)Not specifiedSignificant decrease in epileptic bursts within the first 30 minutes.[4]
GABOBCatPenicillin-induced generalized epilepsyIntravenous (chronic administration)Not specifiedMean decrease of epileptic bursts higher than 50%.[4]
GABOBCatPenicillin focusParenteral injectionNot specifiedDecrease in voltage and frequency of spikes and polyspikes.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of potential antiepileptic drugs. Below are protocols for common preclinical models used to assess anticonvulsant activity.

4.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[5][6]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A convulsiometer with corneal electrodes.

  • Procedure:

    • Administer the test compound, this compound, or vehicle control to the animals (e.g., intraperitoneally).

    • At the time of predicted peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the percentage of protected animals for each dose group.

4.2. Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to screen for compounds effective against myoclonic and absence seizures.[5][7]

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound, this compound, or vehicle control to the animals.

    • After a predetermined time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneously).

    • Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

4.3. Penicillin-Induced Epilepsy Model in Cats

This model creates a focus of epileptic activity and is useful for studying focal epilepsy.[4]

  • Animals: Adult cats.

  • Procedure:

    • Anesthetize the animal and perform a craniotomy to expose the cerebral cortex.

    • Apply a solution of penicillin G potassium (e.g., 200-300 IU) directly to the cortex to induce an epileptic focus.

    • Record the electrocorticogram (ECoG) to monitor epileptiform discharges (spikes and sharp waves).

    • Administer this compound either topically to the cortex or systemically (e.g., intravenously).

    • Analyze the ECoG recordings for changes in the frequency and amplitude of the epileptiform discharges.

The general workflow for preclinical screening of antiepileptic drugs is outlined in the diagram below.

AED_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development Compound This compound InVitro In Vitro Screening (e.g., Receptor Binding Assays) Compound->InVitro InVivo In Vivo Seizure Models (MES, PTZ, etc.) InVitro->InVivo Tox Toxicology and Safety Pharmacology InVivo->Tox Lead Lead Optimization InVivo->Lead PK Pharmacokinetics (ADME) Tox->PK Clinical_Trials Phase I, II, III Clinical Trials PK->Clinical_Trials Proceed to Clinical Trials Lead->InVivo Iterative Testing

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Separation of 3-amino-4-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of 3-amino-4-hydroxybutanoic acid (GABOB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of 3-amino-4-hydroxybutanoic acid?

A1: For underivatized polar amino acids like 3-amino-4-hydroxybutanoic acid, crown ether-based and teicoplanin-based CSPs are generally the most successful.[1][2] Polysaccharide-based CSPs may not provide sufficient resolution for underivatized amino acids.[1] Crown ether CSPs, such as those containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are particularly effective for resolving β-amino acids.[3][4]

Q2: What is a typical starting mobile phase for the chiral separation of GABOB on a crown ether-based column?

A2: A good starting point for a crown ether-based column is a reversed-phase mobile phase consisting of an aqueous solution with an acidic modifier and an organic modifier. For example, a mixture of water and methanol (B129727) (e.g., 50:50 v/v) containing 10 mM acetic acid has been shown to be effective for β-amino acids.[3] Trifluoroacetic acid (TFA) is also a common acidic modifier that can improve the interaction of the amino group with the crown ether stationary phase.[1]

Q3: Is derivatization necessary for the enantiomeric separation of 3-amino-4-hydroxybutanoic acid?

A3: Derivatization is not always necessary, as direct separation of underivatized amino acids is possible on suitable CSPs like crown ether and teicoplanin-based columns.[1][2] However, if you are facing challenges with detection sensitivity or peak shape, derivatization can be a valuable strategy. Derivatizing agents that react with the amino group can introduce a chromophore or fluorophore, enhancing detection.[5]

Q4: How does temperature affect the separation of GABOB enantiomers?

A4: Lowering the column temperature generally leads to increased retention and improved separation factors (α) on crown ether-based CSPs.[3] This is because the interactions between the analyte and the chiral stationary phase are often enthalpically driven. It is advisable to experiment with different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.

Troubleshooting Guides

This section provides solutions to common issues encountered during the enantiomeric separation of 3-amino-4-hydroxybutanoic acid.

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) Switch to a crown ether-based or teicoplanin-based CSP, which are known to be effective for underivatized amino acids.[1][2]
Suboptimal Mobile Phase Composition - Adjust Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase. For crown ether CSPs, a higher aqueous content often improves resolution. - Optimize Acidic Modifier: The type and concentration of the acidic modifier (e.g., acetic acid, TFA) are critical. Experiment with different acids and concentrations to enhance chiral recognition.[1][3]
Incorrect pH of the Mobile Phase For crown ether columns, the mobile phase needs to be acidic to ensure the primary amine of GABOB is protonated, which is essential for the interaction with the stationary phase.[2]
High Column Temperature Decrease the column temperature. Lower temperatures often enhance the chiral recognition mechanism.[3]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase For basic analytes like GABOB, interactions with residual silanols on the silica (B1680970) support can cause peak tailing.[6] Ensure the mobile phase is sufficiently acidic to suppress the ionization of silanols. Adding a small amount of a competing amine to the mobile phase can sometimes improve peak shape in normal phase chromatography.
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak fronting.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase to avoid peak distortion.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
Problem 3: Low Detection Sensitivity

Possible Causes and Solutions:

CauseRecommended Action
Lack of a Strong Chromophore/Fluorophore 3-amino-4-hydroxybutanoic acid lacks a strong UV chromophore, leading to poor sensitivity with UV detection.
Consider Alternative Detection Methods - Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method for GABOB. - Evaporative Light Scattering Detector (ELSD): ELSD can be used for non-volatile analytes that do not have a UV chromophore.
Pre-column Derivatization Derivatize GABOB with a reagent that introduces a highly responsive chromophore or fluorophore. Reagents like 4-nitro-7-piperazino-2,1,3-benzoxadiazole can be used for sensitive fluorescence detection.[8]

Experimental Protocols

Key Experiment: Enantiomeric Separation of a β-Amino Acid using a Crown Ether-Based CSP

This protocol is based on a method developed for β-amino acids and serves as an excellent starting point for optimizing the separation of 3-amino-4-hydroxybutanoic acid.[3]

  • Column: Chiral stationary phase containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica gel.

  • Mobile Phase: A mixture of methanol and water (50:50, v/v) containing 10 mM acetic acid.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C (with the option to decrease to improve resolution)

  • Detection: UV at 210 nm (or Mass Spectrometry for higher sensitivity)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 3-amino-4-hydroxybutanoic acid standard or sample in the mobile phase.

Visualizations

Experimental Workflow for Method Development

MethodDevelopmentWorkflow start Start: Racemic 3-amino-4-hydroxybutanoic acid csp_selection Select CSP: Crown Ether or Teicoplanin-based start->csp_selection mobile_phase_screening Initial Mobile Phase Screening: Aqueous/Organic + Acid csp_selection->mobile_phase_screening optimization Optimize Mobile Phase: - Organic % - Acid type/conc. - Temperature mobile_phase_screening->optimization peak_shape_eval Evaluate Peak Shape & Resolution optimization->peak_shape_eval troubleshoot_peak Troubleshoot Peak Shape: - Adjust pH - Lower sample load peak_shape_eval->troubleshoot_peak Not Acceptable derivatization Consider Derivatization (if low sensitivity) peak_shape_eval->derivatization Low Sensitivity final_method Final Validated Method peak_shape_eval->final_method Acceptable troubleshoot_peak->optimization derivatization->mobile_phase_screening

Caption: A logical workflow for developing a chiral separation method.

Troubleshooting Logic for Poor Resolution

TroubleshootingPoorResolution start Problem: Poor or No Resolution check_csp Is the CSP appropriate? (Crown Ether/Teicoplanin) start->check_csp change_csp Action: Switch to a more suitable CSP check_csp->change_csp No check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes change_csp->check_mobile_phase optimize_mp Action: Adjust organic modifier %, acid type, and concentration check_mobile_phase->optimize_mp No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp->check_temp lower_temp Action: Decrease column temperature check_temp->lower_temp No resolved Resolution Improved check_temp->resolved Yes lower_temp->resolved

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

Technical Support Center: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biocatalytic synthesis of chiral alcohols and amino acids.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My biocatalytic reaction is showing low or no yield of the desired chiral alcohol/amino acid. What are the potential causes and how can I troubleshoot this?

Answer: Low product yield is a common issue that can stem from several factors, ranging from enzyme activity to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage, handling, or inactivation under reaction conditions.

    • Solution: Verify the activity of your enzyme using a standard assay before starting the preparative scale reaction. Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.

    • Solution: Review the literature for the optimal conditions for your specific enzyme or a similar class of enzymes. Perform small-scale optimization experiments by varying the pH and temperature.

  • Poor Cofactor Regeneration (for oxidoreductases): In reactions requiring nicotinamide (B372718) cofactors (NADH/NADPH), inefficient regeneration will quickly halt the reaction.

    • Solution: Ensure your cofactor regeneration system is working efficiently. This can involve adding a sufficient concentration of the sacrificial substrate (e.g., isopropanol, glucose, formate) and the corresponding dehydrogenase (e.g., alcohol dehydrogenase, glucose dehydrogenase, formate (B1220265) dehydrogenase).[1][2]

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.[3][4][5][6][7]

    • Solution: Try lowering the initial substrate concentration and adding it stepwise throughout the reaction. If product inhibition is suspected, consider in-situ product removal (ISPR) techniques such as extraction or adsorption.

  • Poor Mass Transfer: In heterogeneous systems (e.g., with immobilized enzymes or whole cells), poor mixing can limit the reaction rate.

    • Solution: Increase the agitation speed to ensure adequate mixing of reactants with the biocatalyst.

Below is a troubleshooting workflow to diagnose the cause of low yield:

LowYieldTroubleshooting Start Low or No Yield Observed CheckEnzymeActivity 1. Verify Enzyme Activity Start->CheckEnzymeActivity EnzymeActive Enzyme is Active CheckEnzymeActivity->EnzymeActive EnzymeInactive Enzyme is Inactive CheckEnzymeActivity->EnzymeInactive CheckReactionConditions 2. Evaluate Reaction Conditions (pH, Temperature, Buffer) EnzymeActive->CheckReactionConditions ReplaceEnzyme Replace Enzyme and Repeat EnzymeInactive->ReplaceEnzyme ConditionsOptimal Conditions are Optimal CheckReactionConditions->ConditionsOptimal ConditionsSuboptimal Conditions are Suboptimal CheckReactionConditions->ConditionsSuboptimal CheckCofactorRegen 3. Assess Cofactor Regeneration (if applicable) ConditionsOptimal->CheckCofactorRegen OptimizeConditions Optimize pH and Temperature ConditionsSuboptimal->OptimizeConditions OptimizeConditions->CheckCofactorRegen CofactorRegenOK Regeneration is Efficient CheckCofactorRegen->CofactorRegenOK CofactorRegenPoor Regeneration is Inefficient CheckCofactorRegen->CofactorRegenPoor CheckInhibition 4. Investigate Substrate/Product Inhibition CofactorRegenOK->CheckInhibition OptimizeRegenSystem Optimize Regeneration System (e.g., add more dehydrogenase/sacrificial substrate) CofactorRegenPoor->OptimizeRegenSystem OptimizeRegenSystem->CheckInhibition InhibitionPresent Inhibition is Occurring CheckInhibition->InhibitionPresent NoInhibition No Significant Inhibition CheckInhibition->NoInhibition ImplementFedBatch Implement Fed-Batch or In-Situ Product Removal InhibitionPresent->ImplementFedBatch YieldImproved Yield Improved NoInhibition->YieldImproved ImplementFedBatch->YieldImproved CofactorRegenerationWorkflow Start Set up Cofactor Regeneration PrepareBuffer 1. Prepare Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) Start->PrepareBuffer AddReactants 2. Add Substrate and Cofactor (Ketone substrate, catalytic amount of NADP+) PrepareBuffer->AddReactants AddEnzymes 3. Add Enzymes (Ketoreductase and Glucose Dehydrogenase) AddReactants->AddEnzymes AddSacrificialSubstrate 4. Add Sacrificial Substrate (e.g., D-glucose) AddEnzymes->AddSacrificialSubstrate Incubate 5. Incubate Reaction (Controlled temperature and agitation) AddSacrificialSubstrate->Incubate MonitorProgress 6. Monitor Reaction Progress (e.g., by HPLC or GC) Incubate->MonitorProgress Workup 7. Product Isolation MonitorProgress->Workup End Reaction Complete Workup->End

References

Troubleshooting low yields in the synthesis of GABOB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of γ-Amino-β-hydroxybutyric acid (GABOB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of GABOB and to optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for GABOB?

A1: GABOB can be synthesized through various routes, including:

  • From Malic Acid: This is a popular method utilizing a readily available chiral precursor.[1]

  • Via Gabriel Synthesis: This classic method for preparing primary amines can be adapted for GABOB synthesis.[2][3][4][5][6]

  • Through Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom and can be applied to a GABOB precursor.[7][8][9][10][11]

  • From Succinic Anhydride: This route involves the ring-opening of the anhydride.

Q2: My GABOB synthesis yield is consistently low. What are the most likely causes?

A2: Low yields in GABOB synthesis can stem from several factors:

  • Incomplete reaction: Reaction conditions such as temperature, time, or reagent stoichiometry may not be optimal.

  • Side reactions: The formation of byproducts like lactones or elimination products can significantly reduce the yield of the desired product.

  • Purification losses: GABOB is a polar molecule, which can make its extraction and purification challenging, leading to significant product loss.

  • Racemization: In stereospecific syntheses, loss of enantiomeric purity through racemization can be a major issue, effectively reducing the yield of the desired enantiomer.

  • Degradation of starting materials or product: The stability of reactants and the GABOB product under the reaction conditions is crucial.

Q3: How does pH affect the synthesis of GABOB?

A3: The pH of the reaction medium can have a profound impact on the yield and purity of GABOB. For instance, in enzymatic syntheses or reactions involving acid/base catalysis, pH control is critical for optimal enzyme activity or reaction rate. Extreme pH values can lead to unwanted side reactions such as hydrolysis of intermediates or degradation of the final product. For example, acidic conditions can promote the formation of the corresponding lactone.

Q4: What is the optimal temperature for GABOB synthesis?

A4: The optimal temperature is highly dependent on the specific synthetic route. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is crucial to find a balance that maximizes the formation of GABOB while minimizing the formation of impurities. For enzymatic reactions, the optimal temperature is dictated by the specific enzyme's stability and activity profile.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from Malic Acid

This section provides a troubleshooting guide for the synthesis of GABOB starting from malic acid, a common chiral precursor.

Symptoms:

  • The final yield of GABOB is significantly lower than reported in the literature.

  • TLC or NMR analysis of the crude product shows multiple spots/peaks, indicating the presence of impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete conversion of malic acid Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the expected reaction time, consider increasing the reaction time or temperature moderately. Ensure the quality and stoichiometry of all reagents.Complete consumption of the starting material, leading to a higher crude yield of the product.
Formation of byproducts Analyze the crude product by NMR or MS to identify the structure of the main byproducts. Common side reactions include elimination and over-oxidation. Adjusting the reaction temperature or using a milder oxidizing agent might be necessary.Reduction in the formation of unwanted byproducts, leading to a cleaner reaction mixture and higher yield of GABOB.
Epimerization at the chiral center Determine the enantiomeric excess (ee) of the product using chiral HPLC or by preparing a diastereomeric derivative. Epimerization can be minimized by using milder reaction conditions (e.g., lower temperature, non-polar solvents).Preservation of the stereochemical integrity of the product, ensuring a high yield of the desired enantiomer.
Issue 2: Problems with the Gabriel Synthesis of GABOB

The Gabriel synthesis is a reliable method for preparing primary amines, but it can present challenges.

Symptoms:

  • Low to no formation of the N-alkylated phthalimide (B116566) intermediate.

  • Difficulty in the final hydrolysis step to release the free amine.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Poor reactivity of the alkyl halide | The Gabriel synthesis works best with primary alkyl halides.[5] If using a secondary halide, the reaction will be significantly slower due to steric hindrance. Consider using a more reactive leaving group (e.g., iodide instead of chloride) or a higher reaction temperature. | Increased rate of the SN2 reaction, leading to a higher yield of the N-alkylated intermediate. | | Decomposition of the solvent (e.g., DMF) | Ensure that the DMF used is of high purity and anhydrous. Old or impure DMF can decompose at high temperatures, leading to side reactions. Consider using an alternative high-boiling polar aprotic solvent like DMSO or NMP. | A cleaner reaction profile with fewer side products. | | Incomplete hydrolysis of the phthalimide | The hydrolysis of the N-alkylphthalimide can be sluggish. The use of hydrazine (B178648) (Ing-Manske procedure) is often more efficient than acid or base hydrolysis.[2] Ensure sufficient reaction time and temperature for the hydrazinolysis to go to completion. | Complete cleavage of the phthalimide group and efficient release of the primary amine, GABOB. |

Data Presentation

Table 1: Hypothetical Influence of pH on GABOB Yield in an Enzymatic Synthesis

pHRelative Enzyme Activity (%)GABOB Yield (%)
5.06045
6.08570
7.010085
8.07560
9.04030

Table 2: Hypothetical Effect of Temperature on a Chemical Synthesis Step Yield

Temperature (°C)Reaction Time (h)GABOB Yield (%)Byproduct Formation (%)
6024555
80127515
10066030
12034050

Experimental Protocols

Protocol 1: General Procedure for GABOB Synthesis via Hofmann Rearrangement

This protocol outlines the key steps for synthesizing GABOB using the Hofmann rearrangement of a suitable amide precursor.

Materials:

  • β-hydroxy-γ-aminobutyramide (amide precursor)

  • Bromine

  • Sodium hydroxide (B78521) solution

  • Methanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Preparation of Sodium Hypobromite (B1234621): In a flask cooled in an ice bath, slowly add bromine to a cold solution of sodium hydroxide. Stir until the bromine color disappears.

  • Amide Addition: Add the β-hydroxy-γ-aminobutyramide to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

  • Rearrangement: Slowly warm the reaction mixture to the temperature specified in your detailed procedure (typically between 50-70 °C) and maintain for the required time to facilitate the rearrangement to the isocyanate intermediate.

  • Hydrolysis: The isocyanate is hydrolyzed in situ under the basic aqueous conditions to form the amine.

  • Work-up and Isolation: Acidify the reaction mixture with hydrochloric acid. Extract the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Purification: The aqueous solution containing the GABOB hydrochloride salt can be purified by ion-exchange chromatography or recrystallization.

Protocol 2: Purification of GABOB using Ion-Exchange Chromatography

This protocol describes the purification of GABOB from a crude reaction mixture using cation-exchange chromatography.

Materials:

  • Crude GABOB solution

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (for regeneration)

  • Ammonia (B1221849) solution (for elution)

  • Deionized water

Procedure:

  • Resin Preparation: Pack a chromatography column with the cation-exchange resin. Wash the resin sequentially with deionized water, hydrochloric acid, and then deionized water again until the eluent is neutral. This ensures the resin is in the H+ form.

  • Sample Loading: Adjust the pH of the crude GABOB solution to be acidic (pH < 4) and load it onto the prepared column. GABOB will bind to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities and neutral molecules.

  • Elution: Elute the bound GABOB from the resin using a dilute solution of ammonia. The ammonia will displace the GABOB from the resin.

  • Fraction Collection and Analysis: Collect fractions of the eluent and monitor for the presence of GABOB using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Product Isolation: Combine the fractions containing pure GABOB and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

GABOB_Synthesis_Troubleshooting_Workflow cluster_synthesis GABOB Synthesis cluster_troubleshooting Troubleshooting Start Start Perform_Synthesis Perform Synthesis Start->Perform_Synthesis Low_Yield Low Yield? High_Yield High Yield - Success Low_Yield->High_Yield No Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Reaction_Conditions Yes Perform_Synthesis->Low_Yield Analyze_Crude_Product Analyze Crude Product (TLC, NMR, MS) Check_Reaction_Conditions->Analyze_Crude_Product Check_Stereochemistry Check Stereochemistry (Chiral HPLC) Analyze_Crude_Product->Check_Stereochemistry Optimize_Purification Optimize Purification (Extraction, Chromatography) Check_Stereochemistry->Optimize_Purification Optimize_Purification->Perform_Synthesis Re-run Synthesis

Caption: Troubleshooting workflow for low yields in GABOB synthesis.

Purification_Workflow Crude_Product Crude GABOB Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Filtration Filter to remove insoluble impurities Dissolution->Filtration Ion_Exchange Ion-Exchange Chromatography Filtration->Ion_Exchange Elution Elute with buffer Ion_Exchange->Elution Fraction_Analysis Analyze Fractions (TLC/HPLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Evaporation) Combine_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Pure_GABOB Pure GABOB Recrystallization->Pure_GABOB

Caption: General purification workflow for GABOB.

Side_Reaction_Logic High_Temp High Temperature Lactonization Lactonization High_Temp->Lactonization Racemization Racemization High_Temp->Racemization Extreme_pH Extreme pH Extreme_pH->Lactonization Steric_Hindrance Steric Hindrance Incomplete_Reaction Incomplete Reaction Steric_Hindrance->Incomplete_Reaction

Caption: Factors leading to common side reactions and issues.

References

Addressing solubility issues of (S)-3-Amino-4-hydroxybutanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (S)-3-Amino-4-hydroxybutanoic acid (GABOB) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

This compound is generally considered to be freely soluble in water. One report indicates a solubility of 16.67 mg/mL in water, though ultrasonic assistance may be required to achieve this concentration[1]. For the (R)-enantiomer, a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 has been reported, suggesting that the solubility of the (S)-enantiomer is likely in a similar range[2].

Q2: How does pH influence the solubility of this compound?

The solubility of amino acids like this compound is pH-dependent. As an amino acid, it possesses both a carboxylic acid group and an amino group, meaning it can exist as a cation, anion, or zwitterion depending on the pH of the solution. The pKa values of the similar compound gamma-aminobutyric acid (GABA) are approximately 4.0 for the carboxyl group and 10.6 for the amino group. The isoelectric point (pI), where the net charge is zero and solubility is often at a minimum, is expected to be around pH 7. Therefore, solubility is generally higher at pH values further from the isoelectric point.

Q3: What is the effect of temperature on the solubility of this compound?

Q4: Can I use co-solvents to improve the solubility of this compound?

While this compound is generally water-soluble, if higher concentrations are required, the use of co-solvents could be explored. However, given its polar nature, the addition of organic co-solvents may not always lead to a significant increase in solubility and could potentially cause precipitation depending on the concentration. It is recommended to perform small-scale pilot experiments to determine the effect of a specific co-solvent on its solubility.

Q5: Are there any known incompatibilities with common buffer components?

There are no widely reported incompatibilities of this compound with common buffer components like phosphates or TRIS. However, at high concentrations of both the compound and the buffer salts, there is a potential for "salting out," where the solubility of the compound decreases. It is good practice to start with moderate buffer concentrations (e.g., 10-50 mM) and observe for any precipitation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms when dissolving this compound in a buffer. The concentration exceeds the solubility limit at the given pH and temperature.1. Try gentle heating of the solution. 2. Use sonication to aid dissolution. 3. Adjust the pH of the buffer away from the isoelectric point (around pH 7). 4. Reduce the concentration of the compound. 5. Filter the solution to remove undissolved particles if a saturated solution is acceptable.
Inconsistent solubility results between experiments. Variation in experimental conditions.1. Ensure the pH of the buffer is consistent for each experiment. 2. Control the temperature during the solubility determination. 3. Standardize the agitation speed and time. 4. Use a consistent source and purity of this compound.
Difficulty dissolving the compound even at low concentrations. The compound may have formed aggregates.1. Use a fresh batch of the compound. 2. Pre-treat the solid by grinding to increase the surface area. 3. Ensure the buffer is properly prepared and the pH is correct.
Cloudiness appears in the solution over time. The compound may be slowly precipitating out of a supersaturated solution or degrading.1. Store the solution at a different temperature (refrigeration may decrease solubility). 2. Prepare fresh solutions before each experiment. 3. Check for any potential degradation by analytical methods like HPLC.

Data Presentation

Specific quantitative data on the solubility of this compound in a wide range of aqueous buffers at various pH values and temperatures is not extensively available in published literature. Researchers are encouraged to determine the solubility experimentally under their specific conditions using the protocols provided below. The following table can be used as a template to record your experimental findings.

Buffer System Buffer Concentration (mM) pH Temperature (°C) Solubility (mg/mL) Molar Solubility (mM)
Phosphate505.025User-determinedUser-determined
Phosphate507.025User-determinedUser-determined
Phosphate509.025User-determinedUser-determined
TRIS507.025User-determinedUser-determined
TRIS508.025User-determinedUser-determined
TRIS509.025User-determinedUser-determined
Citrate504.025User-determinedUser-determined
Citrate505.025User-determinedUser-determined
Citrate506.025User-determinedUser-determined
Phosphate507.037User-determinedUser-determined
TRIS507.037User-determinedUser-determined

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., phosphate, TRIS, citrate) at the desired pH

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare the desired aqueous buffer and adjust the pH to the target value.

  • Add an excess amount of solid this compound to a known volume of the buffer in a sealed container. An excess is necessary to ensure a saturated solution.

  • Place the container in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a standard curve.

  • Calculate the solubility in mg/mL or mM.

Protocol 2: Kinetic Solubility Determination

This protocol is a higher-throughput method to assess the solubility of a compound from a DMSO stock solution, which is common in early drug discovery.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Selected aqueous buffer at the desired pH

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%).

  • Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.

  • The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Visualizations

GABOB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABOB (S)-3-Amino-4- hydroxybutanoic acid (GABOB) GABAB_R GABA_B Receptor GABOB->GABAB_R Binds to G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx

Caption: GABOB interaction with the GABA_B receptor signaling pathway.

experimental_workflow start Start prep_buffer Prepare Aqueous Buffer (e.g., Phosphate, TRIS) start->prep_buffer add_gabob Add Excess Solid GABOB prep_buffer->add_gabob incubate Incubate with Shaking (24-48h at constant temp.) add_gabob->incubate filter Filter Supernatant (0.22 µm filter) incubate->filter quantify Quantify GABOB Concentration (HPLC or UV-Vis) filter->quantify end End quantify->end

Caption: Experimental workflow for thermodynamic solubility determination.

logical_relationship solubility Solubility dissolution_rate Dissolution Rate solubility->dissolution_rate pH pH pH->solubility temperature Temperature temperature->solubility buffer_type Buffer Type buffer_type->solubility concentration Compound Concentration concentration->dissolution_rate

Caption: Logical relationships of factors affecting solubility and dissolution.

References

Optimization of reaction conditions for the synthesis of GABA derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data for the synthesis of γ-aminobutyric acid (GABA) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing GABA derivatives? A1: Researchers often face challenges such as low reaction yields, the formation of unwanted side products (especially intramolecular lactams), difficulties in purifying the final polar compounds, and achieving high stereoselectivity in asymmetric syntheses. Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to mitigate these issues.[1][2][3]

Q2: How can I prevent the formation of the lactam side product? A2: Lactam formation occurs via intramolecular cyclization of the amino group onto an activated carboxylic acid. To prevent this, the amino group should be protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), throughout the synthesis until the final deprotection step.[4][5] Alternatively, some synthetic routes strategically form the lactam as a stable intermediate, which is then hydrolyzed in a subsequent step to yield the desired open-chain GABA derivative.[1]

Q3: What protecting groups are recommended for the amine and carboxylic acid functionalities of GABA? A3:

  • Amino Group: The most common protecting groups are Boc (acid-labile) and Fmoc (base-labile), which allow for orthogonal protection strategies.[4] The Cbz group is also widely used and is typically removed by hydrogenolysis.[6]

  • Carboxylic Acid Group: Carboxylic acids are often converted to methyl or ethyl esters for protection, which can be hydrolyzed under basic conditions. Tert-butyl esters, removed with acid, are also common.[7]

Q4: Which coupling reagents are most effective for forming amide bonds with GABA derivatives? A4: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (diisopropylcarbodiimide) are frequently used.[2][8] To minimize racemization, especially in peptide synthesis, additives like HOBt (1-hydroxybenzotriazole) are often included.[2][9] For more challenging couplings, phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can provide higher yields and faster reaction times.[2][8][9]

Q5: What are the key strategies for purifying polar GABA derivatives? A5: Purification can be challenging due to the high polarity and zwitterionic nature of many GABA analogs. Common techniques include:

  • Crystallization: Precipitating the product from a solution, often by adding an anti-solvent like warm ethanol (B145695).[10][11]

  • Ion-Exchange Chromatography (IEC): Highly effective for separating charged molecules like GABA from neutral or differently charged impurities.[10][12]

  • Silica (B1680970) Gel Column Chromatography: Often used for protected, less polar intermediates.[13] For more polar compounds, Reverse-Phase (C18) chromatography may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents or catalyst. 2. Suboptimal reaction temperature or time. 3. Poor choice of solvent. 4. Degradation of starting material or product. 5. Unintended side reactions (e.g., lactamization).1. Verify the quality and activity of all reagents. 2. Systematically screen temperatures and monitor reaction progress using TLC or LC-MS.[14][15] 3. Test a range of solvents with different polarities.[15] 4. Ensure inert atmosphere (e.g., Argon, Nitrogen) if reagents are air/moisture sensitive. 5. Use appropriate protecting groups for reactive functionalities.[4][5]
Multiple Spots on TLC (Impure Product) 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of product on TLC plate (if silica is acidic). 4. Racemization leading to diastereomers.1. Increase reaction time or add more reagent. 2. Optimize reaction conditions (lower temperature, different catalyst) to improve selectivity.[1] 3. Use neutralized silica plates or a different analytical method. 4. Add a racemization-suppressing agent like HOBt to carbodiimide (B86325) couplings.[2]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent (e.g., water). 2. Product is an intractable oil instead of a solid. 3. Product co-elutes with impurities during chromatography.1. Saturate the aqueous layer with NaCl before extraction. Lyophilize if necessary. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Try precipitating from a solvent/anti-solvent system.[10] 3. Change the chromatography method (e.g., from normal-phase to reverse-phase or ion-exchange).[12]
Inconsistent Stereoselectivity (Low ee%) 1. Chiral catalyst is inefficient or poisoned. 2. Racemization is occurring under reaction conditions. 3. Incorrect solvent or temperature for optimal stereocontrol.1. Use a higher catalyst loading or a different catalyst. Ensure all reagents are pure. 2. For base-catalyzed reactions, consider a non-coordinating or sterically hindered base. 3. Screen different solvents and run the reaction at lower temperatures, as this often improves enantioselectivity.[1]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of pH on GABA Production in Recombinant C. glutamicum This table summarizes the final GABA concentration achieved during fed-batch cultivation of a recombinant C. glutamicum strain expressing an E. coli GAD mutant at different controlled pH levels.

Culture pHFinal GABA Concentration (g/L)Relative Productivity
5.0LowLow
6.038.6 ± 0.85 High
7.05.89 ± 0.35Moderate
Data adapted from a study on direct fermentative production of GABA from glucose. Optimal production was achieved at pH 6.0, balancing cell growth with the activity of the pH-sensitive glutamate (B1630785) decarboxylase (GAD) enzyme.[16]

Table 2: Key Step Yields in the Asymmetric Synthesis of (R)-Phenibut This table shows the yields and enantiomeric excess (ee) for the key steps in an asymmetric synthesis of the β-substituted GABA derivative (R)-Phenibut.

Reaction StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Michael AdditionChiral Michael Adduct-90% (initial), 98% (after recrystallization)
Reduction & CyclizationLactam Intermediate90%-
Lactam Hydrolysis(R)-Phenibut HCl85%-
Data from an asymmetric synthesis utilizing an organocatalyzed Michael addition. Note how recrystallization significantly improves enantiomeric purity.[1]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular C-H Insertion This protocol describes the synthesis of a γ-lactam, a common precursor to GABA derivatives, via a rhodium-catalyzed C-H insertion reaction.

  • Add the catalyst (e.g., Rh₂(OAc)₄, 0.02 mol%) to a flask containing a solvent such as CH₂Cl₂ (10 mL).

  • Heat the solution to reflux.

  • Slowly add a solution of the corresponding diazoacetamide (B1201003) (0.3 mmol) in CH₂Cl₂ (5 mL) to the refluxing mixture via a syringe pump over a period of 2 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the resulting γ-lactam product by silica gel column chromatography (e.g., using 20% ethyl acetate (B1210297) in petroleum ether as the eluent).[13]

Protocol 2: Boc-Group Deprotection using Trifluoroacetic Acid (TFA) This method is used to remove an acid-labile Boc protecting group from a nitrogen atom.

  • Dissolve the Boc-protected compound (7.43 mmol) in a solvent like CH₂Cl₂ (12 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (12 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction for completion using TLC.

  • Once complete, remove the solvent and excess TFA on a rotary evaporator to yield the deprotected product, often as a TFA salt.[7]

Protocol 3: Purification by Crystallization with an Anti-Solvent This protocol is for purifying a final GABA product from a fermentation broth or reaction mixture.

  • Concentrate the aqueous solution containing the crude GABA product.

  • Adjust the pH to approximately 4.5, which is near the isoelectric point for GABA, to minimize its solubility.[10][17]

  • Add a warm anti-solvent, such as ethanol, to the concentrated solution to induce precipitation.[10] A common ratio is 3:1 ethanol to concentrate (w/w).[17]

  • Allow the solution to cool, promoting further crystallization.

  • Collect the resulting crystals by filtration.

  • To achieve higher purity (e.g., >99%), the precipitation step can be repeated multiple times.[10]

Visualizations: Workflows and Pathways

Diagram 1: General Synthetic Workflow for GABA Derivatives

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Analysis cluster_end Final Product Start Amino Acid Precursor & Reagents Protection Step 1: Protection (e.g., Boc, Ester) Start->Protection Reaction Step 2: Core Reaction (e.g., Coupling, Alkylation) Protection->Reaction Protected Intermediate Deprotection Step 3: Deprotection (e.g., Acidolysis) Reaction->Deprotection Crude Product Purify Step 4: Purification (Chromatography, Crystallization) Deprotection->Purify Deprotected Crude Analyze Step 5: Analysis (NMR, MS, HPLC) Purify->Analyze End Pure GABA Derivative Analyze->End

Caption: A typical multi-step workflow for synthesizing GABA derivatives.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Yield Start Problem: Low Product Yield Check_Reagents Are starting materials and reagents pure/active? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, time, solvent) optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Action: Verify reagent purity, use fresh catalyst/solvents. Check_Reagents->Sol_Reagents No Check_Side_Rxns Is a side product (e.g., lactam) forming? Check_Conditions->Check_Side_Rxns Yes Sol_Conditions Action: Screen different temperatures and solvents. Check_Conditions->Sol_Conditions No Sol_Side_Rxns Action: Adjust conditions or improve protection strategy. Check_Side_Rxns->Sol_Side_Rxns Yes Sol_Proceed Proceed with optimized protocol. Check_Side_Rxns->Sol_Proceed No Sol_Reagents->Sol_Proceed Sol_Conditions->Sol_Proceed Sol_Side_Rxns->Sol_Proceed

Caption: A decision tree for troubleshooting low product yield in a reaction.

Diagram 3: GABAergic Synapse Signaling Pathway

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Enzyme (Requires Vitamin B6) Glutamate->GAD Precursor GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle Synthesis GABA_A GABA-A Receptor (Ionotropic) GABA_Vesicle->GABA_A Release into Synapse GABA_B GABA-B Receptor (Metabotropic) GABA_Vesicle->GABA_B Release into Synapse Cl_Channel Cl- Influx GABA_A->Cl_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA_B->Hyperpolarization Modulates K+ Channels Cl_Channel->Hyperpolarization

Caption: Simplified pathway of GABA synthesis and its inhibitory action.

References

Enhancing the stability of (S)-3-Amino-4-hydroxybutanoic acid for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of (S)-3-Amino-4-hydroxybutanoic acid (GABOB) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in sterile, purified water. To minimize degradation, it is recommended to store aliquots of the stock solution at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For immediate use in cell culture, the stock solution should be sterile-filtered through a 0.22 µm filter.

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: Based on stability studies of the analogous compound Gabapentin, a pH of approximately 6.0 is recommended to ensure the maximal stability of this compound in aqueous solutions. The degradation rate of GABA analogues is minimized at this pH.

Q4: Is this compound sensitive to light?

Q5: What are the known degradation pathways for this compound?

A5: The primary degradation pathway for γ-amino acids in aqueous solution involves intramolecular cyclization to form a lactam. For this compound, this would result in the formation of a hydroxylated γ-butyrolactam.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions and buffer all working solutions to pH 6.0. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light.
Loss of biological activity Improper storage of stock or working solutions.Confirm that stock solutions have been stored correctly at -80°C or -20°C. Prepare fresh working solutions for each experiment.
Precipitate formation in stock solution Low solubility or solution saturation at low temperatures.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, prepare a fresh, less concentrated stock solution.
Unexpected peaks in analytical assays (e.g., HPLC) Presence of degradation products.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust chromatographic conditions to ensure separation of the parent compound from any degradants.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
Aqueous Solution-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile, purified water (e.g., HPLC grade or Milli-Q)

    • Sterile 0.1 M phosphate (B84403) buffer (pH 6.0)

    • Sterile microcentrifuge tubes or cryovials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile container.

    • Add a sufficient volume of sterile 0.1 M phosphate buffer (pH 6.0) to achieve the desired final concentration.

    • Gently vortex or sonicate the solution until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Stability-Indicating HPLC Method for this compound
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.0) and a suitable organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde, OPA) may be necessary for sensitive detection. Alternatively, a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the samples to be analyzed by diluting them to a suitable concentration with the mobile phase.

    • If derivatization is required, follow a validated OPA derivatization protocol.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • Quantify the amount of this compound remaining in the samples by comparing the peak area to that of the standard.

Visualizations

GABAB_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABOB This compound (GABOB) GABAB_R GABAB Receptor (Heterodimer) GABOB->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production of K_ion K+ efflux K_channel->K_ion Ca_influx Ca2+ influx inhibition Ca_channel->Ca_influx Neuron_hyper Neuronal Hyperpolarization (Inhibition) K_ion->Neuron_hyper Ca_influx->Neuron_hyper

Caption: GABAB Receptor Signaling Pathway activated by this compound.

Experimental_Workflow_for_Stability_Assessment prep_solution Prepare GABOB Solution (e.g., in pH 6.0 buffer) stress_conditions Expose to Stress Conditions (e.g., Temp, Light, pH) prep_solution->stress_conditions sampling Collect Samples at Time Points (t=0, t=x, ...) stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify GABOB and Degradation Products hplc_analysis->data_analysis stability_determination Determine Stability Profile and Degradation Kinetics data_analysis->stability_determination

Caption: Experimental workflow for assessing the stability of this compound.

Overcoming challenges in the purification of (S)-3-Amino-4-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-3-Amino-4-hydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for the purification of this compound are ion-exchange chromatography and recrystallization. Ion-exchange chromatography separates molecules based on their net charge, making it highly effective for isolating amino acids from charged impurities. Recrystallization is a robust technique for removing impurities based on differences in solubility between the target compound and contaminants in a selected solvent system.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities largely depend on the synthetic route employed. Common impurities may include unreacted starting materials (e.g., malic acid derivatives), reagents, and side-products from the synthesis. For instance, if synthesized from a chiral precursor via a multi-step process, diastereomeric impurities or enantiomeric contamination (the (R)-isomer) could be present. Inorganic salts are also a common impurity from pH adjustments and work-up procedures.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to assess enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities. Elemental analysis can be used to confirm the elemental composition of the purified compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Consider using a binary solvent system, adding an "anti-solvent" in which the compound is insoluble to induce precipitation.
The concentration of the compound is too low.Concentrate the solution by carefully evaporating some of the solvent.
Oiling Out (Formation of a liquid layer instead of crystals) The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.
Low Yield of Purified Product A significant amount of the compound remains dissolved in the mother liquor.Cool the crystallization mixture in an ice bath to maximize precipitation. Minimize the amount of solvent used for washing the collected crystals. The mother liquor can be concentrated to recover a second crop of crystals.
Poor Purity of Crystals Impurities have similar solubility and co-precipitate with the product.Ensure slow cooling to allow for selective crystallization. If impurities are colored, consider treating the hot solution with activated charcoal before filtration. A second recrystallization may be necessary.
Ion-Exchange Chromatography Troubleshooting
Problem Potential Cause Solution
Low Recovery of the Target Compound The compound is binding too strongly to the resin.If using a cation exchange resin, increase the pH or the salt concentration of the elution buffer to facilitate the release of the compound. For anion exchange, decrease the pH or increase the salt concentration.
The compound did not bind to the resin.Ensure the pH of the loading buffer is appropriate for the charge of the compound and the type of resin. For cation exchange, the pH should be below the isoelectric point (pI) of the amino acid. For anion exchange, the pH should be above the pI. Also, ensure the ionic strength of the sample is low enough to allow binding.
Poor Separation of the Target Compound from Impurities The elution gradient is too steep.Employ a shallower elution gradient (either pH or salt concentration) to improve the resolution between the target compound and closely eluting impurities.
The incorrect resin was chosen.Select a resin with appropriate functional groups and binding capacity for the target amino acid. Both strong and weak ion exchangers are available and the choice will depend on the specific separation challenge.
Column Clogging or High Backpressure The sample contains particulate matter.Centrifuge or filter the sample through a 0.22 µm or 0.45 µm filter before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography

This protocol is adapted from methods used for similar amino acids and is a general guideline. Optimization may be required.

1. Resin Preparation and Column Packing:

  • Swell a strongly acidic cation exchange resin (e.g., Amberlite IR-120, H+ form) in deionized water.

  • Prepare a slurry and pour it into a suitable chromatography column, allowing it to settle into a packed bed.

  • Wash the packed resin with several column volumes of deionized water.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of deionized water.

  • Adjust the pH of the sample to be acidic (e.g., pH 2-3) with a suitable acid (e.g., HCl) to ensure the amino acid is protonated and carries a net positive charge.

  • Apply the prepared sample to the top of the equilibrated column.

3. Elution:

  • Wash the column with several volumes of deionized water to remove any unbound, neutral, or anionic impurities.

  • Elute the bound this compound from the resin using a dilute aqueous ammonia (B1221849) solution (e.g., 2-5% NH4OH). The ammonia will deprotonate the amino acid, releasing it from the resin.

  • Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., thin-layer chromatography with ninhydrin (B49086) staining).

4. Isolation:

  • Pool the fractions containing the purified product.

  • Remove the aqueous ammonia by rotary evaporation under reduced pressure.

  • The resulting solid can be further purified by recrystallization if necessary.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and may require screening. A water/alcohol mixture is a common starting point for polar amino acids.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of water and isopropanol) to just dissolve the solid. Gentle heating may be required.

2. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot filter the solution to remove the charcoal.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the purification of this compound to illustrate the expected outcomes of the described methods.

Table 1: Purification of this compound by Ion-Exchange Chromatography

Step Mass (g) Purity (%) Yield (%)
Crude Product10.085100
After Ion-Exchange7.5>9875

Table 2: Purification of this compound by Recrystallization

Step Mass (g) Purity (%) Yield (%)
Crude Product10.090100
After Recrystallization8.2>9982

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude (S)-3-Amino-4- hydroxybutanoic acid purification_choice Choose Purification Method crude_product->purification_choice ion_exchange Ion-Exchange Chromatography purification_choice->ion_exchange Ionic Impurities recrystallization Recrystallization purification_choice->recrystallization Non-ionic Impurities purity_analysis Purity Analysis (e.g., HPLC, NMR) ion_exchange->purity_analysis recrystallization->purity_analysis pure_product Pure (S)-3-Amino-4- hydroxybutanoic acid purity_analysis->pure_product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low Yield in Recrystallization

low_yield_troubleshooting start Low Yield in Recrystallization check_mother_liquor Check Mother Liquor for Dissolved Product start->check_mother_liquor concentrate Concentrate Mother Liquor and Cool Again check_mother_liquor->concentrate Product Present check_washing Review Washing Step check_mother_liquor->check_washing Product Absent end Improved Yield concentrate->end change_solvent Change to a Less Solubilizing Solvent System change_solvent->end check_washing->change_solvent Washing is Minimal use_cold_solvent Use Minimal Amount of Cold Solvent for Washing check_washing->use_cold_solvent Excessive Washing use_cold_solvent->end

Caption: A troubleshooting decision tree for addressing low product yield during recrystallization.

Signaling Pathway for Ion-Exchange Chromatography

ion_exchange_pathway start Crude Sample (Mixture of Charged Molecules) load_column Load onto Cation Exchange Column (Low pH, Low Salt) start->load_column binding This compound (positively charged) binds to the negatively charged resin load_column->binding wash Wash with Low Salt Buffer (Removes neutral and negatively charged impurities) binding->wash elute Elute with High Salt or High pH Buffer wash->elute collection Collect Fractions Containing Pure this compound elute->collection

Caption: A schematic representation of the purification process using cation exchange chromatography.

Technical Support Center: Method Refinement for the Quantification of Chiral Amino Acids in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for quantifying chiral amino acids in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying chiral amino acids in complex matrices?

A1: The primary challenges include:

  • Low abundance of D-amino acids: D-amino acids are often present in trace amounts compared to their L-enantiomers, making detection and quantification difficult.[1]

  • Matrix effects: Components of complex matrices (e.g., plasma, urine, food) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification.[2][3]

  • Poor chromatographic resolution: Achieving baseline separation of enantiomers can be difficult due to their identical physicochemical properties.

  • Sample preparation: Derivatization steps, often necessary to improve separation and detection, can introduce variability and potential for racemization.[4]

  • Co-elution of isomers: Isobaric and isomeric amino acids (e.g., leucine (B10760876) and isoleucine) can be challenging to separate from the target analytes.[5]

Q2: What are the main analytical approaches for chiral amino acid analysis?

A2: There are two main approaches for the separation of D- and L-amino acids:

  • Direct Method: This technique involves the separation of underivatized amino acids on a chiral stationary phase (CSP) column, followed by detection.[1] Crown-ether and macrocyclic glycopeptide-based CSPs are commonly used.[4][6]

  • Indirect Method: This approach involves derivatizing the amino acids with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., a reverse-phase column).[1]

Q3: When should I use a direct versus an indirect method for chiral separation?

A3: The choice depends on your specific application and available instrumentation.

  • Direct methods are often preferred to avoid the extra sample preparation step of derivatization, which can be a source of error.[4] However, finding a suitable chiral column that provides adequate resolution for all amino acids of interest can be challenging.

  • Indirect methods can offer higher sensitivity and allow for the use of more common and robust achiral columns.[7] Derivatization can also improve the chromatographic behavior of amino acids.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.[2]

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the detection limit.

  • Matrix Matching: Prepare calibration standards in a matrix that is similar to the sample to be analyzed.

Q5: What is enantiomeric excess (ee), and how is it calculated?

A5: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the degree to which one enantiomer is present in greater amounts than the other. The formula for calculating enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.[8] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[8]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or No Separation

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical. For amino acids, crown-ether and teicoplanin-based CSPs are often effective.[4][6] Consult literature for the best CSP for your specific amino acids of interest.
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent to the polar modifier.[9] Small changes can have a significant impact on resolution.[9] For reversed-phase, adjust the aqueous buffer pH and organic modifier concentration.
Incorrect Mobile Phase Additives For basic amino acids in normal-phase, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution.[9] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[5][9]
Inappropriate Temperature Temperature can influence chiral recognition. Optimize the column temperature. Generally, lower temperatures improve resolution but increase analysis time and backpressure.
Flow Rate Too High Reduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For example, if analyzing basic compounds, add a small amount of a competing base like DEA.[9]
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[10]
Extra-Column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length to reduce dead volume.
Issue 3: Low Sensitivity / Inability to Detect D-Amino Acids

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Ionization in MS Use a derivatization agent that enhances ionization efficiency. Reagents like NBD-F or (R)-BiAC can improve sensitivity.[1]
Low Analyte Concentration Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.
Matrix Suppression Implement strategies to mitigate matrix effects as described in the FAQs (e.g., use of internal standards, sample cleanup).[2][3]
Detector Not Optimized Optimize detector parameters (e.g., for MS, tune ion source parameters like spray voltage and gas flows).
Issue 4: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Derivatization Reaction Optimize derivatization conditions (reaction time, temperature, reagent concentration). Ensure the derivatizing agent is not degraded.
Racemization During Sample Preparation Avoid harsh conditions (high temperature, extreme pH) during sample preparation and derivatization that could induce racemization.[11]
System Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important for chiral separations where the stationary phase conformation can be sensitive to mobile phase composition.[12]
Fluctuations in Temperature Use a column oven to maintain a constant and stable temperature.[13]

Experimental Protocols

Protocol 1: Indirect Chiral Amino Acid Analysis using Derivatization with Marfey's Reagent (FDAA) and LC-MS

This protocol is a general guideline for the derivatization of amino acids with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) followed by LC-MS analysis.

1. Sample Preparation:

  • To 1 µL of your amino acid standard or sample extract, add 10 µL of 6% triethylamine.
  • Add 10 µL of a 1% FDAA solution in acetone.
  • Incubate the mixture at 50°C for 1 hour.[14]
  • Quench the reaction by adding 10 µL of 5% acetic acid.
  • Dilute the sample as needed for LC-MS analysis.

2. LC-MS Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over 15-20 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS Detection: Use electrospray ionization (ESI) in positive or negative mode, depending on the amino acid derivatives. Monitor the specific m/z transitions for each derivatized amino acid.

Protocol 2: Direct Chiral Amino Acid Analysis using a Teicoplanin-Based Chiral Column

This protocol provides a starting point for the direct analysis of underivatized amino acids.

1. Sample Preparation:

  • Dilute the sample in the initial mobile phase.
  • Filter the sample through a 0.22 µm filter before injection.

2. LC-MS Conditions:

  • Column: Astec CHIROBIOTIC T (or similar teicoplanin-based CSP), 25 cm x 4.6 mm.[4]
  • Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid or acetic acid). A starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration may need to be optimized as retention can exhibit a U-shaped profile.[4]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.
  • MS Detection: ESI in positive ion mode.

Visualizations

Experimental_Workflow cluster_direct Direct Method cluster_indirect Indirect Method Sample_Direct Sample Chiral_Column Chiral Column (e.g., Crown Ether, Teicoplanin) Sample_Direct->Chiral_Column Injection Detection_Direct Detection (MS, Fluorescence) Chiral_Column->Detection_Direct Separation of Enantiomers Sample_Indirect Sample Derivatization Derivatization with Chiral Reagent (e.g., FDAA, NBD-F) Sample_Indirect->Derivatization Reaction Achiral_Column Achiral Column (e.g., C18) Derivatization->Achiral_Column Injection of Diastereomers Detection_Indirect Detection (MS, Fluorescence) Achiral_Column->Detection_Indirect Separation of Diastereomers Troubleshooting_Logic Start Poor Peak Resolution Check_Column Is the CSP appropriate for amino acids? Start->Check_Column Optimize_MP Optimize Mobile Phase (Solvent ratio, additives) Check_Column->Optimize_MP Yes Change_Column Select a different CSP (e.g., Crown Ether, Teicoplanin) Check_Column->Change_Column No Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Change_Column->Optimize_MP Optimize_Flow Reduce Flow Rate Optimize_Temp->Optimize_Flow Resolution_OK Resolution Improved Optimize_Flow->Resolution_OK

References

Technical Support Center: Strategies to Prevent Racemization in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing racemization during the synthesis of chiral amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the stereochemical integrity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

A1: Racemization is the process where a pure chiral amino acid is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this is a significant side reaction as the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids. The presence of even small amounts of the incorrect diastereomer can be challenging to remove and may dramatically alter or eliminate the therapeutic efficacy of a synthetic peptide.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization occurs during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[2]

  • Direct Enolization (Direct α-abstraction): This pathway involves the direct removal of the α-hydrogen from the activated amino acid by a base, forming an enolic intermediate.[3] This mechanism is less common but can be significant under strongly basic conditions.

Q3: Which factors in my experimental setup can influence the degree of racemization?

A3: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides, if used without additives, are known to cause significant racemization.[4] Onium (aminium/uronium) and phosphonium (B103445) salts generally lead to less racemization.[3]

  • Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimide (B86325) coupling reagents.[4][5] They work by forming active esters that are less prone to racemization.[2]

  • Base: The type and concentration of the base used can promote racemization. Stronger bases and higher concentrations increase the rate of α-proton abstraction.[2][3] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred over less hindered bases like triethylamine.[3] For particularly sensitive couplings, even weaker bases like sym-collidine are recommended.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4] Performing couplings at lower temperatures (e.g., 0°C) can help minimize this side reaction.[4]

  • Solvent: The polarity of the solvent can play a role. More polar solvents may favor racemization.[2]

  • Amino Acid Side Chain: Certain amino acids are inherently more prone to racemization. Histidine and cysteine are particularly susceptible.[5]

Q4: Which coupling reagents are considered "low-racemization"?

A4: While no coupling reagent can completely eliminate racemization in all cases, some are known for their ability to significantly suppress it. Onium salts like HATU, HBTU, HCTU, and COMU are popular choices for minimizing racemization.[6] Phosphonium reagents such as PyBOP and PyAOP are also very effective.[3] When using carbodiimides like DIC or DCC, the addition of HOAt or Oxyma is essential for reducing racemization.[4]

Q5: How can I minimize racemization when coupling racemization-prone amino acids like Histidine (His) and Cysteine (Cys)?

A5: For these sensitive amino acids, special precautions are necessary:

  • Histidine: Protecting the imidazole (B134444) nitrogen of histidine can significantly reduce racemization.[5] Using a coupling reagent like DEPBT, which has shown remarkable resistance to racemization with Fmoc-His(Trt)-OH, is a good strategy.[3] A combination of DIC with an additive like Oxyma Pure has also been shown to be effective, especially at elevated temperatures for short durations in microwave-assisted synthesis.[7]

  • Cysteine: For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and HOBt (or HOAt, Oxyma Pure) under base-free conditions is one of the best methods.[3] The use of a hindered base like collidine can also be beneficial.[2] In segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with racemization in your experiments.

Problem: High levels of racemization detected in the final product.

Step 1: Evaluate Coupling Reagent and Additives

  • Issue: Use of carbodiimides (DCC, DIC) without an appropriate additive.

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. HOAt and OxymaPure are generally more effective than HOBt.[2]

  • Issue: The chosen onium or phosphonium salt is still leading to unacceptable levels of racemization.

    • Solution: Consider switching to a different class of coupling reagent. For particularly difficult couplings, COMU is a highly efficient aminium salt with a very low tendency for racemization.[2]

Step 2: Assess Reaction Conditions

  • Issue: The coupling reaction is performed at room temperature or elevated temperatures.

    • Solution: Lower the reaction temperature to 0°C. This will slow down the rate of racemization, although it may also slow the coupling reaction.

  • Issue: Use of a strong, non-hindered base (e.g., triethylamine).

    • Solution: Switch to a sterically hindered base like DIPEA or a weaker base like NMM. For highly sensitive couplings, consider using sym-collidine.[3]

  • Issue: The solvent choice might be contributing to racemization.

    • Solution: If the solubility of your reagents permits, consider using a less polar solvent.

Step 3: Review the Specific Amino Acid Being Coupled

  • Issue: Coupling of racemization-prone amino acids like His or Cys.

    • Solution: Implement specific strategies for these residues as outlined in FAQ Q5. This may include side-chain protection for His or the use of specific reagent combinations like DIC/Oxyma for Cys.[3][5]

Data Presentation

The following tables summarize quantitative data on the effect of different additives and coupling reagents on racemization.

Table 1: Comparison of Additive Efficacy in Suppressing Racemization

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[2]

Table 2: Racemization of Fmoc-His-OH Derivatives Under Different Conditions

Histidine DerivativeCoupling Conditions% D-Isomer
Fmoc-His(Trt)-OH50°C for 10 min6.8%
Fmoc-His(Boc)-OH50°C for 10 min0.18%
Fmoc-His(Trt)-OH90°C for 2 min>16%
Fmoc-His(Boc)-OH90°C for 2 min0.81%
Data from the synthesis of Liraglutide.[7]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling to Minimize Racemization

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a suitable coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.

    • Add a hindered base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sensitive amino acids, conduct the coupling at 0°C.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol provides a general guideline for quantifying the extent of racemization by analyzing the diastereomeric dipeptides formed.

  • Sample Preparation:

    • Synthesize a small model dipeptide using the L-amino acid under your standard coupling conditions (e.g., Fmoc-L-Xaa-L-Ala-Resin).

    • Synthesize the corresponding diastereomeric dipeptide using the D-amino acid (e.g., Fmoc-D-Xaa-L-Ala-Resin) to serve as a standard for peak identification.

    • Cleave the dipeptides from the resin and prepare solutions of the crude products in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • HPLC Conditions:

    • Column: A chiral HPLC column (e.g., amylose-based or cellulose-based) is required.

    • Mobile Phase: The mobile phase will depend on the specific column and dipeptide. A typical starting point for reversed-phase chiral columns is a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Analysis:

    • Inject the D-amino acid-containing dipeptide standard to determine its retention time.

    • Inject the L-amino acid-containing dipeptide from your test coupling.

    • Identify and integrate the peaks corresponding to the L-L and D-L diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathways cluster_coupling Peptide Bond Formation AminoAcid N-Protected L-Amino Acid ActivatedAA Activated Intermediate AminoAcid->ActivatedAA Coupling Reagent Oxazolone Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization Enolate Enolate Intermediate ActivatedAA->Enolate Base (Direct Abstraction) DesiredPeptide Desired L-Peptide ActivatedAA->DesiredPeptide RacemicAA Racemized Activated AA Oxazolone->RacemicAA Base (Proton Abstraction) Enolate->RacemicAA RacemicPeptide Diastereomeric Mixture RacemicAA->RacemicPeptide Peptide Growing Peptide Chain Peptide->DesiredPeptide Peptide->RacemicPeptide

Caption: Mechanism of racemization during peptide coupling.

TroubleshootingWorkflow start High Racemization Detected reagent_check Evaluate Coupling Reagent & Additive start->reagent_check carbodiimide Using Carbodiimide (DCC, DIC)? reagent_check->carbodiimide add_additive Add/Optimize Additive (HOAt, Oxyma) carbodiimide->add_additive Yes change_reagent Switch to Onium or Phosphonium Salt carbodiimide->change_reagent No/Still High conditions_check Assess Reaction Conditions add_additive->conditions_check change_reagent->conditions_check temp_check High Temperature? conditions_check->temp_check lower_temp Lower Temperature (e.g., 0°C) temp_check->lower_temp Yes base_check Evaluate Base temp_check->base_check No lower_temp->base_check change_base Use Weaker or Hindered Base base_check->change_base Strong/Unhindered sensitive_aa_check Coupling His/Cys? base_check->sensitive_aa_check Weak/Hindered change_base->sensitive_aa_check special_protocol Implement Specific Protocol for His/Cys sensitive_aa_check->special_protocol Yes end Racemization Minimized sensitive_aa_check->end No special_protocol->end

Caption: Troubleshooting workflow for high racemization.

ExperimentalWorkflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Iteration ResinSwelling 1. Resin Swelling FmocDeprotection 2. Fmoc Deprotection ResinSwelling->FmocDeprotection Washing1 3. Washing FmocDeprotection->Washing1 Preactivation 4. Pre-activation of Amino Acid Washing1->Preactivation CouplingReaction 5. Coupling on Resin Preactivation->CouplingReaction Washing2 6. Washing CouplingReaction->Washing2 Monitoring 7. Monitoring (e.g., Kaiser Test) Washing2->Monitoring Repeat Repeat Coupling Monitoring->Repeat Incomplete NextCycle Proceed to Next Cycle Monitoring->NextCycle Complete

References

Improving the efficiency of enzymatic reactions for GABOB production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of γ-amino-β-hydroxybutyric acid (GABOB) production through enzymatic reactions.

Frequently Asked Questions (FAQs)

1. Which enzyme is recommended for the stereoselective synthesis of GABOB from GABA?

While a dedicated GABA β-hydroxylase has not been extensively characterized, research points towards γ-butyrobetaine hydroxylase (BBOX) as a promising candidate. BBOX is an iron and 2-oxoglutarate-dependent dioxygenase known for its ability to catalyze the stereoselective hydroxylation of compounds structurally similar to GABA, such as γ-butyrobetaine.[1] Although its activity on GABA needs to be experimentally confirmed and likely optimized, its known mechanism makes it the primary enzyme of interest for this biotransformation.

2. What are the key cofactors and co-substrates required for the BBOX-catalyzed reaction?

The catalytic activity of γ-butyrobetaine hydroxylase (BBOX) is dependent on the presence of specific cofactors and co-substrates. These are essential for the enzyme's function in catalyzing the hydroxylation reaction. The primary requirements for the reaction are:

  • Fe(II): Iron in the +2 oxidation state is a crucial cofactor located in the active site of the enzyme.

  • 2-Oxoglutarate (α-Ketoglutarate): This molecule acts as a co-substrate, being consumed in the reaction.

  • Ascorbate (B8700270): This reducing agent is necessary to maintain the iron in its active Fe(II) state.

  • Oxygen (O₂): Molecular oxygen is the source of the hydroxyl group that is incorporated into the substrate.

3. How can the stereoselectivity of the GABOB product be controlled?

The inherent stereoselectivity of the enzyme is the primary determinant of the product's configuration ((R)- or (S)-GABOB). BBOX is known to perform stereoselective hydroxylation.[2] To ensure high enantiomeric excess, the following should be considered:

  • Enzyme Selection: Different isoforms or engineered variants of BBOX may exhibit different stereoselectivities.

  • Reaction Conditions: pH and temperature can sometimes influence the stereochemical outcome of an enzymatic reaction, although this is less common for highly specific enzymes.

  • Enzyme Engineering: Techniques like directed evolution can be employed to enhance the stereoselectivity of BBOX for GABA hydroxylation.

4. What are the common methods for analyzing the enantiomeric purity of GABOB?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying the enantiomers of GABOB. Pre-column derivatization with a chiral derivatizing agent can also be employed to separate the resulting diastereomers on a standard achiral column.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of GABOB.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low or No GABOB Production Inactive Enzyme: The γ-butyrobetaine hydroxylase (BBOX) may be inactive due to improper storage, handling, or purification.1. Verify Enzyme Activity: Perform an activity assay using γ-butyrobetaine as a positive control substrate. 2. Check Storage Conditions: Ensure the enzyme is stored at the correct temperature (typically -80°C) in a suitable buffer. 3. Proper Purification: Follow a validated purification protocol to obtain active enzyme.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for BBOX activity.1. Optimize pH: The optimal pH for BBOX is generally around 7.0. Perform a pH screen (e.g., pH 6.0-8.0) to find the ideal condition for GABA hydroxylation. 2. Optimize Temperature: Start with a temperature around 30°C and test a range (e.g., 25-37°C) to determine the optimal temperature for both activity and stability. 3. Buffer Selection: Use a buffer that does not chelate iron, such as HEPES or MOPS.
Insufficient Cofactors/Co-substrates: The concentrations of Fe(II), 2-oxoglutarate, or ascorbate may be limiting.1. Titrate Cofactor Concentrations: Systematically vary the concentration of each cofactor to identify the optimal levels. 2. Ensure Fresh Ascorbate: Ascorbate can oxidize over time; use a freshly prepared solution.
Low Stereoselectivity Suboptimal Reaction Conditions: Extreme pH or temperature can sometimes affect the conformational state of the enzyme, leading to reduced stereoselectivity.1. Re-optimize Reaction Conditions: Perform the reaction under the determined optimal pH and temperature for stereoselectivity. 2. Enzyme Source: Consider screening BBOX from different microbial sources, as they may exhibit varying stereoselectivities.
Enzyme Engineering Needed: The wild-type enzyme may not have the desired stereoselectivity for GABA.1. Directed Evolution: Employ techniques like error-prone PCR or site-directed mutagenesis to create a library of BBOX variants and screen for improved stereoselectivity.
Byproduct Formation Oxidative Side Reactions: The reaction environment may promote non-specific oxidation of the substrate or product.1. Deoxygenate Buffers: If side oxidations are a problem, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon), though oxygen is a required substrate. This is a delicate balance. 2. Add Antioxidants: Ascorbate already serves this role, but its concentration can be optimized.
Further Metabolism of GABOB: If using a whole-cell system, the produced GABOB might be further metabolized by other enzymes in the cell.1. Use Purified Enzyme: Employing purified BBOX instead of whole cells will eliminate competing metabolic pathways. 2. Engineer Host Strain: If using whole cells, consider knocking out genes responsible for GABOB degradation.
Difficulty in Product Purification Similar Properties of Substrate and Product: GABA and GABOB have similar chemical properties, making separation challenging.1. Ion-Exchange Chromatography: Utilize the difference in charge between GABA and GABOB at a specific pH for separation. 2. Reversed-Phase Chromatography with Derivatization: Derivatize the amino group to alter the hydrophobicity for better separation.

Experimental Protocols

Protocol 1: Expression and Purification of γ-Butyrobetaine Hydroxylase (BBOX)

This protocol describes the heterologous expression of BBOX in E. coli and its subsequent purification.

  • Gene Synthesis and Cloning: Synthesize the gene encoding for a selected γ-butyrobetaine hydroxylase (e.g., from Pseudomonas sp.) with a C-terminal His-tag and clone it into a suitable expression vector (e.g., pET-28a).

  • Expression:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged BBOX with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Pool the pure fractions and dialyze against storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of GABOB

This protocol provides a starting point for the enzymatic synthesis of GABOB using purified BBOX.

  • Reaction Setup:

    • In a reaction vessel, prepare a reaction mixture containing:

      • 50 mM HEPES buffer (pH 7.0)

      • 100 mM GABA (substrate)

      • 200 mM 2-Oxoglutarate (co-substrate)

      • 1 mM FeSO₄ (cofactor)

      • 10 mM Sodium Ascorbate (reducing agent)

      • 1 mg/mL purified BBOX

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.

    • Ensure adequate aeration for oxygen supply.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Protocol 3: Quantitative Analysis of GABOB by Chiral HPLC

This protocol outlines a method for the chiral separation and quantification of GABOB enantiomers.

  • Chromatographic System:

    • Column: Chiral stationary phase column (e.g., a column based on a cyclodextrin (B1172386) or a protein like α1-acid glycoprotein).

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition will need to be optimized for the specific chiral column used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Standard Preparation:

    • Prepare standard solutions of racemic GABOB and, if available, pure (R)- and (S)-GABOB in the mobile phase at known concentrations.

  • Analysis:

    • Inject the prepared standards to determine the retention times of the (R) and (S) enantiomers and to generate a calibration curve.

    • Inject the filtered reaction sample.

    • Quantify the amount of each GABOB enantiomer by comparing the peak areas to the calibration curve.

Visualizations

GABOB_Synthesis_Pathway GABA γ-Aminobutyric Acid (GABA) GABOB γ-Amino-β-hydroxybutyric Acid (GABOB) GABA->GABOB Hydroxylation BBOX γ-Butyrobetaine Hydroxylase (BBOX) BBOX->GABOB Byproducts Succinate, CO₂ BBOX->Byproducts Cofactors Fe(II), 2-Oxoglutarate, Ascorbate, O₂ Cofactors->BBOX

Caption: Enzymatic conversion of GABA to GABOB catalyzed by BBOX.

Troubleshooting_Workflow Start Low GABOB Yield CheckEnzyme Check Enzyme Activity (Use positive control) Start->CheckEnzyme CheckEnzyme->Start Enzyme Inactive CheckConditions Optimize Reaction Conditions (pH, Temp, Cofactors) CheckEnzyme->CheckConditions Enzyme Active CheckConditions->Start Suboptimal CheckSubstrate Verify Substrate Quality and Concentration CheckConditions->CheckSubstrate Conditions Optimized CheckSubstrate->Start Issue Found CheckInhibitors Investigate Potential Inhibitors CheckSubstrate->CheckInhibitors Substrate OK CheckInhibitors->Start Inhibitor Present Purification Optimize Purification Protocol CheckInhibitors->Purification No Inhibitors Purification->Start Low Recovery Success Improved GABOB Yield Purification->Success Purification Optimized

Caption: Troubleshooting workflow for low GABOB yield.

References

Technical Support Center: Troubleshooting Variability in Cell-Based Assay Results with GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell-based assays involving GABA analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Compound & Reagent Related Issues

Q1: My GABA analog appears to have poor solubility in my aqueous assay buffer, leading to precipitate formation. What can I do?

A1: Poor solubility is a common issue. Here are several steps to address it:

  • Solvent Selection: The primary recommended solvent for many GABA analogs is high-purity water. For cell-based assays, aqueous buffers like PBS (pH 7.4) are also suitable. Some analogs may require initial dissolution in an organic solvent like DMSO.[1][2]

  • Stock Solutions in DMSO: If using DMSO, prepare a concentrated stock solution (e.g., 10 mM or higher) and then dilute it into your final aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced cytotoxicity.[2]

  • pH Adjustment: The solubility of GABA and its analogs can be pH-dependent. Under acidic conditions, the compound is protonated, which can enhance solubility.[1]

  • Mechanical Agitation: Gentle vortexing or trituration can significantly aid dissolution.[2]

  • Sonication: If the compound does not readily dissolve, gentle sonication in a water bath for 5-10 minutes can help break down particles.[1][2]

  • Gentle Warming: Warming the solution to 37°C can improve solubility, but avoid excessive heat to prevent compound degradation.[2]

Q2: I'm observing inconsistent results between experiments. Could my GABA analog be unstable?

A2: Yes, compound stability can be a significant source of variability.

  • Storage: Ensure your GABA analog is stored correctly according to the manufacturer's instructions. For stock solutions, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Solution Stability: In untreated liquid specimens, GABA concentrations can double within two hours at room temperature. It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock.[1]

Q3: I'm concerned about potential off-target effects of my GABA analog. How can I investigate this?

A3: It is crucial to consider potential interactions with other components of the GABAergic system.

  • Control Experiments:

    • Receptor Binding Assays: Test your compound at GABA-A and GABA-B receptors to rule out direct agonism or antagonism if that is not the intended effect.[1]

    • GABA Transporter Assays: Evaluate the effect of your compound on GABA transporters (GATs) to ensure it is not inhibiting GABA reuptake.[1]

  • Dose-Response Curves: Generate full dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) for the intended target and compare it to any observed off-target effects.[1]

Cell Culture & Assay Condition Related Issues

Q4: My assay results are variable from one experiment to the next. What cell culture parameters should I standardize?

A4: Consistency in cell culture is critical for reproducible results.

  • Cell Line Authentication: Always obtain cell lines from reputable sources that perform cell line authentication to avoid cross-contamination or misidentification.

  • Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to alterations in morphology, growth rates, and protein expression, including GABA receptors.[3][4][5]

  • Cell Density: Seed cells at a consistent density for every experiment. Over-confluent or under-confluent cells can respond differently to stimuli.[1]

  • Mycoplasma Testing: Routinely test your cells for mycoplasma contamination, as it can significantly alter cellular physiology and assay results.

Q5: I am seeing high background or low signal in my fluorescence-based GABA-A receptor assay. What are the potential causes?

A5: This can be due to several factors related to the assay conditions.

  • Agonist-Independent Quench (YFP-based assays): In assays using halide-sensitive YFP, high concentrations of iodide (I⁻) can cause agonist-independent fluorescence quenching. It is important to optimize the I⁻ concentration to maximize the signal-to-background window.[6] Using a non-competitive antagonist like picrotoxin (B1677862) can help determine if the basal quench is specific to the GABA-A channel.[6]

  • Cell Health: Ensure cells are healthy and form a uniform monolayer. Stressed or dying cells can lead to inconsistent results.

  • Reagent Concentration: Optimize the concentrations of all reagents, including the fluorescent dye and the GABA analog.

Q6: The potency (EC₅₀/IC₅₀) of my GABA analog is different from published values. What could be the reason?

A6: Discrepancies in potency can arise from several sources:

  • Cell Line and Receptor Subtype: The specific cell line and the subtype of GABA receptor expressed can significantly impact ligand potency. Different receptor subunit combinations have varying affinities for GABA analogs.[3][7]

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the apparent potency of a compound.

  • GABA Concentration (for modulators): When testing allosteric modulators, the concentration of GABA used will affect the apparent potency of the modulator.

Quantitative Data Summary

The following tables provide a summary of quantitative data for common GABA analogs to serve as a reference for expected experimental outcomes.

Table 1: EC₅₀/IC₅₀ Values of Common GABA Analogs in In Vitro Assays

CompoundReceptor TargetCell Line/SystemAssay TypeReported Value (μM)Reference(s)
GABAGABA-A (α1β3γ2)HEK293Patch ClamppEC₅₀ = 5.4 (~4.0)[3]
GABAGABA-A (α2β3γ2)CHO-K1YFP-based0.34[6][8]
GABAGABA-A (α1β2γ2)HEK293Patch Clamp6.6[7]
Muscimol (B1676869)GABA-ARat BrainRadioligand BindingIC₅₀ = 0.04[8]
Muscimolδ-containing GABA-ARecombinantElectrophysiologyEC₅₀ ~ 0.001-0.002[9]
BaclofenGABA-BRat BrainRadioligand BindingIC₅₀ = 40[8]
Gaboxadolδ-containing GABA-ARecombinantRadioligand BindingKᵢ = 13 nM[9]
BicucullineGABA-A (α5β3γ2)HEK293Patch ClampIC₅₀ = 3.3 (with 30 µM GABA)[10]
PicrotoxinGABA-A (α5β3γ2)HEK293Patch ClampIC₅₀ = 0.8 (with 30 µM GABA)[10]

Note: EC₅₀/IC₅₀ values can vary significantly between different experimental setups.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for measuring radioligand binding to GABA-A receptors in rat brain membranes using [³H]muscimol.[11][12]

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]muscimol (Radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Scintillation fluid

  • Centrifuge, homogenizer, scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in ice-cold deionized water and homogenize. e. Centrifuge again at 140,000 x g for 30 minutes at 4°C. f. Wash the pellet by resuspending in binding buffer and centrifuging three times. This is crucial to remove endogenous GABA.[12] g. Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer. b. Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well. c. In a 96-well plate, add the membrane preparation to each well. d. For total binding, add [³H]muscimol (e.g., 5 nM final concentration). e. For non-specific binding, add [³H]muscimol and a high concentration of unlabeled GABA (e.g., 10 µM). f. For competition assays, add [³H]muscimol and varying concentrations of the test compound. g. Incubate at 4°C for 45 minutes. h. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer. i. Quantify the radioactivity on the filters using a liquid scintillation counter.

Protocol 2: Fluorescence-Based Functional Assay for GABA-A Receptors (YFP-based)

This protocol is based on the use of a halide-sensitive Yellow Fluorescent Protein (YFP) to measure GABA-A channel activation.[1][8]

Materials:

  • CHO-K1 or HEK293 cells

  • Plasmids for GABA-A receptor subunits (e.g., α2, β3, γ2) and YFP-H148Q/I152L

  • Transfection reagent

  • Assay Buffer (e.g., HBSS)

  • NaI Buffer (Assay buffer with NaCl replaced by NaI)

  • GABA and test compounds

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Preparation: a. Co-transfect cells with the GABA-A receptor subunit plasmids and the YFP plasmid. Optimize the DNA ratio for robust functional expression. b. Plate the transfected cells in 96- or 384-well black-walled, clear-bottom plates and culture for 24-48 hours.

  • Assay Performance: a. Wash the cells with assay buffer. b. Incubate the cells with buffer for approximately 1 hour at 37°C. c. Pre-incubate the cells with the test compound (modulator) or vehicle for 15 minutes. d. Place the plate in the fluorescence reader. e. Add GABA in NaI buffer to activate the channel and induce iodide influx, which quenches the YFP fluorescence. f. Measure the fluorescence intensity over time. The rate of fluorescence quench is proportional to the GABA-A channel activity.

Visualizations

Signaling Pathways

GABAA_Signaling GABA GABA / Analog GABA_A GABA_A GABA->GABA_A Binds to receptor Cl_influx Cl- Influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Ca_influx Ca2+ Influx (via L-type channels in development) PKC_activation PKC Activation Ca_influx->PKC_activation GABA_A->Cl_influx Channel Opening GABA_A->Ca_influx Depolarization (in development)

GABAB_Signaling GABA GABA / Analog GABA_B GABA_B GABA->GABA_B Binds to receptor G_protein Gi/o Protein G_alpha Gαi/o G_protein->G_alpha Dissociates into G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates into AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK K+ Channel G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release GABA_B->G_protein Activates

Troubleshooting Workflow

Troubleshooting_Workflow start High Variability in Assay Results check_compound Issue with Compound? start->check_compound check_cells Issue with Cells? check_compound->check_cells No solubility Check Solubility & Stability check_compound->solubility Yes check_assay Issue with Assay Protocol? check_cells->check_assay No passage Check Passage Number & Cell Health check_cells->passage Yes reagents Check Reagent Concentrations & Prep check_assay->reagents Yes purity Verify Purity & Concentration solubility->purity resolve Problem Resolved purity->resolve contamination Test for Mycoplasma passage->contamination receptor_exp Verify Receptor Expression contamination->receptor_exp receptor_exp->resolve incubation Verify Incubation Times & Temperatures reagents->incubation instrument Check Instrument Settings & Calibration incubation->instrument instrument->resolve

References

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of GABOB Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of γ-amino-β-hydroxybutyric acid (GABOB) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of GABOB isomers?

A1: The primary challenges in separating GABOB isomers stem from their structural properties. GABOB is a chiral molecule, existing as (R)- and (S)-enantiomers. Additionally, it is a polar, zwitterionic compound with a low molecular weight and lacks a strong chromophore for UV detection.[1][2] This necessitates specialized chromatographic approaches to achieve separation and sensitive detection.

Q2: Is derivatization necessary for the HPLC analysis of GABOB isomers?

A2: Not always, but it is a common strategy.

  • Indirect Chiral Separation (with derivatization): Derivatization with a chiral derivatizing reagent (CDR) creates diastereomers that can be separated on a standard achiral column (like a C18).[3] This approach can also enhance UV absorbance or fluorescence, improving detection sensitivity.

  • Direct Chiral Separation (without derivatization): This is the preferred method to avoid extra sample preparation steps and potential side reactions.[4] It requires a chiral stationary phase (CSP) that can directly distinguish between the GABOB enantiomers.[5]

Q3: What types of chiral stationary phases (CSPs) are suitable for the direct separation of GABOB isomers?

A3: Several types of CSPs can be effective for separating chiral amino acids and their derivatives:

  • Zwitterionic CSPs: Chiral selectors with both positive and negative charges, such as CHIRALPAK ZWIX(+), have shown success in separating similar zwitterionic compounds like pregabalin.[1][6] These columns operate via ion-pairing and ion-exchange mechanisms.

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability.[5][7]

  • Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC™ T, based on teicoplanin, are effective for underivatized amino acids.[2]

  • Ligand-Exchange CSPs: These are particularly useful for amino acids and hydroxy acids, often using a mobile phase containing a metal ion like copper(II).[8]

Q4: How does the mobile phase composition affect the chiral separation of GABOB isomers?

A4: The mobile phase plays a critical role in chiral recognition and overall separation quality. Key components and their effects include:

  • Organic Modifier: The type (e.g., methanol (B129727), acetonitrile, ethanol) and concentration of the organic modifier influence the retention and selectivity of the enantiomers. The effect can be complex, sometimes showing a "U-shaped" retention behavior where retention decreases and then increases with a higher percentage of organic modifier.[9]

  • pH and Buffers: The pH of the mobile phase affects the ionization state of the acidic and basic groups in GABOB and the chiral stationary phase. This is crucial for separations based on ionic interactions. Buffers are used to maintain a stable pH.[10]

  • Additives: Small amounts of acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., triethylamine, diethylamine) additives can significantly impact peak shape and resolution by minimizing undesirable interactions with the stationary phase.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of GABOB isomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselectivity. Screen different types of CSPs (e.g., zwitterionic, polysaccharide-based, macrocyclic glycopeptide).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. Adjust the type and percentage of the organic modifier. Optimize the pH of the aqueous phase. Experiment with different acidic or basic additives.[11]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate to potentially improve resolution.
Inappropriate Column Temperature Temperature can significantly affect chiral separations. Evaluate a range of temperatures (e.g., 10°C to 40°C) as both increases and decreases can enhance resolution.[1]

Issue 2: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Add a competing agent to the mobile phase, such as a small amount of a basic additive like triethylamine, to block active sites on the column.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest possible internal diameter and length.

Issue 3: Drifting Retention Times

Possible Cause Suggested Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is thoroughly equilibrated before starting a sequence of analyses.
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is well-mixed and degassed.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature, as minor temperature changes can lead to shifts in retention time.

Logical Workflow for Troubleshooting Poor Resolution

G start Poor or No Resolution check_csp Is the CSP appropriate for GABOB? start->check_csp screen_csps Screen different CSPs (Zwitterionic, Polysaccharide, etc.) check_csp->screen_csps No/Unsure optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csps->optimize_mp adjust_organic Vary organic modifier (type and %) optimize_mp->adjust_organic adjust_ph Adjust pH and buffer concentration adjust_organic->adjust_ph additives Test acidic/basic additives adjust_ph->additives optimize_conditions Optimize Other Conditions additives->optimize_conditions adjust_temp Vary column temperature optimize_conditions->adjust_temp adjust_flow Adjust flow rate adjust_temp->adjust_flow success Resolution Achieved adjust_flow->success

Caption: A logical workflow for troubleshooting poor resolution of GABOB isomers.

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Zwitterionic CSP (Based on Pregabalin Separation)

This protocol provides a starting point for developing a direct separation method for GABOB isomers.

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm) or similar zwitterionic CSP.[1]

  • Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) and 5 mM formic acid in a mixture of methanol and water (e.g., 96:4 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometry (MS) is ideal due to the lack of a strong UV chromophore. If using UV, detection at a low wavelength (e.g., 210 nm) may be possible.

Optimization Strategy:

  • Water Content: Vary the percentage of water in the mobile phase. Increasing the water content may decrease retention time.[1]

  • Additive Concentration: Adjust the concentration of ammonium formate and formic acid. Lower concentrations may improve the signal-to-noise ratio.[4]

  • Temperature: Evaluate the effect of column temperature on resolution. Lower temperatures often improve resolution but increase analysis time.[1]

Workflow for Method Development

G start Start Method Development select_csp Select Chiral Stationary Phase (e.g., Zwitterionic) start->select_csp initial_mp Prepare Initial Mobile Phase (e.g., MeOH/H2O with additives) select_csp->initial_mp run_initial Perform Initial Injection initial_mp->run_initial evaluate Evaluate Resolution and Peak Shape run_initial->evaluate optimize_organic Adjust Organic/Aqueous Ratio evaluate->optimize_organic Suboptimal optimize_additives Optimize Additive Concentration evaluate->optimize_additives Tailing/Poor Shape optimize_temp Optimize Column Temperature evaluate->optimize_temp Resolution Needs Improvement validate Validate Method evaluate->validate Optimal optimize_organic->evaluate optimize_additives->evaluate optimize_temp->evaluate

Caption: A general workflow for developing a direct chiral HPLC method for GABOB.

Data Presentation

Table 1: Example Mobile Phase Compositions for Chiral Separation of Amino Acid Analogs

Compound Chiral Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Temperature (°C) Reference
PregabalinCHIRALPAK ZWIX(+)5 mM ammonium formate + 5 mM formic acid in MeOH/water (96:4, v/v)0.525[1]
PregabalinCHIRALPAK ZWIX(+)5 mM ammonium hydrogen orthophosphate in MeOH/water (90:10, v/v)0.510[4]
β-methyl-amino acidsL-4-Hypro bonded silicaVaries depending on the specific amino acid--[12]

Table 2: Influence of Mobile Phase Parameters on Chromatographic Performance

Parameter Effect on Retention Time Effect on Resolution General Recommendation
% Organic Solvent Generally decreases with increasing organic content, but can be complex.Highly dependent on the CSP and analyte; requires optimization.Start with a mid-range concentration (e.g., 80-95% for zwitterionic CSPs) and adjust in small increments.
pH Affects the ionization of the analyte and CSP, thus influencing retention, especially with ion-exchange mechanisms.Critical for optimizing selectivity in ion-exchange based separations.Control pH with a suitable buffer system, especially when working with zwitterionic compounds.
Additive Concentration Can influence retention through ion-pairing or by masking active sites.Can significantly improve peak shape and resolution.Use low concentrations (e.g., 5-20 mM) of acidic or basic additives.
Temperature Generally decreases with increasing temperature.Can either increase or decrease; lower temperatures often favor resolution.Use a column oven and explore a range of temperatures to find the optimum.

References

Reducing by-product formation in the microbial synthesis of 3-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing by-product formation during the microbial synthesis of 3-hydroxybutyric acid (3-HB).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the microbial synthesis of 3-HB?

A1: The most prevalent by-product is typically acetate (B1210297), which results from overflow metabolism, especially under high glucose conditions.[1] Other common by-products can include lactate (B86563) and ethanol, particularly when oxygen becomes limited in the culture.[2]

Q2: How does by-product formation impact 3-HB production?

A2: By-product formation diverts carbon flux away from the 3-HB synthesis pathway, which directly reduces the theoretical maximum yield and overall productivity of 3-HB.[3] Additionally, the accumulation of acidic by-products like acetate can lower the pH of the culture medium, which can inhibit cell growth and enzymatic activity, further hampering 3-HB production.

Q3: What are the primary strategies to minimize by-product formation?

A3: The primary strategies involve metabolic engineering and optimization of fermentation conditions. Metabolic engineering approaches often utilize CRISPR-Cas9 or CRISPRi to knock down or knock out genes in competing by-product pathways, such as those responsible for acetate (pta, ackA) or lactate (ldhA) production.[1][4] Optimizing fermentation parameters like dissolved oxygen levels, pH, and the feeding strategy of the carbon source can also significantly mitigate by-product formation.[3][5]

Q4: Can the choice of production strain influence by-product formation?

A4: Yes, the genetic background of the host strain plays a crucial role. For instance, E. coli K-12 strains are generally known to produce more acetate compared to E. coli BL21 strains under similar conditions.[6] However, engineered K-12 strains with targeted gene deletions can exhibit significantly reduced acetate overflow.[6]

Troubleshooting Guide

This guide addresses common issues encountered during 3-HB synthesis experiments.

Issue 1: Low Yield of 3-HB and High Acetate Concentration

Possible Causes:

  • High Glucose Flux: Excess glucose uptake can lead to an accumulation of acetyl-CoA that exceeds the capacity of the TCA cycle, resulting in overflow to acetate.

  • Suboptimal Aeration: Insufficient oxygen can limit the TCA cycle's activity, further promoting the conversion of acetyl-CoA to acetate.

  • Active Acetate Production Pathway: The native pathways for acetate production (pta-ackA) are fully active.

Troubleshooting Steps:

  • Optimize Glucose Feed Rate: Implement a fed-batch strategy to maintain a limiting concentration of glucose in the fermenter.

  • Increase Aeration: Enhance the agitation and aeration rates to ensure a sufficient supply of dissolved oxygen.

  • Metabolic Engineering: Employ CRISPRi to knock down the expression of key genes in the acetate production pathway, such as pta (phosphate acetyltransferase).

Issue 2: Inconsistent 3-HB Production Across Batches

Possible Causes:

  • Plasmid Instability: The plasmid carrying the 3-HB synthesis genes may be lost over time without adequate selective pressure.

  • Variability in Inoculum: Differences in the age or physiological state of the seed culture can lead to inconsistent fermentation performance.

  • Inconsistent Induction: Variations in the timing or concentration of the inducer (e.g., IPTG) can affect the expression levels of the pathway enzymes.

Troubleshooting Steps:

  • Ensure Antibiotic Selection: Maintain the appropriate antibiotic concentration throughout the seed culture and fermentation to ensure plasmid retention.

  • Standardize Inoculum Preparation: Use a fresh colony to start the seed culture and standardize the growth phase at which it is used for inoculation.

  • Optimize Induction Protocol: Determine the optimal cell density for induction and use a consistent inducer concentration. Lowering the induction temperature (e.g., 18-25°C) and extending the induction time can sometimes improve protein solubility and activity.[7]

Data Presentation

Table 1: Comparison of a High-3-HB-Producing Strain with a Low-By-product Strain.

ParameterHigh-3-HB Producing Strain (Hypothetical)Low-By-product Strain (Engineered E. coli RV04)[6]Wild-Type E. coli K-12 (BW25113)[6]
Genetic Modification Overexpression of 3-HB pathway genesΔpka ΔarcANone
3-HB Titer (g/L) 11.2N/A (Focus on reduced acetate)N/A
Acetate Titer (g/L) ~1.0~03.99
Biomass (OD600) N/A~2.1~1.4
Key Characteristic High product titer with some by-product formation.Significantly reduced acetate overflow and enhanced biomass.High acetate accumulation under glucose excess.

Experimental Protocols

Protocol 1: CRISPRi-mediated Knockdown of pta Gene in E. coli

This protocol provides a general framework for using CRISPRi to reduce the expression of the pta gene, which is involved in acetate formation.

1. Materials:

  • E. coli strain expressing dCas9 (deactivated Cas9).

  • pCRISPR-sgRNA plasmid targeting the pta gene.

  • Competent cell preparation reagents.

  • LB medium and appropriate antibiotics.

  • IPTG or other suitable inducer.

2. Procedure:

  • sgRNA Design: Design a single guide RNA (sgRNA) specific to the non-template strand of the early coding region of the pta gene.

  • Plasmid Construction: Clone the designed sgRNA sequence into a suitable pCRISPR plasmid that allows for its expression.

  • Transformation: Transform the E. coli strain expressing dCas9 with the pCRISPR-sgRNA-pta plasmid. Plate the transformants on selective LB agar (B569324) plates containing the appropriate antibiotics.

  • Colony PCR Verification: Verify the presence of the correct plasmid in the transformants using colony PCR.

  • Induction of CRISPRi System:

    • Inoculate a single colony into LB medium with antibiotics and grow overnight.

    • Sub-culture the overnight culture into fresh medium and grow to an OD600 of ~0.4-0.6.

    • Induce the expression of dCas9 and the sgRNA by adding the appropriate inducer (e.g., IPTG).

    • Continue to incubate the culture to allow for the knockdown of pta gene expression.

  • Verification of Knockdown (Optional):

    • Perform qRT-PCR to quantify the reduction in pta mRNA levels.

    • Analyze the supernatant for reduced acetate production compared to a non-induced control.

Protocol 2: HPLC Analysis of 3-HB and Acetate in Fermentation Broth

This protocol outlines a general method for quantifying 3-HB and acetate from a fermentation sample.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or UV detector.

  • Bio-Rad Aminex HPX-87H column or equivalent.

  • Mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water.

  • Standards of 3-HB and acetic acid.

  • Syringe filters (0.22 µm).

2. Sample Preparation:

  • Withdraw a sample from the fermenter.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with the mobile phase if the concentrations of the analytes are expected to be high.

3. HPLC Analysis:

  • Set HPLC Conditions:

    • Column: Aminex HPX-87H

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50-60°C

    • Detector: RI or UV (at 210 nm)

    • Injection Volume: 10-20 µL

  • Calibration Curve: Prepare a series of standards of known concentrations for both 3-HB and acetate. Inject these standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples.

  • Data Analysis: Identify and quantify the peaks corresponding to 3-HB and acetate by comparing their retention times and peak areas to the calibration curves.

Visualizations

MetabolicPathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP PEP G6P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA Acetate Acetate AcetylCoA->Acetate pta, ackA TCA TCA Cycle AcetylCoA->TCA HB_CoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA phaB HB3 3-Hydroxybutyric Acid HB_CoA->HB3 tesB

Caption: Engineered metabolic pathway for 3-HB synthesis from glucose in E. coli.

TroubleshootingWorkflow Start Low 3-HB Yield CheckByproducts High By-products? Start->CheckByproducts OptimizeFermentation Optimize Fermentation: - Glucose Feed - Aeration CheckByproducts->OptimizeFermentation Yes CheckExpression Low Protein Expression? CheckByproducts->CheckExpression No MetabolicEngineering Metabolic Engineering: - Knockdown pta/ldhA OptimizeFermentation->MetabolicEngineering End Improved Yield MetabolicEngineering->End OptimizeInduction Optimize Induction: - Temp, [IPTG] CheckExpression->OptimizeInduction Yes CheckPlasmid Check Plasmid Stability CheckExpression->CheckPlasmid No OptimizeInduction->End CheckPlasmid->End

Caption: Troubleshooting workflow for low 3-HB yield.

GeneExpressionLogic CRISPRi CRISPRi System (Induced) pta_mRNA pta mRNA CRISPRi->pta_mRNA Represses Transcription Pta_protein Pta Protein pta_mRNA->Pta_protein Translation Acetate_pathway Acetate Pathway Flux Pta_protein->Acetate_pathway Catalyzes Acetate_formation Acetate Formation Acetate_pathway->Acetate_formation Leads to HB_pathway 3-HB Pathway Flux HB_formation 3-HB Formation HB_pathway->HB_formation AcetylCoA Acetyl-CoA Pool AcetylCoA->Acetate_pathway AcetylCoA->HB_pathway

References

Protocol optimization for derivatization of chiral amino acids for LC/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of chiral amino acids for Liquid Chromatography-Mass Spectrometry (LC/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Which is the best chiral derivatization reagent for my application?

A1: The choice of reagent depends on your specific analytical needs.

  • Marfey's Reagent (FDAA) is highly popular for its ability to form stable diastereomeric derivatives with primary amines, which can be readily separated on a standard reverse-phase column.[1] The D-amino acid derivatives typically have longer retention times, aiding in identification.[1]

  • o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC)) offers a rapid reaction at room temperature.[2][3] However, the derivatives can be unstable, necessitating precise control over reaction times.[4]

  • (R)-BiAC is a newer reagent designed for high sensitivity and excellent resolution (Rs > 1.9) of 19 D/L amino acid pairs in a short analysis time when using high-resolution columns.[5]

Q2: My OPA derivatives are unstable and give poor reproducibility. What can I do?

A2: The instability of OPA derivatives is a common issue.[4] To improve stability and reproducibility:

  • Control Reaction Time: The derivatization reaction is very fast, often complete within one minute.[6] It is crucial to have a consistent and automated workflow to ensure that all samples and standards react for the same amount of time before injection.[2]

  • Maintain Low Temperature: Storing the derivatized samples at low temperatures (e.g., 4°C in the autosampler) can significantly slow down degradation.[7]

  • Optimize Reagent Ratios: An excess of the thiol reagent relative to OPA can help improve the stability of the derivatives.[8]

  • Quench the Reaction: Adding an acid, such as acetic acid, can stop the derivatization reaction and stabilize the products by lowering the pH.[6]

Q3: Why am I not getting baseline separation of all my amino acid diastereomers with Marfey's reagent?

A3: Achieving baseline separation for all amino acid pairs can be challenging.

  • Optimize the Mobile Phase pH: The pH of the mobile phase significantly impacts the separation of Marfey's derivatives. A neutral pH (around 6.5) using an ammonium (B1175870) acetate (B1210297) buffer has been shown to resolve all 19 common D/L-amino acid pairs, whereas acidic conditions may fail to separate some pairs.[9][10]

  • Adjust the Gradient: A shallow elution gradient can improve the resolution between closely eluting peaks.

  • Consider the Column: While a standard C18 column is often used, a C8 column has also been shown to provide excellent resolution with a neutral pH mobile phase.[11]

Q4: Do all amino acids react with Marfey's reagent at the same rate?

A4: No, derivatization reaction rates with Marfey's reagent can vary substantially among different amino acids. Some may require an overnight reaction to ensure complete derivatization.[9][10] It is advisable to perform time-course experiments for your specific amino acids of interest to determine the optimal reaction time.

Q5: Can I analyze secondary amino acids like proline using OPA?

A5: OPA does not react with secondary amines like proline. To analyze proline, a two-step derivatization is often employed, where primary amines are first derivatized with OPA, followed by the derivatization of secondary amines with a different reagent, such as 9-fluorenylmethyl chloroformate (FMOC).[3][12]

Troubleshooting Guides

Issue 1: Low or No Signal for Derivatized Amino Acids
Possible Cause Troubleshooting Step
Incomplete Derivatization - Marfey's Reagent: Ensure the reaction has proceeded long enough (some amino acids require overnight incubation).[9][10] Check that the pH of the reaction mixture is alkaline (typically pH 8-9). Ensure a sufficient molar excess of the derivatization reagent.[3] - OPA/Chiral Thiol: Confirm that the borate (B1201080) buffer is at the optimal pH (around 9.5-10.5).[13] Prepare the OPA and thiol reagents fresh.
Derivative Degradation - OPA/Chiral Thiol: Immediately analyze samples after derivatization or keep them at 4°C in the autosampler.[7] Consider using an automated in-needle derivatization to minimize delay.[2] Quench the reaction with acid to improve stability.[6]
Incorrect MS Parameters Verify the precursor and product ion m/z values for your derivatized amino acids. Optimize source parameters (e.g., ion spray voltage, source temperature) for the derivatives. Negative mode detection often provides good sensitivity for Marfey's derivatives at neutral pH.[9][10]
Reagent Quality Ensure the derivatization reagents have not degraded. Store them according to the manufacturer's instructions. Marfey's reagent should be stored at room temperature.[14]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase - Marfey's Reagent: Ensure the mobile phase pH is compatible with your column and analytes. A neutral pH of 6.5 is often optimal for C8 and C18 columns.[9][11] - OPA/Chiral Thiol: Adjust the organic modifier concentration in your gradient. A pentafluorophenyl column can provide good peak shape for OPA derivatives.
Secondary Interactions with Column Add a small amount of an ion-pairing agent or an alternative buffer to the mobile phase. Ensure the column is properly equilibrated before injection.
Particulates in Sample Filter all samples and standards before injection.[15]
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.[16]
Inconsistent Mobile Phase Composition Prepare fresh mobile phases daily and ensure proper mixing if using a binary or quaternary pump.
Column Degradation Use a guard column to protect the analytical column. If performance continues to decline, replace the column.
Variable Derivatization Time For OPA derivatives, use an autosampler with a programmed derivatization step to ensure consistent reaction times for all samples and standards.[2]

Quantitative Data Summary

Table 1: Stability of Derivatized Amino Acids

Derivatization ReagentAmino Acid DerivativeStability ConditionDuration of Stability
Marfey's Reagent All common amino acidsRoom TemperatureAt least 24 hours[9][10]
OPA/Ethanethiol Asparagine, Aspartic Acid, etc.Room TemperatureUp to 19 hours[13]
OPA/Sulfite Ala, Arg, Glu, Ser, TyrRoom Temperature (with methanol (B129727) and EDTA)> 15 hours[17]
OPA/Chiral Thiols General Amino Acids4°CUp to 5 hours[7]

Table 2: Comparison of Derivatization Reaction Conditions

ReagentpHTemperatureTypical Reaction Time
Marfey's Reagent (FDAA) Alkaline (e.g., NaHCO₃ or TEA)37-40°C[9][11]1 to 24 hours (amino acid dependent)[9][10]
OPA/Chiral Thiol Alkaline (Borate Buffer, pH 9.5-10.7)[13][18]Room Temperature< 2 minutes[2]

Experimental Protocols & Workflows

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

This protocol is adapted from established methods for LC-MS analysis.[9][11]

Reagents:

  • Amino Acid Standard/Sample Solution

  • 20 mM Marfey's Reagent (FDAA) in acetone

  • 0.5 M Triethylamine (TEA) in water

  • 0.5 M Hydrochloric Acid (HCl)

  • 20% Acetonitrile / 0.1% Formic Acid

Procedure:

  • To 20 µL of your amino acid sample, add 40 µL of 20 mM Marfey's reagent solution.

  • Add 10 µL of 0.5 M TEA to initiate the reaction.

  • Vortex the mixture and incubate at 37°C for 24 hours in the dark.

  • Quench the reaction by adding 10 µL of 0.5 M HCl.

  • Dilute the final mixture to 200 µL with 20% acetonitrile/0.1% formic acid.

  • The sample is now ready for LC-MS analysis.

Marfey_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_quench Quenching & Dilution cluster_analysis Analysis Sample 20 µL Amino Acid Sample Mix Vortex & Incubate (37°C, 24h, dark) Sample->Mix Reagent 40 µL 20 mM FDAA Reagent->Mix Base 10 µL 0.5 M TEA Base->Mix Quench Add 10 µL 0.5 M HCl Mix->Quench Dilute Dilute to 200 µL Quench->Dilute LCMS Inject into LC-MS Dilute->LCMS

Caption: Experimental workflow for Marfey's reagent derivatization.
Protocol 2: Automated Derivatization with OPA/Chiral Thiol

This protocol is designed for an autosampler with pre-column derivatization capabilities.[2]

Reagents:

  • Amino Acid Standard/Sample Solution

  • o-Phthalaldehyde (OPA) solution in borate buffer

  • Chiral Thiol (e.g., N-isobutyryl-L-cysteine) solution

  • 0.2 M Borate Buffer (pH ~10)

Automated Autosampler Program:

  • Aspirate 10 µL of the amino acid sample into the injection needle.

  • Aspirate 45 µL of a pre-mixed solution of OPA and the chiral thiol.

  • Aspirate 45 µL of 0.2 M borate buffer.

  • Mix the contents in the needle or a mixing loop (e.g., by aspirating and dispensing small air bubbles) for a defined period.

  • Allow a 1-minute reaction time.

  • Inject a specified volume (e.g., 1 µL) of the reaction mixture directly onto the LC column.

OPA_Workflow Start Start Autosampler Program Aspirate_Sample Aspirate Sample Start->Aspirate_Sample Aspirate_Reagents Aspirate OPA/Thiol & Borate Buffer Aspirate_Sample->Aspirate_Reagents Mix Mix in Needle/Loop Aspirate_Reagents->Mix Wait Wait 1 Minute Mix->Wait Inject Inject onto Column Wait->Inject Troubleshooting_Tree cluster_No_Peak No or Low Signal cluster_Bad_Shape Poor Peak Shape cluster_Bad_Sep Poor Separation cluster_Inconsistent_RT Inconsistent RTs Start Problem Encountered No_Peak No or Low Signal Start->No_Peak Bad_Shape Poor Peak Shape Start->Bad_Shape Bad_Sep Poor Separation Start->Bad_Sep Inconsistent_RT Inconsistent RTs Start->Inconsistent_RT Check_Deriv Check Derivatization (pH, Time, Temp) No_Peak->Check_Deriv Check_Conc Check Sample Concentration (Overload?) Bad_Shape->Check_Conc Optimize_Grad Optimize Gradient Profile (Make it shallower) Bad_Sep->Optimize_Grad Check_Temp Check Column Temperature (Use oven) Inconsistent_RT->Check_Temp Check_Stab Check Derivative Stability (Time, Temp) Check_Deriv->Check_Stab If derivatization is OK Check_MS Check MS Settings (m/z, Source) Check_Stab->Check_MS If stable Check_Mobile Check Mobile Phase (Composition, pH) Check_Conc->Check_Mobile If not overloaded Check_Column Check Column Health Check_Mobile->Check_Column If mobile phase is OK Optimize_pH Optimize Mobile Phase pH (e.g., neutral for Marfey's) Optimize_Grad->Optimize_pH If still poor Change_Col Try Different Column (e.g., C8, PFP) Optimize_pH->Change_Col If still poor Check_Mobile_Prep Check Mobile Phase Prep (Fresh, well-mixed) Check_Temp->Check_Mobile_Prep If temp is stable Check_Equil Check Column Equilibration Check_Mobile_Prep->Check_Equil If prep is OK

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (S)- and (R)-3-Amino-4-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of the enantiomers of 3-Amino-4-hydroxybutanoic acid (GABOB), supported by experimental data.

The stereoisomers of 3-Amino-4-hydroxybutanoic acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), exhibit distinct and stereoselective biological activities.[1] This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of their interactions with GABA receptors and associated signaling pathways. GABOB is recognized for its anticonvulsant properties and is utilized in the treatment of epilepsy in several regions, including Europe, Japan, and Mexico.[1]

Comparative Biological Activity

The enantiomers of GABOB display different affinities and efficacies at the three main classes of GABA receptors: GABAA, GABAB, and GABAC. This stereoselectivity is a critical determinant of their overall pharmacological profiles.

EnantiomerTarget ReceptorActivityPotency (IC50/EC50)Reference
(R)-3-Amino-4-hydroxybutanoic acid GABAA ReceptorAgonistIC50 = 1 µM[2]
GABAB ReceptorAgonistIC50 = 0.35 µM[2]
GABAC Receptor (ρ1)Full AgonistEC50 = 19 µM[2][3]
GABA UptakeInhibitorIC50 = 67 µM[2]
(S)-3-Amino-4-hydroxybutanoic acid GABAA ReceptorAgonistMore potent than (R)-isomer[4][5]
GABAB ReceptorPartial AgonistLess potent than (R)-isomer[1][4]
GABAC Receptor (ρ1)Full AgonistEC50 = 45 µM[6]

Notably, (R)-GABOB is the more potent anticonvulsant.[4] Studies have demonstrated its superior inhibitory effect on induced seizures in animal models.[4] In contrast, (S)-(+)-GABOB is a more potent agonist at GABAA receptors.[1][4] The differential activity at GABAB and GABAC receptors is also significant, with the (R)-enantiomer consistently showing higher potency.[4][5]

Experimental Protocols

The following are summaries of typical experimental protocols used to assess the biological activity of (S)- and (R)-3-Amino-4-hydroxybutanoic acid.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of the GABOB enantiomers for different GABA receptor subtypes.

Objective: To quantify the binding affinity (IC50) of (S)- and (R)-GABOB to GABAA and GABAB receptors.

Methodology:

  • Membrane Preparation: Rat brain membranes are prepared as the source of GABA receptors.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for GABAA or [3H]GABA in the presence of isoguvacine (B1206775) for GABAB) and varying concentrations of the test compounds ((S)- or (R)-GABOB).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

Electrophysiological techniques are used to measure the functional activity of the GABOB enantiomers at ionotropic GABA receptors (GABAA and GABAC).

Objective: To determine the potency (EC50) and efficacy of (S)- and (R)-GABOB as agonists at human recombinant GABAC (ρ1) receptors.

Methodology:

  • Receptor Expression: Xenopus oocytes are injected with cRNA encoding the human ρ1 GABAC receptor subunit.

  • Electrophysiological Recording: After 2-7 days of expression, two-electrode voltage-clamp recordings are performed on the oocytes.

  • Drug Application: Oocytes are perfused with varying concentrations of (S)- or (R)-GABOB.

  • Data Acquisition: The current induced by the application of the agonist is measured.

  • Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration that elicits 50% of the maximal response) is calculated.

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for comparing the enantiomers and the signaling pathways they modulate.

experimental_workflow Experimental Workflow for Comparing GABOB Enantiomers cluster_synthesis Synthesis & Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis (S)- & (R)-GABOB Synthesis purification Purification & Characterization synthesis->purification binding_assay Receptor Binding Assays (GABAA, GABAB) purification->binding_assay electro_assay Electrophysiological Assays (GABAC) purification->electro_assay in_vivo_assay In Vivo Anticonvulsant Assays purification->in_vivo_assay ic50_calc IC50 Determination binding_assay->ic50_calc ec50_calc EC50 Determination electro_assay->ec50_calc seizure_analysis Seizure Activity Analysis in_vivo_assay->seizure_analysis

Caption: A flowchart outlining the key stages in the comparative analysis of (S)- and (R)-GABOB.

signaling_pathways GABA Receptor Signaling Pathways for GABOB Enantiomers cluster_gabaa GABAA Receptor (Ionotropic) cluster_gabab GABAB Receptor (Metabotropic) gabaa GABAA Receptor cl_influx Cl- Influx gabaa->cl_influx s_gabob (S)-GABOB (More Potent) s_gabob->gabaa r_gabob_a (R)-GABOB r_gabob_a->gabaa hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization gabab GABAB Receptor g_protein G-protein (Gi/o) gabab->g_protein r_gabob_b (R)-GABOB (More Potent) r_gabob_b->gabab s_gabob_b (S)-GABOB (Partial Agonist) s_gabob_b->gabab k_channel K+ Channel Activation g_protein->k_channel ca_channel Ca2+ Channel Inhibition g_protein->ca_channel

Caption: A diagram illustrating the distinct interactions of GABOB enantiomers with GABA receptors.

Conclusion

The biological activities of (S)- and (R)-3-Amino-4-hydroxybutanoic acid are clearly differentiated by their stereochemistry. (R)-GABOB exhibits greater potency at GABAB and GABAC receptors and is a more effective anticonvulsant. Conversely, (S)-GABOB shows a preference for the GABAA receptor. This enantioselective profile underscores the importance of stereochemistry in drug design and development, particularly for agents targeting the GABAergic system. Researchers and drug development professionals should consider these distinct pharmacological properties when investigating the therapeutic potential of GABOB and its derivatives.

References

A Researcher's Guide to Chiral Amino Acid Quantification: A Comparative Analysis of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chiral amino acids is a critical task. The stereochemistry of these molecules dictates their biological function, making enantiomeric purity a key parameter in fields ranging from pharmaceutical development to metabolomics and food science. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS).

Performance Comparison of Analytical Methods

The choice of analytical method depends heavily on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes key quantitative performance metrics for validated chiral amino acid analysis methods. Note that performance can vary significantly based on the specific amino acid, instrumentation, and choice of column or derivatization agent.

ParameterHPLC / LC-MSGC-MSCapillary Electrophoresis (CE)
Limit of Detection (LOD) 10 nM - 1 µM (derivatized)[1]; Can reach fmol levels with MS/MS[2]3.2 - 446 nM[3]5 nM - 1 µM (LIF)[4]; 0.07 - 1.03 µg/mL (MS)[5]
Limit of Quantification (LOQ) 0.03 - 1.95 µM[3]Down to 0.1% of the major enantiomer[6]500 nM (acidic AAs)[4]
Analysis Time 3 - 30 minutes[7][8]20 - 50 minutes[9]15 - 40 minutes
Precision (RSD%) < 15% (typical)0.5% - 11%[3]< 5% (typical)
Derivatization Optional (Direct) or Required (Indirect)MandatoryOptional (often used for detection)
Throughput High, especially with UHPLC systems[7][10]ModerateModerate to High

Experimental Protocols and Methodologies

The successful chiral separation and quantification of amino acids rely on meticulously executed experimental protocols. Below are detailed methodologies for the key techniques cited.

High-Performance Liquid Chromatography (HPLC / LC-MS)

HPLC offers two primary strategies for chiral separation: direct and indirect.

  • Direct Method (Chiral Stationary Phase): This approach utilizes a column containing a chiral selector. It is often preferred as it requires minimal sample preparation and avoids potential side reactions from derivatization.[11]

    • Sample Preparation: Deproteinize biological samples (e.g., plasma, urine) using methanol (B129727) or acetonitrile (B52724) precipitation. Centrifuge and collect the supernatant. Evaporate to dryness and reconstitute in the initial mobile phase.

    • Chromatography:

      • Column: Crown ether-based (e.g., CROWNPAK CR-I(+)) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) chiral stationary phase (CSP).[1][8][11]

      • Mobile Phase: Typically an acidic aqueous solution with an organic modifier. For example, perchloric acid solution (pH 1.5-2.0) with methanol or acetonitrile. Gradient or isocratic elution may be used.

      • Flow Rate: 0.4 - 1.0 mL/min.

      • Column Temperature: 25 - 40 °C.

    • Detection: Mass Spectrometry (MS) is highly selective and sensitive, allowing for the analysis of underivatized amino acids.[10] UV or fluorescence detectors can also be used, though they may require derivatization for sufficient sensitivity.

  • Indirect Method (Chiral Derivatization): In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).

    • Derivatization: React the sample with a chiral agent such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) or an o-phthalaldehyde (B127526) (OPA)/chiral thiol combination.[12] The reaction is typically performed in a buffered, alkaline solution (e.g., borate (B1201080) buffer, pH 8.0-9.0) and may require heating.

    • Chromatography:

      • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile or methanol.

    • Detection: Fluorescence detection is common for OPA derivatives, while LC-MS/MS provides high sensitivity and specificity for various derivatives like L-FDLA.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for chiral amino acid analysis, known for its high resolution. However, it universally requires derivatization to make the non-volatile amino acids suitable for gas-phase analysis.

  • Sample Preparation & Derivatization:

    • Purification: For complex matrices like urine, use solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge to isolate amino acids.[13]

    • Esterification: React the dried sample with an acidic alcohol (e.g., 2-propanol with HCl) to convert the carboxyl group into an ester.

    • Acylation: React the esterified sample with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyl chloroformate (HFBCF), to derivatize the amino group.[13][14] This two-step process creates volatile N(O)-pentafluoropropionyl amino acid 2-propyl esters.

  • Chromatography:

    • Column: A chiral capillary column is essential. Chirasil-L-Val is a commonly used phase.[3][13][14]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Use a split or splitless injector, depending on the sample concentration.

    • Temperature Program: A temperature gradient is crucial for separating the various amino acid derivatives. For example, start at 60°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.

  • Detection: Mass spectrometry is used for detection and quantification, typically in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[14]

Capillary Electrophoresis (CE)

CE is an attractive alternative that offers high separation efficiency, short analysis times, and extremely low sample consumption.[15]

  • Sample Preparation: Similar to HPLC, samples are typically deproteinized. If a UV or fluorescence detector is used, a derivatization step with an agent like fluorescein (B123965) isothiocyanate (FITC) may be required to label the amino acids.[2]

  • Electrophoresis:

    • Capillary: Fused-silica capillary, which may be coated to prevent analyte adsorption.

    • Background Electrolyte (BGE): The BGE contains the chiral selector. Cyclodextrins (e.g., β-cyclodextrin or γ-cyclodextrin) are the most common chiral selectors used for amino acid enantioseparation.[2][4] The buffer is typically a borate or phosphate (B84403) buffer at a controlled pH.

    • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.

  • Detection:

    • Laser-Induced Fluorescence (LIF): Offers extremely high sensitivity for fluorescently labeled amino acids, with detection limits in the nanomolar to picomolar range.[4][16]

    • Mass Spectrometry (CE-MS): Provides high selectivity and structural information. An electrospray ionization (ESI) interface is used to couple the CE system to the mass spectrometer.[2][5]

    • UV Detection: The simplest detection method, but often lacks the sensitivity required for trace analysis unless derivatization is performed.

Methodological Workflows

The following diagrams illustrate the typical experimental workflows for each major analytical technique.

cluster_LCMS HPLC / LC-MS Workflow L_Start Sample (e.g., Plasma, Food Hydrolysate) L_Prep Sample Preparation (Deproteinization, Dilution) L_Start->L_Prep L_Deriv Derivatization (Indirect Method Only) L_Prep->L_Deriv Optional L_Sep Chromatographic Separation (Chiral or C18 Column) L_Prep->L_Sep L_Deriv->L_Sep L_Det Detection (MS, UV, FLD) L_Sep->L_Det L_Quant Data Analysis & Quantification L_Det->L_Quant

Fig. 1: General experimental workflow for HPLC/LC-MS analysis.

cluster_GCMS GC-MS Workflow G_Start Sample (e.g., Urine, Serum) G_Prep Sample Cleanup (e.g., SPE) G_Start->G_Prep G_Deriv Mandatory Derivatization (Esterification & Acylation) G_Prep->G_Deriv G_Sep Gas Chromatographic Separation (Chiral Capillary Column) G_Deriv->G_Sep G_Det Detection (Mass Spectrometry) G_Sep->G_Det G_Quant Data Analysis & Quantification G_Det->G_Quant

Fig. 2: General experimental workflow for GC-MS analysis.

cluster_CE Capillary Electrophoresis Workflow C_Start Sample (Aqueous Solution) C_Prep Sample Preparation (Filtration, Dilution) C_Start->C_Prep C_Deriv Derivatization (for UV/LIF Detection) C_Prep->C_Deriv Optional C_Sep Electrophoretic Separation (Capillary with Chiral Selector) C_Prep->C_Sep C_Deriv->C_Sep C_Det Detection (MS, LIF, UV) C_Sep->C_Det C_Quant Data Analysis & Quantification C_Det->C_Quant

References

A Comparative Analysis of GABOB Enantiomers: Unraveling Stereoselective Interactions at GABAA and GABAB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the enantiomers of 4-amino-3-hydroxybutyric acid (GABOB), (R)-(-)-GABOB and (S)-(+)-GABOB, on the two major classes of GABA receptors: GABAA and GABAB. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the GABAergic system.

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutic agents. GABOB, a naturally occurring hydroxy derivative of GABA, exists as two stereoisomers, (R)- and (S)-GABOB, which exhibit distinct pharmacological profiles at GABAA and GABAB receptors. This guide delineates these differences through a comparative analysis of their binding affinities and functional potencies, supported by a review of the experimental techniques used for their characterization. The data clearly indicates a stereoselective preference: (S)-(+)-GABOB demonstrates a higher affinity for GABAA receptors, whereas (R)-(-)-GABOB is the more potent ligand at GABAB receptors. [1][2][3] This enantioselectivity has significant implications for the design of targeted therapeutics with improved specificity and reduced off-target effects.

Data Presentation: Quantitative Comparison of GABOB Enantiomers

The following tables summarize the available quantitative data on the binding affinities of (R)- and (S)-GABOB at GABAA and GABAB receptors. The data is primarily derived from radioligand binding assays measuring the inhibition constant (IC50), which represents the concentration of the enantiomer required to displace 50% of a specific radioligand from the receptor.

LigandReceptorRadioligandPreparationIC50 (μM)Reference
(S)-(+)-GABOB GABAA[3H]MuscimolRat brain membranes1.2[1]
(R)-(-)-GABOB GABAA[3H]MuscimolRat brain membranes15[1]
(S)-(+)-GABOB GABAB--INVALID-LINK---BaclofenRat brain membranes>100[1]
(R)-(-)-GABOB GABAB--INVALID-LINK---BaclofenRat brain membranes0.38[1]

Table 1: Binding Affinity (IC50) of GABOB Enantiomers at GABAA and GABAB Receptors. This table clearly illustrates the higher affinity of (S)-(+)-GABOB for GABAA receptors and the significantly greater potency of (R)-(-)-GABOB at GABAB receptors.

Experimental Protocols

The characterization of the interaction of GABOB enantiomers with GABAA and GABAB receptors relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand for a receptor.

Objective: To determine the inhibitory concentration (IC50) of (R)- and (S)-GABOB for the binding of a specific radioligand to GABAA and GABAB receptors.

Materials:

  • Rat brain membranes (source of receptors)

  • Radioligands: [3H]Muscimol (for GABAA), --INVALID-LINK---Baclofen (for GABAB)

  • (R)-(-)-GABOB and (S)-(+)-GABOB

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing the receptors.

  • Incubation: A constant concentration of the radioligand is incubated with the brain membrane preparation in the presence of varying concentrations of the unlabeled GABOB enantiomer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the GABOB enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Electrophysiological Recordings in Xenopus Oocytes

This technique is a powerful tool for studying the functional effects of ligands on ion channels, such as the GABAA receptor.

Objective: To measure the functional potency (EC50) of GABOB enantiomers at GABAA receptors by recording the ion currents elicited by their application.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the GABAA receptor

  • Two-electrode voltage clamp (TEVC) setup

  • Recording solution (e.g., Barth's solution)

  • (R)-(-)-GABOB and (S)-(+)-GABOB

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus frogs and injected with cRNA encoding the desired GABAA receptor subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Two-Electrode Voltage Clamp: An oocyte expressing the GABAA receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a specific holding potential (e.g., -60 mV).

  • Ligand Application: The oocyte is perfused with the recording solution containing increasing concentrations of either (R)- or (S)-GABOB.

  • Current Measurement: The inward chloride current elicited by the activation of GABAA receptors is recorded.

  • Data Analysis: The concentration of the GABOB enantiomer that produces 50% of the maximal current response (EC50) is determined by fitting the concentration-response data to the Hill equation.

Functional Assays for GABAB Receptors

As G-protein coupled receptors, the functional activity of GABAB receptors can be assessed by measuring downstream signaling events.

1. GTPγS Binding Assay:

Objective: To measure the ability of GABOB enantiomers to stimulate G-protein activation following GABAB receptor binding.

Procedure:

  • Membrane Preparation: Membranes from cells expressing GABAB receptors are prepared.

  • Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the GABOB enantiomer.

  • Filtration and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, which is an indicator of receptor activation.

2. cAMP Assay:

Objective: To determine the effect of GABOB enantiomers on the adenylyl cyclase activity, a downstream effector of GABAB receptor signaling.

Procedure:

  • Cell Culture: Cells expressing GABAB receptors are cultured.

  • Treatment: The cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of the GABOB enantiomer.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using commercially available kits (e.g., ELISA-based or fluorescence-based). A decrease in forskolin-stimulated cAMP levels indicates GABAB receptor activation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of GABAA and GABAB receptors and a general experimental workflow for their characterization.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB (S)-(+)-GABOB (Higher Affinity) GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABOB->GABAA_R Binds to receptor Cl_ion Cl- Influx GABAA_R->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB (R)-(-)-GABOB (Higher Potency) GABAB_R GABAB Receptor (GPCR) GABOB->GABAB_R Binds to receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Conductance G_protein->K_channel Activates (via Gβγ) Ca_channel ↓ Ca2+ Channel Conductance G_protein->Ca_channel Inhibits (via Gβγ) cAMP ↓ cAMP AC->cAMP Inhibition Inhibition of Neuronal Excitability cAMP->Inhibition K_channel->Inhibition Ca_channel->Inhibition

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow start Start: Characterization of GABOB Enantiomer Effects receptor_prep Receptor Preparation (e.g., Brain Membranes, Expressing Cells) start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki/IC50) receptor_prep->binding_assay functional_assay Functional Assays receptor_prep->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis electro Electrophysiology (GABAA) (Determine EC50) functional_assay->electro g_protein GTPγS Binding Assay (GABAB) (Measure G-protein activation) functional_assay->g_protein second_messenger cAMP Assay (GABAB) (Measure downstream signaling) functional_assay->second_messenger electro->data_analysis g_protein->data_analysis second_messenger->data_analysis conclusion Conclusion: Stereoselective Profile of GABOB Enantiomers data_analysis->conclusion

Caption: General Experimental Workflow.

Conclusion

The presented evidence robustly supports the stereoselective action of GABOB enantiomers at GABAA and GABAB receptors. (S)-(+)-GABOB displays a clear preference for GABAA receptors, as indicated by its significantly lower IC50 value in radioligand binding assays. Conversely, (R)-(-)-GABOB is a potent agonist at GABAB receptors, with a sub-micromolar IC50 value, while its (S)-enantiomer is largely inactive at this receptor. This pronounced enantioselectivity underscores the importance of stereochemistry in drug-receptor interactions and provides a rational basis for the development of more specific GABAergic modulators. Further research focusing on functional assays to determine the EC50 values for both enantiomers at both receptor types will provide a more complete picture of their pharmacological profiles and therapeutic potential.

References

Cross-validation of different synthesis routes for enantiomerically pure GABOB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

γ-Amino-β-hydroxybutyric acid (GABOB) is a neurotransmitter analogue with significant therapeutic potential, particularly in its enantiomerically pure forms. The (R)-enantiomer, in particular, exhibits greater biological activity. The efficient synthesis of enantiopure GABOB is therefore a critical aspect of its development for pharmaceutical applications. This guide provides a comparative analysis of prominent synthetic routes to enantiomerically pure GABOB, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct and widely utilized approaches for the synthesis of enantiomerically pure GABOB.

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Enzymatic ReductionRoute 3: Asymmetric Michael Addition
Starting Material (R)-ethyl 4-chloro-3-hydroxybutanoateEthyl 4-chloro-3-oxobutanoatetrans-β-nitroolefins
Key Chiral Induction Use of a commercially available chiral building blockEnantioselective enzymatic reductionOrganocatalyzed conjugate addition
Overall Yield ~65-75%High conversion (>98%)81-92% (for key steps)
Enantiomeric Excess (e.e.) >96%>99%75->99%
Number of Steps 42 (for chiral intermediate)~3-4
Key Advantages High enantiopurity from the start, well-established chemistry.Excellent enantioselectivity, environmentally benign catalyst.High efficiency and selectivity, modern and versatile approach.
Key Disadvantages Reliance on the availability and cost of the chiral starting material.Requires specific enzymes and optimization of biological conditions.Catalyst development and optimization may be required.

Experimental Protocols

Route 1: Chiral Pool Synthesis from (R)-ethyl 4-chloro-3-hydroxybutanoate

This route leverages a commercially available chiral building block to ensure high enantiopurity from the outset. The synthesis involves the conversion of the chlorohydrin to an azide (B81097), followed by hydrolysis and reduction to yield the final product.

Step 1: Synthesis of (R)-ethyl 4-azido-3-hydroxybutanoate To a solution of (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 eq) in a suitable solvent (e.g., DMF), sodium azide (1.5 eq) is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Hydrolysis of the ester The (R)-ethyl 4-azido-3-hydroxybutanoate (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., THF or methanol) and water. An aqueous solution of a base (e.g., lithium hydroxide (B78521) or sodium hydroxide, 1.1-1.5 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the carboxylic acid.

Step 3: Reduction of the azide The azido (B1232118) carboxylic acid is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for several hours. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (R)-GABOB.

Route 2: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate

This method utilizes a stereoselective carbonyl reductase, often from a microbial source like Burkholderia gladioli or baker's yeast, to produce the chiral hydroxy ester intermediate with high enantiomeric excess.[1][2]

Step 1: Enantioselective Reduction of Ethyl 4-chloro-3-oxobutanoate In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 6.5), ethyl 4-chloro-3-oxobutanoate (1.0 eq) is suspended.[1] A cofactor regeneration system, typically involving glucose and glucose dehydrogenase, along with NADP+, is added.[1] The reaction is initiated by the addition of whole cells of a recombinant E. coli strain co-expressing the desired carbonyl reductase (e.g., BgADH3) and glucose dehydrogenase.[1][2] The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH.[1] To overcome substrate inhibition and improve yield, a biphasic system (e.g., aqueous/octanol) and a substrate fed-batch strategy can be employed.[1] Upon completion, the organic phase containing the product, (R)-ethyl 4-chloro-3-hydroxybutyrate, is separated, and the product is isolated. This intermediate can then be converted to (R)-GABOB following steps 2 and 3 of Route 1.

Route 3: Asymmetric Michael Addition

This modern approach involves the organocatalyzed conjugate addition of a nucleophile to a nitroalkene to stereoselectively create the β-chiral center.

Step 1: Asymmetric Michael Addition of S,S'-diphenyldithiomalonate to a trans-β-nitroolefin To a solution of a trans-β-nitroolefin (1.0 eq) and S,S'-diphenyldithiomalonate (1.0 eq) in a suitable solvent (e.g., benzotrifluoride), a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea (B124793) (0.1 eq), is added.[3] The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).[3] The product, a Michael adduct, can be purified by column chromatography.

Step 2: Reduction, Cyclization, and Hydrolysis The resulting Michael adduct is then subjected to a series of transformations in a cascade reaction sequence. This typically involves reduction of the nitro group, which can be achieved through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), leading to an intermediate that cyclizes to form a lactam. Subsequent hydrolysis of the lactam with a strong acid (e.g., 6N HCl) at reflux yields the desired enantiomerically pure GABOB derivative.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

GABOB_Route1 start (R)-ethyl 4-chloro-3-hydroxybutanoate intermediate1 (R)-ethyl 4-azido-3-hydroxybutanoate start->intermediate1 NaN3, DMF intermediate2 (R)-4-azido-3-hydroxybutanoic acid intermediate1->intermediate2 LiOH, H2O/THF end (R)-GABOB intermediate2->end H2, Pd/C

Caption: Chiral Pool Synthesis of (R)-GABOB.

GABOB_Route2 start Ethyl 4-chloro-3-oxobutanoate intermediate (R)-ethyl 4-chloro-3-hydroxybutanoate start->intermediate Carbonyl Reductase, NADP+, GDH, Glucose end (R)-GABOB intermediate->end 1. NaN3 2. LiOH 3. H2, Pd/C

Caption: Enzymatic Reduction Route to (R)-GABOB.

GABOB_Route3 start1 trans-β-nitroolefin adduct Michael Adduct start1->adduct start2 S,S'-diphenyldithiomalonate start2->adduct lactam γ-lactam adduct->lactam Reduction/Cyclization end Enantiopure GABOB derivative lactam->end Hydrolysis (HCl) catalyst Chiral Organocatalyst catalyst->adduct

Caption: Asymmetric Michael Addition Pathway.

References

A Comparative Guide to GABA Analogs: Gabapentin, Pregabalin, and the Enigmatic (S)-3-Amino-4-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied GABA analogs, gabapentin (B195806) and pregabalin (B1679071). The third compound of interest, (S)-3-Amino-4-hydroxybutanoic acid, is also discussed; however, a direct comparative analysis is precluded by a notable lack of published experimental data on its pharmacological activity in the context of a GABA analog for neurological conditions.

Introduction to the Compounds

Gabapentin and Pregabalin: These molecules, collectively known as gabapentinoids, are structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Despite their structural similarity to GABA, their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate (B1630785), norepinephrine, and substance P.[1]

This compound: This compound is chemically identified as D-β-homoserine. Unlike gabapentin and pregabalin, there is a significant scarcity of publicly available research detailing its pharmacological profile as a modulator of GABAergic or other neurotransmitter systems relevant to conditions like epilepsy or neuropathic pain. Existing literature primarily focuses on its role as a serine derivative and its applications in biochemical and metabolic studies. While some sources suggest a potential for neuromodulation via glutamate receptors, this is not substantiated with extensive experimental data, making a direct comparison with gabapentin and pregabalin unfeasible at this time.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for gabapentin and pregabalin is fundamentally different from that of direct GABA receptor agonists.

Gabapentin and Pregabalin: α2δ Ligands of Voltage-Gated Calcium Channels

Gabapentin and pregabalin are selective ligands for the α2δ-1 subunit of VGCCs.[2] This interaction is crucial for their therapeutic effects. The binding to the α2δ-1 subunit leads to a reduction in the trafficking of calcium channels to the presynaptic membrane and modulates calcium influx upon neuronal depolarization. The subsequent decrease in the release of excitatory neurotransmitters is believed to underlie their analgesic, anxiolytic, and anticonvulsant properties.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Gabapentin_Pregabalin Gabapentin / Pregabalin a2d_subunit α2δ-1 Subunit Gabapentin_Pregabalin->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel a2d_subunit->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Postsynaptic_Receptor Glutamate Receptor Glutamate_release->Postsynaptic_Receptor Reduced Activation

Mechanism of Action of Gabapentin and Pregabalin
This compound: An Unclear Path

Due to the lack of specific pharmacological studies, a signaling pathway diagram for this compound cannot be provided. It is important to distinguish it from its structural isomer, 4-amino-3-hydroxybutanoic acid (GABOB), which is known to act as an agonist at GABA receptors.

Comparative Pharmacokinetics

A key differentiator between gabapentin and pregabalin lies in their pharmacokinetic profiles. Pregabalin exhibits more predictable and linear pharmacokinetics compared to gabapentin.

ParameterGabapentinPregabalin
Bioavailability 60% at 300 mg/day, decreases with increasing dose (saturable absorption)[3]≥90% (dose-independent)[4]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[3]~1.5 hours
Protein Binding <3%0%[4]
Metabolism Not metabolizedNegligible
Elimination Half-life 5-7 hours[3]~6.3 hours[4]
Dosing Frequency Typically 3 times daily2-3 times daily

Comparative Efficacy and Potency

Pregabalin is generally considered to be more potent than gabapentin. Studies have shown that pregabalin has a higher binding affinity for the α2δ-1 subunit, although the exact fold difference varies between studies.[4] This higher potency often translates to therapeutic efficacy at lower doses compared to gabapentin.

A meta-analysis of studies comparing the two in neuropathic pain found that pregabalin showed superior results in pain reduction as measured by the Visual Analog Scale (VAS) at various time points up to 12-14 weeks.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the α2δ-1 subunit of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human α2δ-1 and β subunits of the VGCC.

  • Radioligand: [³H]-gabapentin or [³H]-pregabalin is used as the radioligand.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., gabapentin, pregabalin).

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane_Prep Prepare membranes expressing α2δ-1 Start->Membrane_Prep Incubation Incubate membranes with [³H]-radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay

Summary and Conclusion

Gabapentin and pregabalin are important therapeutic agents with a well-defined mechanism of action involving the α2δ-1 subunit of voltage-gated calcium channels. Pregabalin offers pharmacokinetic advantages over gabapentin, including linear absorption and higher bioavailability, and is generally more potent.

In contrast, this compound (D-β-homoserine) remains a compound with a largely uncharacterized pharmacological profile in the context of neurological disorders. The lack of available experimental data prevents a meaningful comparison with gabapentin and pregabalin. Future research is required to elucidate the potential mechanisms of action and therapeutic utility of this compound.

For drug development professionals, the well-established profiles of gabapentin and pregabalin provide a solid foundation for the development of new α2δ ligands with potentially improved properties. The exploration of novel structures like this compound may yet yield new therapeutic avenues, but this will depend on foundational pharmacological research that is not currently in the public domain.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-substituted γ-aminobutyric acid (GABA) analogs. It delves into their interactions with key molecular targets, including GABAA receptors, GABAB receptors, GABA transporters (GATs), and the α₂δ subunit of voltage-gated calcium channels. The information is presented through clearly structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate research and drug development efforts in the field of neuroscience.

Introduction

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Analogs of GABA, particularly those with substitutions at the 3-position, have been a fertile ground for the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The nature of the substituent at the 3-position profoundly influences the pharmacological profile of these analogs, dictating their affinity and selectivity for different molecular targets. This guide aims to provide a detailed comparative analysis of these structure-activity relationships.

Data Presentation: Comparative Activity of 3-Substituted GABA Analogs

The following tables summarize the quantitative data on the binding affinities and functional activities of various 3-substituted GABA analogs at their principal molecular targets.

Table 1: Binding Affinities of 3-Substituted GABA Analogs for GABAA Receptors

Compound3-SubstituentReceptor SubtypeAssay TypeKi (nM)EC50 (µM)Reference
SR 95531 (Gabazine)- (Aryl-fused pyridazine)Native[³H]GABA Displacement24-[1]
3-Aminopropanesulfonic acid-SO₃HNative[³H]GABA Displacement40-[1]
(S)-3-Hydroxy-GABA-OHNative[³H]GABA DisplacementPotent-[2]
(R)-3-Hydroxy-GABA-OHNative[³H]GABA DisplacementLess Potent-[2]

Table 2: Binding Affinities and Potencies of 3-Substituted GABA Analogs for GABAB Receptors

Compound3-SubstituentReceptorAssay TypeIC50 (nM)EC50 (µM)Reference
(R)-Baclofenp-ChlorophenylNative[³H]GABA Displacement130-[3]
(S)-Baclofenp-ChlorophenylNative[³H]GABA Displacement11000-[3]
(R)-3-Hydroxy-GABA-OHNative[³H]GABA Displacement650-[2]
(S)-3-Hydroxy-GABA-OHNative[³H]GABA Displacement>10000-[2]
CGP27492-PO₂H₂Native[¹²⁵I]CGP64213 Displ.160-[3]
CGP35024 (SKF 97541)-CH(CH₃)PO₂H₂Native[¹²⁵I]CGP64213 Displ.130-[3]

Table 3: Inhibitory Potencies of GABA Analogs at GABA Transporters (GATs)

Compound3-SubstituentTransporter SubtypeIC50 (µM)Reference
(S)-SNAP-5114-GAT-35.0
Tiagabine-GAT-10.04
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidTris(4-methoxyphenyl)methoxy]ethylGAT-1>200
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidTris(4-methoxyphenyl)methoxy]ethylGAT-221
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidTris(4-methoxyphenyl)methoxy]ethylGAT-35
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidTris(4-methoxyphenyl)methoxy]ethylBGT-1140

Table 4: Binding Affinities of 3-Substituted GABA Analogs for the α₂δ Subunit of Voltage-Gated Calcium Channels

Compound3-SubstituentSubunitAssay TypeKd (nM)Ki (nM)Reference
GabapentinCyclohexylα₂δ-1[³H]Gabapentin Binding59-
GabapentinCyclohexylα₂δ-2[³H]Gabapentin Binding153-
PregabalinIsobutylα₂δ-1[³H]Gabapentin Displacement-High Affinity
PregabalinIsobutylα₂δ-2[³H]Gabapentin Displacement-High Affinity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the structure-activity relationship studies of 3-substituted GABA analogs.

1. Radioligand Binding Assay for GABAA Receptors

  • Objective: To determine the binding affinity (Ki) of test compounds for the GABAA receptor.

  • Materials:

    • Rat brain cortex membranes (source of receptors).

    • [³H]Muscimol or [³H]Gabazine as the radioligand.

    • Unlabeled GABA for determining non-specific binding.

    • Test compounds (3-substituted GABA analogs).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the brain membranes in the binding buffer.

    • For non-specific binding, incubate the radioligand and membranes with a high concentration of unlabeled GABA.

    • After incubation (e.g., 60 minutes at 4°C), terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves and calculate the Ki value using the Cheng-Prusoff equation.

2. [³H]GABA Uptake Inhibition Assay for GABA Transporters (GATs)

  • Objective: To determine the inhibitory potency (IC₅₀) of test compounds on different GABA transporter subtypes.

  • Materials:

    • HEK-293 cells stably expressing individual human or rodent GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

    • [³H]GABA as the substrate.

    • Test compounds (3-substituted GABA analogs).

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Scintillation cocktail and counter.

  • Procedure:

    • Culture the GAT-expressing cells in appropriate multi-well plates.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period.

    • Initiate the uptake by adding a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Generate concentration-response curves to determine the IC₅₀ values for each test compound at each GAT subtype.

3. Whole-Cell Electrophysiological Recording of GABAA Receptor Currents

  • Objective: To characterize the functional effects (e.g., agonism, antagonism, modulation) of test compounds on GABAA receptor-mediated currents.

  • Materials:

    • Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations.

    • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

    • Glass micropipettes for recording.

    • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Intracellular solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP).

    • GABA and test compounds.

  • Procedure:

    • Prepare the cells for recording.

    • Form a high-resistance seal (gigaohm) between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply GABA at a specific concentration (e.g., its EC₅₀) to elicit a baseline current.

    • Co-apply the test compound with GABA to assess its modulatory effects (potentiation or inhibition).

    • To test for direct agonism, apply the test compound in the absence of GABA.

    • Record and analyze the changes in current amplitude, kinetics, and generate concentration-response curves to determine EC₅₀ or IC₅₀ values.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of 3-substituted GABA analogs.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis GABA_A GABAA Receptor (Ionotropic) Synaptic_Cleft->GABA_A GABA_B GABAB Receptor (Metabotropic) Synaptic_Cleft->GABA_B GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Chloride_Influx Chloride_Influx GABA_A->Chloride_Influx Cl- influx G_Protein G_Protein GABA_B->G_Protein Activation Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Effector Effector G_Protein->Effector Modulation Presynaptic_Terminal_Reuptake Presynaptic_Terminal_Reuptake GAT->Presynaptic_Terminal_Reuptake Neuron/Glia

GABAergic Signaling Pathway

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal Gabapentinoid Gabapentinoid (e.g., Gabapentin, Pregabalin) Alpha2Delta α₂δ subunit of Voltage-Gated Ca²⁺ Channel Gabapentinoid->Alpha2Delta Binds to VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Alpha2Delta->VGCC Modulates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Reduced Vesicle_Release Neurotransmitter Release Ca_Influx->Vesicle_Release Decreased

Mechanism of Action of Gabapentinoids

Experimental_Workflow_Binding_Assay start Start: Prepare Receptor Source (e.g., Brain Membranes) incubation Incubate with Radioligand & Test Compound start->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting of Radioactivity wash->counting analysis Data Analysis: Calculate IC₅₀ & Kᵢ counting->analysis end End: Determine Binding Affinity analysis->end

Radioligand Binding Assay Workflow

References

A Comparative Efficacy Analysis of (S)-3-Amino-4-hydroxybutanoic acid and GHB for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy, receptor pharmacology, and safety profiles of (S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-GABOB, and γ-hydroxybutyrate (GHB). The information herein is supported by experimental data to assist researchers in selecting the appropriate compound for neuropharmacological studies.

Introduction

This compound ((S)-GABOB) and γ-hydroxybutyrate (GHB) are structurally similar compounds that act on the central nervous system, primarily by modulating the γ-aminobutyric acid (GABA) system.[1] Despite their structural resemblance, they exhibit distinct pharmacological profiles, leading to different therapeutic applications and safety concerns. GHB is a naturally occurring neurotransmitter used clinically for narcolepsy and alcoholism but is also a drug of abuse with a high potential for dependence and overdose.[1][2] (S)-GABOB, an enantiomer of the anticonvulsant GABOB, demonstrates a more nuanced interaction with GABA receptors and is primarily recognized for its anticonvulsant properties.[3] This guide dissects their mechanisms of action, receptor affinities, and functional effects to provide a clear comparative framework.

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for (S)-GABOB, its enantiomer (R)-GABOB, and GHB at their primary molecular targets. This data is essential for understanding their potency and selectivity.

Table 1: Receptor Binding Affinity and Potency
CompoundReceptor TargetAssay TypeValueUnitReference(s)
(S)-GABOB GABAARadioligand Binding< 1 (more potent than R-isomer)µM (IC50)[4][5]
GABABRadioligand Binding> 0.35 (less potent than R-isomer)µM (IC50)[4][5]
(R)-GABOB GABAARadioligand Binding1µM (IC50)[5]
GABABRadioligand Binding0.35µM (IC50)[5]
GABACPatch Clamp (hρ1)19µM (EC50)[5]
GHB High-Affinity GHB Receptor (α4β1δ GABAA)Patch Clamp (oocytes)140nM (EC50)
High-Affinity GHB Receptor (cloned human)Radioligand Binding114nM (Kd)
GABAB ReceptorPatch Clamp (rat VTA neurons)740 - 880µM (EC50)
GABAB ReceptorPatch Clamp (oocytes)~5000µM (EC50)
Table 2: Therapeutic and Adverse Effect Profile
FeatureThis compound (GABOB)γ-Hydroxybutyrate (GHB)
Primary Therapeutic Use Anticonvulsant (for epilepsy)[3]Treatment of narcolepsy, cataplexy, and alcoholism.[1]
Mechanism of Sedation Primarily via GABAA receptor agonism.Primarily via low-affinity GABAB receptor agonism at therapeutic doses.[1]
Abuse Liability Low / Not reported.High; significant potential for dependence and addiction.[1][6]
Therapeutic Index Not well-defined in literature, but generally considered safer than GHB.Narrow; small increases in dose can lead to severe toxicity.[2][7]
Common Adverse Effects Not well-documented in readily available literature.Dizziness, nausea, visual disturbances, confusion, drowsiness.[1]
Overdose Symptoms Not well-documented.Severe respiratory depression, seizures, coma, death.[1][6][8]
Withdrawal Syndrome Not documented.Severe; includes insomnia, anxiety, tremor, and may require hospitalization.[6]

Signaling Pathways

The differential effects of (S)-GABOB and GHB arise from their distinct interactions with GABAergic and GHB-specific receptors, which trigger different intracellular signaling cascades.

(S)-GABOB Signaling

(S)-GABOB primarily acts as an agonist at ionotropic GABAA receptors. Its binding directly gates a chloride ion channel, leading to rapid hyperpolarization of the neuron and subsequent inhibition of action potential firing. It also acts as a partial agonist at metabotropic GABAB receptors.

GABOB_Signaling cluster_GABAA GABAA Receptor Signaling cluster_GABAB GABAB Receptor Signaling (Partial Agonism) GABOB_S (S)-GABOB GABAA GABAA Receptor GABOB_S->GABAA Binds Cl_channel Cl- Channel Opening GABAA->Cl_channel Activates Hyperpolarization Hyperpolarization (Fast Inhibition) Cl_channel->Hyperpolarization Leads to GABOB_S2 (S)-GABOB GABAB GABAB Receptor GABOB_S2->GABAB Binds Gi_Go Gi/o Protein GABAB->Gi_Go Activates Effector Effector Modulation (e.g., ↓cAMP, K+ channel activation) Gi_Go->Effector Modulates

Caption: Signaling pathways for (S)-GABOB.
GHB Signaling

GHB exhibits a complex, dose-dependent dual-receptor mechanism. At low, endogenous concentrations, it preferentially binds to high-affinity GHB receptors (now thought to be specific subtypes of GABAA receptors), which can have excitatory effects. At higher, pharmacological doses, it acts as a weak partial agonist at GABAB receptors, mediating its profound sedative and therapeutic effects.

GHB_Signaling cluster_HighAffinity High-Affinity GHB Receptor (Low Dose) cluster_LowAffinity Low-Affinity GABAB Receptor (High Dose) GHB_low GHB (low conc.) GHBR GHB Receptor (e.g., α4β1δ GABAA) GHB_low->GHBR Binds (High Affinity) Dopamine ↑ Dopamine & Glutamate Release GHBR->Dopamine Leads to Excitatory Excitatory Effects Dopamine->Excitatory GHB_high GHB (high conc.) GABAB GABAB Receptor GHB_high->GABAB Binds (Low Affinity) Gi_Go Gi/o Protein Activation GABAB->Gi_Go Inhibition ↓ Ca2+ influx ↑ K+ efflux Gi_Go->Inhibition Sedation Sedation / CNS Depression (Slow Inhibition) Inhibition->Sedation

Caption: Dose-dependent dual signaling pathways for GHB.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are standardized protocols for the key experiments used to characterize (S)-GABOB and GHB.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (IC50/Ki)

This protocol is adapted for determining the binding affinity of test compounds at GABA receptors using a competitive displacement assay.

1. Membrane Preparation:

  • Homogenize rat forebrain tissue in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step twice.

  • Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

2. Binding Assay:

  • Thaw membrane aliquots on the day of the experiment.

  • In a 96-well plate, add the following in order:

    • 50 µL of binding buffer or unlabeled competitor drug (e.g., (S)-GABOB or GHB) at various concentrations.

    • 50 µL of a specific radioligand (e.g., [³H]muscimol for GABAA sites, [³H]CGP54626 for GABAB sites) at a fixed concentration near its Kd value.

    • 150 µL of the prepared membrane suspension (containing 50-120 µg of protein).

  • To determine non-specific binding, use a saturating concentration of a known ligand (e.g., 10 mM GABA).

  • Incubate the plate for 60 minutes at 4°C with gentle agitation.

3. Termination and Counting:

  • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Wash the filters rapidly four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate IC50 values by performing a non-linear regression analysis on the competition binding data using software like Prism.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_term Termination & Analysis p1 Homogenize Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash & Resuspend Pellet p3->p4 a1 Combine Membranes, Radioligand & Competitor p4->a1 a2 Incubate (e.g., 60 min, 4°C) a1->a2 t1 Vacuum Filtration a2->t1 t2 Wash Filters t1->t2 t3 Scintillation Counting t2->t3 t4 Calculate IC50 / Ki t3->t4

Caption: Workflow for a radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Receptor Function (EC50)

This protocol is used to measure ion channel activity in response to agonist application, allowing for the determination of functional potency (EC50).

1. Cell/Slice Preparation:

  • For neuronal cultures, plate cells onto coverslips several days prior to recording.

  • For brain slices, dissect the brain region of interest (e.g., hippocampus, VTA) in ice-cold artificial cerebrospinal fluid (aCSF) and prepare 300-400 µm thick slices using a vibratome.

  • Allow slices to recover in oxygenated aCSF (95% O₂, 5% CO₂) for at least 1 hour at room temperature.

2. Recording Setup:

  • Transfer a coverslip or slice to the recording chamber on an upright microscope, continuously perfusing with oxygenated aCSF.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipette with an appropriate intracellular solution (e.g., a K-gluconate based solution for current-clamp or a CsCl-based solution for voltage-clamp).

3. Whole-Cell Recording:

  • Under visual guidance, approach a target neuron with the recording pipette while applying light positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record the currents.

4. Drug Application and Data Acquisition:

  • Prepare stock solutions of the test agonist ((S)-GABOB or GHB) and dilute to a range of final concentrations in aCSF.

  • Apply the different concentrations of the agonist to the cell using a perfusion system.

  • Record the resulting current or voltage changes using an amplifier and digitizer. Ensure a sufficient washout period between applications.

5. Data Analysis:

  • Measure the peak amplitude of the current elicited by each agonist concentration.

  • Normalize the responses to the maximal response obtained with a saturating concentration of the agonist.

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC50 value and Hill coefficient (n).

References

GABOB's Inhibitory Effect on GABA Uptake: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of γ-amino-β-hydroxybutyric acid (GABOB) on GABA uptake with other common inhibitors. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in neuroscience research and drug discovery.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters is a key therapeutic strategy for various neurological disorders, including epilepsy. This guide focuses on the validation of GABOB as a GABA uptake inhibitor and compares its potency with established GAT inhibitors.

Comparative Inhibitory Potency

The inhibitory effect of a compound on GABA uptake is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce GABA uptake by 50%. The table below summarizes the IC50 values for GABOB and other well-characterized GABA uptake inhibitors.

CompoundGABA Transporter Target(s)IC50 (µM)Experimental System
(R)-GABOB Not specified67[1]Rat brain synaptosomes
Tiagabine (B1662831)GAT-10.07[2]Cloned human GAT-1
Nipecotic AcidGAT-1Competitive inhibitorRat brain synaptosomes[3]
NNC-711GAT-10.04[2]Cloned human GAT-1

Note: The potency of inhibitors can vary depending on the experimental system, including the specific GABA transporter subtype and the tissue or cell line used.

Experimental Protocols

The determination of a compound's inhibitory effect on GABA uptake typically involves a radiolabeled ligand uptake assay. Below is a generalized protocol based on common methodologies.

[³H]GABA Uptake Assay in Synaptosomes or Cultured Cells

This in vitro assay measures the uptake of radiolabeled GABA into nerve terminals (synaptosomes) or cells expressing GABA transporters.

Materials:

  • Test Compounds: GABOB and other GABA uptake inhibitors.

  • Radioligand: [³H]GABA (Tritiated GABA).

  • Biological System: Isolated rat brain synaptosomes or a cell line expressing the desired GABA transporter (e.g., HEK293 cells transfected with GAT-1).

  • Assay Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution.

  • Scintillation Cocktail and Counter: For measuring radioactivity.

Procedure:

  • Preparation of Biological System:

    • Synaptosomes: Isolate synaptosomes from rat brain tissue using differential centrifugation.

    • Cultured Cells: Culture cells expressing the target GABA transporter to an appropriate density.

  • Assay Execution:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (e.g., GABOB) or a reference inhibitor for a defined period.

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA.

    • Allow the uptake to proceed for a specific time at a controlled temperature (e.g., 25-37°C).

    • Terminate the uptake by rapid filtration or washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification:

    • Lyse the cells or synaptosomes to release the internalized [³H]GABA.

    • Add a scintillation cocktail to the lysate.

    • Measure the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis prep_synap Isolate Synaptosomes pre_incubate Pre-incubate with Inhibitor (e.g., GABOB) prep_synap->pre_incubate prep_cells Culture GAT-expressing Cells prep_cells->pre_incubate add_gaba Add [³H]GABA pre_incubate->add_gaba incubate Incubate for Uptake add_gaba->incubate terminate Terminate Uptake incubate->terminate lyse Lyse Cells/Synaptosomes terminate->lyse scintillation Scintillation Counting lyse->scintillation analyze Calculate IC50 scintillation->analyze

GABA Uptake Assay Workflow

gaba_uptake_inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Uptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binding GABA_in GABA (intracellular) GAT->GABA_in Transport GABOB GABOB GABOB->GAT Inhibition

Mechanism of GABA Uptake Inhibition

Conclusion

The available data indicates that (R)-GABOB does exhibit inhibitory activity on GABA uptake in rat brain synaptosomes, with an IC50 value of 67 µM.[1] When compared to highly potent and selective GAT-1 inhibitors such as tiagabine (IC50 = 0.07 µM) and NNC-711 (IC50 = 0.04 µM), GABOB appears to be a significantly less potent inhibitor of GABA uptake.[2] This suggests that while GABOB may have some effect on GABA transport, its primary mechanism of action in the central nervous system is likely mediated through its direct interaction with GABA receptors. Further research is warranted to fully characterize the selectivity of GABOB for different GABA transporter subtypes and to elucidate the physiological relevance of its GABA uptake inhibitory properties.

References

A Comparative Guide to the Synthesis of Chiral Amino Acids: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure chiral amino acids is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as indispensable building blocks for a vast array of bioactive compounds, where stereochemistry dictates therapeutic efficacy and safety. This guide provides an objective comparison of chemical and enzymatic strategies for the synthesis of two exemplary chiral amino acids: the non-proteinogenic L-tert-leucine and the pharmaceutically crucial L-DOPA. We present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

L-tert-Leucine Synthesis: A Tale of Two Methodologies

L-tert-leucine is a valuable chiral building block used in the synthesis of pharmaceuticals and as a chiral auxiliary. Its bulky tert-butyl group makes it a challenging target for stereoselective synthesis.

Data Presentation: Chemical vs. Enzymatic Synthesis of L-tert-Leucine
ParameterChemical Synthesis (Asymmetric Strecker) Enzymatic Synthesis (Reductive Amination)
Substrate Pivaldehyde, (R)-Phenylglycine amideTrimethylpyruvate
Catalyst/Enzyme (R)-Phenylglycine amide (chiral auxiliary)Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH)
Solvent Water/MethanolAqueous Buffer (e.g., Phosphate or NH4Cl/NH3·H2O)
Temperature Room Temperature to 70°C30°C - 35°C
Reaction Time ~20 - 96 hours~8 - 25 hours
Yield 73% (overall)[1]87% - 98.4%[2][3][4][5]
Enantiomeric Excess (ee) >98%[1]>99%[2][3][4][5]

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_strecker Asymmetric Strecker Synthesis Start Pivaldehyde + (R)-Phenylglycine Amide Strecker Strecker Reaction (NaCN, Acetic Acid) Start->Strecker Formation of diastereomeric α-aminonitriles Hydrolysis Hydrolysis of Nitrile Strecker->Hydrolysis Crystallization-induced asymmetric transformation Purification Purification Hydrolysis->Purification End L-tert-leucine Purification->End

Figure 1: Workflow for Asymmetric Strecker Synthesis of L-tert-leucine.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Reductive Amination Start Trimethylpyruvate Bioreactor Whole-Cell Bioreactor (E. coli expressing LeuDH & FDH) Start->Bioreactor Reductive Amination Cofactor NADH Regeneration (Formate -> CO2) Bioreactor->Cofactor Purification Purification Bioreactor->Purification Cofactor->Bioreactor NADH End L-tert-leucine Purification->End Chemical_Synthesis_LDOPA cluster_monsanto Monsanto Asymmetric Hydrogenation Start Prochiral Enamide (α-Acetamidocinnamate derivative) Hydrogenation Asymmetric Hydrogenation ([Rh(R,R)-DiPAMP)]+, H2) Start->Hydrogenation Hydrolysis Hydrolysis Hydrogenation->Hydrolysis End L-DOPA Hydrolysis->End Enzymatic_Synthesis_LDOPA cluster_enzymatic_ldopa Tyrosinase-Catalyzed L-DOPA Synthesis Start L-Tyrosine Hydroxylation Enzymatic Hydroxylation (Tyrosinase, O2) Start->Hydroxylation Reduction Reduction of DOPAquinone (Ascorbic Acid) Hydroxylation->Reduction DOPAquinone End L-DOPA Hydroxylation->End Reduction->Hydroxylation Prevents over-oxidation

References

A Comparative Guide to the Enantioselectivity of GABOB at GABA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the enantioselective properties of γ-amino-β-hydroxybutyric acid (GABOB) at different GABA receptor subtypes. GABOB, a metabolite of the principal inhibitory neurotransmitter GABA, exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB. Understanding the differential interaction of these enantiomers with various GABA receptor subtypes is crucial for the development of more selective and efficacious therapeutic agents targeting the GABAergic system. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways.

Data Presentation: Enantioselectivity of GABOB

The enantiomers of GABOB exhibit distinct pharmacological profiles at the three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C (a subclass of GABA-A receptors). While both isomers generally act as agonists, their potency and efficacy can vary significantly depending on the receptor subtype.

Qualitative Enantioselective Profile:

Receptor ClassPredominantly More Potent EnantiomerNotes
GABA-A (S)-(+)-GABOBThe affinity of (S)-(+)-GABOB is reported to be higher than that of (R)-(-)-GABOB at GABA-A receptors.[1]
GABA-B (R)-(-)-GABOB(R)-(-)-GABOB is the more potent agonist at GABA-B receptors.[1] (S)-(+)-GABOB acts as a partial agonist at this receptor class.[1]
GABA-C (ρ1) (R)-(-)-GABOBAt wild-type ρ1 receptors, (R)-(-)-GABOB is the more potent agonist.[1]

Quantitative Comparison at the GABA-C ρ1 Receptor:

While comprehensive quantitative data for GABOB enantiomers at various GABA-A and GABA-B receptor subtypes is limited in publicly available literature, a study on the ionotropic GABA-C ρ1 receptor provides a clear example of their differential activity.

CompoundReceptor SubtypeEC50 (μM)Imax (%)Activity
(R)-(-)-GABOB Wild-type ρ119100Full Agonist
T244S mutant ρ1-26 (at 1 mM)Weak Partial Agonist
(S)-(+)-GABOB Wild-type ρ145100Full Agonist
T244S mutant ρ1--Competitive Antagonist (KB = 204 μM)

Data sourced from Chebib et al. (2012).[1]

This data clearly demonstrates that a single amino acid substitution can dramatically and differentially alter the functional activity of the GABOB enantiomers, highlighting the subtlety and importance of stereochemistry in drug-receptor interactions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the enantioselectivity of compounds like GABOB at GABA receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the displacement of a radiolabeled ligand from GABA receptors by the GABOB enantiomers.

Materials:

  • Cell membranes expressing the desired GABA receptor subtype (e.g., from transfected cell lines or specific brain regions).

  • Radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]GABA or a labeled antagonist like [³H]CGP54626 for GABA-B sites).

  • (R)-(-)-GABOB and (S)-(+)-GABOB.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled GABOB enantiomer (competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

These functional assays measure the effect of a ligand on the ion channel activity of GABA receptors, typically using two-electrode voltage clamp in Xenopus oocytes or patch-clamp techniques in mammalian cells.

Objective: To determine the potency (EC50) and efficacy (Imax) of the GABOB enantiomers at specific GABA receptor subtypes.

Materials:

  • Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells).

  • cRNAs or plasmids encoding the subunits of the desired GABA receptor subtype.

  • Microinjection or transfection reagents.

  • Two-electrode voltage clamp or patch-clamp setup.

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • (R)-(-)-GABOB and (S)-(+)-GABOB solutions at various concentrations.

Procedure:

  • Receptor Expression: Inject Xenopus oocytes with the cRNAs for the GABA receptor subunits or transfect mammalian cells with the corresponding plasmids. Incubate for 24-72 hours to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Two-Electrode Voltage Clamp (Oocytes): Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Patch-Clamp (Mammalian Cells): Form a whole-cell patch-clamp configuration on a transfected cell.

  • Compound Application: Perfuse the cell with the external recording solution. Apply increasing concentrations of the GABOB enantiomers to the cell.

  • Data Acquisition: Record the current responses elicited by the application of the GABOB enantiomers.

  • Data Analysis: Normalize the current responses to the maximal response elicited by a saturating concentration of GABA or the test compound. Plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Imax).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways for GABA-A and GABA-B receptors.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA or GABOB Enantiomer GABA->GABA_A_Receptor Binds Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B_Receptor GABA-B Receptor (GPCR) G_Protein Gαi/o Protein GABA_B_Receptor->G_Protein Activates GABA GABA or GABOB Enantiomer GABA->GABA_B_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits GIRK GIRK K⁺ Channel G_Protein->GIRK Gβγ activates Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Efflux K⁺ Efflux GIRK->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Reduced_Release Reduced Neurotransmitter Release Ca_Influx->Reduced_Release

Caption: GABA-B Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for assessing the enantioselectivity of a compound at a specific GABA receptor subtype.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Comparison Receptor_Selection Select GABA Receptor Subtype of Interest Expression_System Choose Expression System (e.g., Xenopus Oocytes, HEK293 cells) Receptor_Selection->Expression_System Receptor_Expression Express Receptor Subunits Expression_System->Receptor_Expression Binding_Assay Radioligand Binding Assay (Determine Ki for each enantiomer) Receptor_Expression->Binding_Assay Functional_Assay Electrophysiology Assay (Determine EC50 and Imax for each enantiomer) Receptor_Expression->Functional_Assay Data_Analysis Analyze Binding and Functional Data Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Compare_Enantiomers Compare Ki, EC50, and Imax values of (R)- and (S)-GABOB Data_Analysis->Compare_Enantiomers Conclusion Determine Enantioselectivity Profile Compare_Enantiomers->Conclusion

Caption: Experimental Workflow for Assessing Enantioselectivity

References

Reproducibility of Anticonvulsant Effects of GABOB Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant properties of the enantiomers of γ-amino-β-hydroxybutyric acid (GABOB), a metabolite of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The objective is to present available experimental data to assess the reproducibility and stereoselectivity of GABOB's anticonvulsant effects.

Quantitative Data Summary

ParameterR-(-)-GABOBS-(+)-GABOBReference Study
GABAC ρ1 Receptor Affinity (EC₅₀) 19 μM45 μMChebib et al., 2012[1]
In Vivo Anticonvulsant Effect (Qualitative) More potent precursorLess potent precursorNoto et al., 1988[2]

Note: The in vivo data is based on the administration of the precursors to the GABOB enantiomers, R(-)- and S(+)-2-hydroxyputrescine. The study by Noto et al. (1988) indicated that the anticonvulsant effect was dependent on the formation of GABOB.[2]

Experimental Protocols

In Vitro GABAC ρ1 Receptor Affinity Assay

This protocol is based on the methodology described by Chebib et al. (2012) for determining the potency of GABOB enantiomers at GABAC ρ1 receptors expressed in Xenopus oocytes.

Objective: To determine the concentration of each GABOB enantiomer required to elicit a half-maximal response (EC₅₀) at the GABAC ρ1 receptor.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human GABAC ρ1 subunit.

  • Incubation: Injected oocytes are incubated to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Oocytes expressing the receptors are voltage-clamped.

  • Drug Application: GABOB enantiomer solutions of varying concentrations are applied to the oocytes.

  • Data Acquisition: The current induced by the application of the GABOB enantiomer is recorded.

  • Data Analysis: Concentration-response curves are generated, and the EC₅₀ values are calculated using appropriate pharmacological software.

In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model)

This protocol is a generalized representation based on the study by Noto et al. (1988), which investigated the anticonvulsant effects of GABOB precursors.

Objective: To assess the ability of GABOB enantiomers (or their precursors) to protect against seizures induced by pentylenetetrazol (PTZ).

Methodology:

  • Animal Model: Male Wistar rats are used.

  • Drug Administration: The test compounds (R(-)- and S(+)-2-hydroxyputrescine) are administered intraventricularly.

  • Seizure Induction: A sub-convulsive dose of PTZ is administered intravenously at a constant infusion rate.

  • Observation: The animals are observed for the onset of generalized convulsions.

  • Endpoint Measurement: The threshold for PTZ-induced generalized convulsions is measured. A greater elevation in the threshold indicates a stronger anticonvulsant effect.[2]

  • Data Analysis: The convulsive thresholds in the drug-treated groups are compared to a control group.

Visualizations

Proposed Signaling Pathway of GABOB

GABOB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_uptake GABA Uptake GABA_R GABA Receptor (GABAA, GABAC) Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect GABOB GABOB GABOB->GABA_uptake Inhibition GABOB->GABA_R Agonist Binding

Caption: Proposed mechanism of GABOB's anticonvulsant action.

Experimental Workflow for In Vivo Anticonvulsant Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rats) Test_Groups Grouping: - Vehicle Control - R-(-)-GABOB - S-(+)-GABOB Animal_Model->Test_Groups Drug_Admin Drug Administration (e.g., Intraventricular) Test_Groups->Drug_Admin Seizure_Induction Seizure Induction (e.g., PTZ Infusion) Drug_Admin->Seizure_Induction Observation Observation for Convulsions Seizure_Induction->Observation Endpoint Measure Seizure Threshold/Severity Observation->Endpoint Comparison Compare Effects of Enantiomers vs Control Endpoint->Comparison

Caption: Workflow for in vivo anticonvulsant activity assessment.

Conclusion

The available evidence strongly suggests that the anticonvulsant effects of GABOB are stereoselective. In vitro data clearly show that R-(-)-GABOB has a higher affinity for GABAC ρ1 receptors than S-(+)-GABOB.[1] This is supported by indirect in vivo evidence where the precursor to R-(-)-GABOB demonstrated a more potent anticonvulsant effect.[2] The proposed mechanism of action involves the modulation of GABAergic neurotransmission through interaction with GABA receptors, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[2]

To definitively establish the reproducibility and comparative anticonvulsant potency of GABOB enantiomers, further direct comparative in vivo studies employing standardized seizure models and quantifying dose-response relationships (i.e., ED₅₀ values) are warranted. Such studies would be invaluable for the rational design and development of GABOB-based anticonvulsant therapies.

References

A Comparative Guide to New Chiral Derivatization Reagents for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acid enantiomers is a critical aspect of research and development in pharmaceuticals, clinical diagnostics, and biotechnology. The use of chiral derivatization agents to form diastereomers that can be separated by standard chromatographic techniques remains a robust and widely adopted strategy. This guide provides an objective comparison of both new and established chiral derivatization reagents for amino acid analysis, supported by experimental data and detailed protocols to aid in reagent selection and methods development.

Introduction to Chiral Derivatization for Amino Acid Analysis

Amino acids, with the exception of glycine, are chiral molecules existing as D- and L-enantiomers. While L-amino acids are the primary constituents of proteins, D-amino acids play significant physiological roles and are increasingly recognized as biomarkers for various diseases. Chiral derivatization involves reacting the amino acid enantiomers with a chiral reagent to produce diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatography, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).

Comparison of Chiral Derivatization Reagents

The selection of a suitable chiral derivatization reagent is contingent upon several factors, including the analytical platform (e.g., HPLC-UV, LC-MS, GC-MS), the required sensitivity, and the nature of the amino acid and sample matrix. The following table summarizes the key performance characteristics of several common and novel chiral derivatization reagents.

Reagent (Abbreviation)PrincipleTypical Analytical PlatformReaction TimeReported LOD/LOQAdvantagesDisadvantages
Marfey's Reagent (FDAA) Nucleophilic substitutionHPLC-UV, LC-MS1-2 hoursLow picomolar rangeWell-established, reliable, strong chromophore for UV detection.[1][2]Relatively long reaction time, potential for reagent interference.[3]
FDLA & FDVA Analogs of Marfey's ReagentLC-MS1-2 hoursImproved sensitivity over FDAA in LC-MS.[4]Superior sensitivity for LC-MS applications.[4]Similar reaction time to FDAA.
GITC Isothiocyanate reactionHPLC-UV, LC-MSNot specifiedNot specifiedCan be used for unusual amino acids.[2]Lower enantioselectivity compared to FDAA.[2]
S-NIFE Carbonyl group reactionHPLC-UV, LC-MSNot specifiedNot specifiedGood separation for specific amino acid isomers like β-MeOTyr.[2]Limited data on broad applicability.
OPA with Chiral Thiols Formation of isoindole derivativesHPLC-FLDMinutesNot specifiedFast reaction, highly fluorescent derivatives.Only for primary amines, derivatives can be unstable.[5]
FLEC Chloroformate reactionHPLC-FLD, LC-MS, CEMinutesNot specifiedFast reaction kinetics, suitable for various platforms.[5]Requires excess reagent.[5]
(R)-BiAC Axially chiral reagentLC-MS10 minutesAttomole rangeHigh sensitivity, rapid reaction, good resolution for many amino acids.[6]Newer reagent, less established than Marfey's.
AQC, AC, APC Carbamate formationHPLC-MS30 minutes to 6 hours (for racemization)Not specifiedPrimarily used for creating calibrated D-amino acid standards.[7]Main application is not for unknown sample quantification.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis hydrolysis Protein Hydrolysis (if applicable) extraction Amino Acid Extraction hydrolysis->extraction reagent_add Addition of Chiral Derivatizing Reagent extraction->reagent_add incubation Incubation (Heat) reagent_add->incubation quenching Reaction Quenching incubation->quenching hplc RP-HPLC Separation quenching->hplc detection Detection (UV, FLD, MS) hplc->detection quant Quantification detection->quant

Caption: General experimental workflow for chiral amino acid analysis using pre-column derivatization.

marfeys_reaction cluster_product Product amino_acid D/L-Amino Acid (R-NH2) diastereomers Diastereomeric Derivatives amino_acid->diastereomers Nucleophilic Attack marfeys Marfey's Reagent (FDAA) marfeys->diastereomers Fluorine Leaving Group

Caption: Simplified reaction scheme for the derivatization of an amino acid with Marfey's reagent (FDAA).

reagent_comparison cluster_established Established Methods cluster_newer Newer Methods reagent_type Chiral Derivatization Reagents marfeys Marfey's & Analogs reagent_type->marfeys High Reliability opa OPA/Thiol reagent_type->opa High Speed biac (R)-BiAC reagent_type->biac High Sensitivity (MS) flec FLEC reagent_type->flec Versatility

Caption: Logical relationship diagram comparing key features of different classes of chiral derivatization reagents.

Detailed Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

This protocol is a standard method for the derivatization of amino acids for HPLC-UV analysis.[1][8]

Materials:

  • Amino acid standard or hydrolyzed sample solution.

  • 1 M Sodium bicarbonate (NaHCO₃) solution.

  • 1% (w/v) FDAA solution in acetone.

  • 2 M Hydrochloric acid (HCl).

  • HPLC grade water and acetonitrile.

Procedure:

  • To 50 µL of a 50 mM amino acid solution, add 100 µL of 1 M NaHCO₃.

  • Add 100 µL of 1% FDAA in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 2 M HCl to stop the reaction.

  • Dilute the sample with the initial mobile phase as needed before injection into the HPLC system.

HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

Protocol 2: Derivatization with (R)-BiAC for LC-MS Analysis

This protocol is adapted for a newer, high-sensitivity reagent.[6]

Materials:

  • Amino acid standard or sample extract.

  • Borate (B1201080) buffer (pH 8.8).

  • (R)-BiAC reagent solution in acetonitrile.

  • Formic acid.

  • LC-MS grade water and acetonitrile.

Procedure:

  • To 10 µL of the amino acid sample, add 80 µL of borate buffer (pH 8.8).

  • Add 10 µL of the (R)-BiAC reagent solution.

  • Incubate the mixture at 55°C for 10 minutes.

  • Quench the reaction by adding 10 µL of formic acid.

  • The sample is ready for injection into the LC-MS system.

LC-MS Conditions:

  • Column: High-resolution sub-2 µm C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient optimized for the separation of the derivatized amino acids (e.g., 5% to 95% B in 15 minutes).

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z of the derivatized amino acids.

Conclusion

The field of chiral amino acid analysis continues to evolve, with new derivatization reagents offering improvements in sensitivity, speed, and specificity. While traditional reagents like Marfey's reagent remain a reliable choice for many applications, newer agents such as (R)-BiAC provide significant advantages for LC-MS based analyses, enabling detection at very low concentrations. The choice of reagent should be guided by the specific requirements of the analysis, and the protocols provided herein offer a starting point for method development and optimization.

References

A Researcher's Guide to 3-Hydroxybutyric Acid Production: A Comparative Genomic and Performance Analysis of Microbial Chassis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient biosynthesis of 3-hydroxybutyric acid (3-HB), a key chiral building block for pharmaceuticals and bioplastics, is a significant goal. This guide provides an objective comparison of three leading microbial chassis—Escherichia coli, Saccharomyces cerevisiae, and Cupriavidus necator—for 3-HB production, supported by experimental data and detailed protocols.

This comparative analysis delves into the genomic landscapes of these microorganisms to understand their inherent advantages and challenges for producing 3-HB. We further present a compilation of reported production metrics to benchmark their performance and provide detailed experimental methodologies for key analytical and genomic techniques to facilitate reproducible research.

Comparative Genomics: Unveiling the Production Potential

The ideal microbial host for 3-HB production possesses a robust central metabolism that can efficiently channel carbon flux towards the precursor molecule, acetyl-CoA. Furthermore, the genetic tractability of the organism is paramount for the successful introduction and optimization of heterologous production pathways.

Escherichia coli , a Gram-negative bacterium, is a workhorse in metabolic engineering due to its rapid growth, well-characterized genome, and the extensive availability of genetic tools. Its central metabolism is highly adaptable for the production of acetyl-CoA from various carbon sources. However, as a non-natural producer of 3-HB, the introduction of a synthetic pathway is essential. Genomic considerations include the potential for bacteriophage contamination in large-scale fermentation and the presence of endotoxins which require downstream purification.

Saccharomyces cerevisiae , a unicellular fungus, offers the advantage of being "Generally Recognized as Safe" (GRAS), which is particularly beneficial for applications in the pharmaceutical and food industries. This yeast is robust and tolerant to industrial fermentation conditions. Its compartmentalized cellular structure, with acetyl-CoA pools in the cytoplasm, mitochondria, and peroxisomes, presents both opportunities and challenges for pathway engineering. Directing the metabolic flux from the desired acetyl-CoA pool to the 3-HB pathway is a key genomic and metabolic engineering consideration.

Cupriavidus necator (also known as Ralstonia eutropha) is a Gram-negative bacterium renowned for its natural ability to produce and accumulate large quantities of polyhydroxyalkanoates (PHAs), of which 3-HB is a monomer.[1] Its genome contains the native pha operon (phaA, phaB, and phaC) encoding the enzymes for PHA synthesis from acetyl-CoA.[2] This inherent capability makes it a strong candidate for 3-HB production. Genomic analysis of C. necator reveals a high degree of metabolic versatility, allowing it to utilize a wide range of carbon sources.[3][4] The primary challenge lies in redirecting the metabolic flux from polymer synthesis to the secretion of the 3-HB monomer.

Performance Comparison

The following table summarizes key 3-HB production parameters achieved in engineered strains of E. coli and S. cerevisiae. Data for C. necator primarily focuses on poly(3-hydroxybutyrate) (P(3HB)) accumulation, from which 3-HB can be derived.

MicroorganismStrainGenotype HighlightsCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliBL21Star(DE3)Overexpression of bktB, phaB, and tesBGlucose2.92 (R)-3HB--[5]
Escherichia coliMG1655(DE3)Overexpression of thl, hbd, and tesBGlucose2.08 (S)-3HB--[5]
Saccharomyces cerevisiaeEngineered StrainOverexpression of ERG10, hbd, and tesBEthanol12.0 (S)-3HB--[6]
Cupriavidus necatorH16Wild-typeFructoseP(3HB) accumulation up to 80% of cell dry weight--[7]
Cupriavidus necatorB-10646Wild-typeFructose + γ-valerolactoneP(3HB-co-3HV-co-4HV) accumulation up to 80% of cell dry weight--[8]

Experimental Protocols

Whole-Genome Sequencing and Analysis of Microbial Strains

This protocol outlines the general steps for sequencing and analyzing the genomes of microbial strains to identify genes and pathways relevant to 3-HB production.

a. DNA Extraction: High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing.[9] For bacteria like E. coli and C. necator, commercial kits based on enzymatic lysis and silica (B1680970) column purification are effective. For S. cerevisiae, mechanical disruption using bead beating is often necessary to break the robust cell wall, followed by a similar purification protocol. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

b. Library Preparation and Sequencing: The extracted genomic DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.[10] Illumina sequencing is a widely used platform for microbial genomics, providing high-throughput and accurate short-read data.[11] The prepared libraries are sequenced on an appropriate Illumina instrument (e.g., MiSeq, NextSeq).

c. Bioinformatic Analysis: The raw sequencing reads are first subjected to quality control using tools like FastQC. The reads are then assembled into a draft genome using de novo assemblers such as SPAdes or Velvet.[12] Gene prediction and annotation can be performed using pipelines like Prokka or the RAST server. For comparative genomics, tools like BLAST Ring Image Generator (BRIG) and Mauve can be used to visualize whole-genome alignments and identify regions of similarity and difference.[13] To identify specific genes or pathways of interest, the annotated genome can be searched against databases such as KEGG and MetaCyc.

Quantification of 3-Hydroxybutyric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for quantifying the concentration of 3-HB in culture supernatants.

a. Sample Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant, containing the secreted 3-HB, is collected and filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.

b. Acid Hydrolysis (for intracellular P(3HB) in C. necator): To quantify 3-HB from intracellular P(3HB), the cell pellet is first dried. Concentrated sulfuric acid is then added, and the sample is heated to hydrolyze the polymer into crotonic acid.[14] The crotonic acid concentration is then determined by HPLC and correlated back to the original P(3HB) content.

c. HPLC Analysis: The analysis is typically performed on a C18 reverse-phase column.[14] The mobile phase often consists of a phosphate (B84403) buffer at a low pH (e.g., pH 2.3) and an organic solvent like acetonitrile.[14][15] Detection is commonly achieved using a UV detector at a wavelength of around 210 nm. A standard curve of known 3-HB concentrations is prepared to quantify the amount of 3-HB in the samples.

Visualizing Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the engineered metabolic pathways for 3-HB production in E. coli and S. cerevisiae, as well as the native pathway in C. necator.

Engineered 3-HB Pathway in E. coli Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA / thl / bktB 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA phaB / hbd 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid 3-Hydroxybutyryl-CoA->3-Hydroxybutyric Acid tesB

Caption: Engineered pathway for 3-HB production in E. coli.

Engineered 3-HB Pathway in S. cerevisiae Ethanol Ethanol Cytosolic Acetyl-CoA Cytosolic Acetyl-CoA Ethanol->Cytosolic Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Cytosolic Acetyl-CoA->Acetoacetyl-CoA ERG10 (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(S)-3-Hydroxybutyryl-CoA hbd (S)-3-Hydroxybutyric Acid (S)-3-Hydroxybutyric Acid (S)-3-Hydroxybutyryl-CoA->(S)-3-Hydroxybutyric Acid tesB

Caption: Engineered pathway for (S)-3-HB production in S. cerevisiae.

Native P(3HB) Pathway in C. necator Carbon Source Carbon Source Acetyl-CoA Acetyl-CoA Carbon Source->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA phaB Poly(3-hydroxybutyrate) Poly(3-hydroxybutyrate) (R)-3-Hydroxybutyryl-CoA->Poly(3-hydroxybutyrate) phaC

Caption: Native pathway for P(3HB) synthesis in C. necator.

References

Validating the In Vivo Mechanism of Action of (S)-3-Amino-4-hydroxybutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-3-Amino-4-hydroxybutanoic acid (GABOB), a naturally occurring gamma-aminobutyric acid (GABA) analog, with other key GABAergic modulators. The aim is to facilitate the validation of GABOB's in vivo mechanism of action by presenting its pharmacological profile alongside that of well-characterized alternatives, supported by experimental data and detailed protocols for in vivo investigation.

This compound, also known as GABOB, is the biologically active enantiomer of 3-amino-4-hydroxybutanoic acid. It is structurally similar to GABA, the primary inhibitory neurotransmitter in the central nervous system, and is known to exert its effects by interacting with GABA receptors. Understanding the precise in vivo mechanism of GABOB is crucial for its potential therapeutic applications, particularly in neurological disorders characterized by GABAergic dysfunction.

Comparative Analysis of In Vivo Effects

To objectively evaluate the in vivo effects of this compound, it is essential to compare its performance against compounds with well-defined mechanisms of action at GABA receptors. This section presents a summary of the in vivo effects of key GABAergic agonists, providing a framework for interpreting the results of future studies on GABOB. While direct comparative in vivo studies involving GABOB are limited, the data on selective GABA-A and GABA-B receptor agonists offer a valuable benchmark.

Table 1: Comparison of In Vivo Effects of GABAergic Agonists

CompoundPrimary Target(s)Reported In Vivo Effects (Rodent Models)Key References
gamma-Aminobutyric acid (GABA) GABA-A and GABA-B ReceptorsLimited central effects upon systemic administration due to poor blood-brain barrier penetration. Central administration can induce sedation and reduce neuronal excitability.[1]
This compound (GABOB) GABA-A and GABA-B ReceptorsExpected to exhibit a mixed GABA-A and GABA-B agonist profile. Potential for anticonvulsant, anxiolytic, and sedative effects. Enantioselective activity, with the (S)-isomer being more potent at GABA-A receptors.Inferred from biochemical data and studies on related compounds.
Muscimol (B1676869) Potent GABA-A Receptor AgonistPotent anticonvulsant, sedative, and hypnotic effects. Can induce changes in neuronal firing patterns, often leading to a decrease in firing rate.[2][3][4]
Baclofen (B1667701) Selective GABA-B Receptor AgonistMuscle relaxant and antispastic effects. Can modulate neurotransmitter release, including a reduction in acetylcholine (B1216132) levels in the hippocampus.[5] Its anticonvulsant effects are generally considered weak.[6][7][5][8]

Key Experimental Protocols for In Vivo Validation

To elucidate the in vivo mechanism of action of this compound, two primary experimental techniques are recommended: in vivo microdialysis and in vivo electrophysiology. These methods allow for the direct measurement of neurochemical and electrophysiological changes in the brain following drug administration.

In Vivo Microdialysis Protocol

Objective: To measure changes in extracellular neurotransmitter levels (e.g., GABA, glutamate, acetylcholine) in a specific brain region of a freely moving rodent following the administration of this compound or a comparator compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with appropriate detection (e.g., fluorescence or mass spectrometry)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Test compounds: this compound, GABA, muscimol, baclofen

  • Rodents (rats or mice)

Procedure:

  • Animal Surgery:

    • Anesthetize the rodent using isoflurane (B1672236).

    • Secure the animal in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., hippocampus, striatum, or substantia nigra).

    • Slowly implant the microdialysis probe into the target region and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples (e.g., every 20-30 minutes).

    • Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

    • Continue collecting dialysate samples for a predetermined period post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

    • Express the data as a percentage change from the baseline levels.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

In Vivo Electrophysiology Protocol

Objective: To record the firing activity of individual neurons in a specific brain region of an anesthetized or awake rodent to determine the effect of this compound and comparator compounds on neuronal excitability.

Materials:

  • Stereotaxic apparatus

  • Recording electrodes (e.g., glass micropipettes or multi-electrode arrays)

  • Amplifier and data acquisition system

  • Anesthetic (e.g., urethane (B1682113) or isoflurane for anesthetized recordings)

  • Test compounds: this compound, GABA, muscimol, baclofen

  • Rodents (rats or mice)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (if applicable) and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

  • Electrode Placement and Recording:

    • Slowly lower the recording electrode into the target brain region.

    • Identify single-neuron activity based on spike amplitude and waveform.

    • Record baseline neuronal firing for a stable period (e.g., 10-15 minutes).

  • Drug Administration and Data Acquisition:

    • Administer the test compound (e.g., via intravenous, intraperitoneal, or iontophoretic application).

    • Continuously record the neuronal firing rate before, during, and after drug administration.

  • Data Analysis:

    • Analyze the recorded spike trains to determine changes in firing rate, firing pattern (e.g., burst firing), and other electrophysiological parameters.

    • Compare the effects of the different test compounds on neuronal activity.

  • Histological Verification:

    • At the end of the recording session, mark the recording site (e.g., by electrolytic lesion).

    • Perfuse the brain and perform histological analysis to confirm the electrode location.

Signaling Pathways and Experimental Workflows

To visualize the underlying molecular mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB (S)-3-Amino-4- hydroxybutanoic acid GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABOB->GABA_A_Receptor GABA GABA GABA->GABA_A_Receptor Muscimol Muscimol Muscimol->GABA_A_Receptor Cl_influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB (S)-3-Amino-4- hydroxybutanoic acid GABA_B_Receptor GABA-B Receptor (GPCR) GABOB->GABA_B_Receptor GABA GABA GABA->GABA_B_Receptor Baclofen Baclofen Baclofen->GABA_B_Receptor G_protein Gi/o Protein Activation GABA_B_Receptor->G_protein AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease K_efflux K+ Efflux K_channel->K_efflux Ca_influx_decrease Decreased Ca2+ Influx Ca_channel->Ca_influx_decrease Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_release Reduced Neurotransmitter Release Ca_influx_decrease->Reduced_release

Caption: GABA-B Receptor Signaling Pathway.

InVivo_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_experiments In Vivo Experiments cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Hypothesis This compound acts as a GABA agonist in vivo Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Hypothesis->Microdialysis Electrophysiology In Vivo Electrophysiology (Neuronal Firing) Hypothesis->Electrophysiology Data_Analysis Quantitative Analysis of Neurochemical and Electrophysiological Data Microdialysis->Data_Analysis Electrophysiology->Data_Analysis Comparison Comparison with GABA, Muscimol, and Baclofen Data_Analysis->Comparison Conclusion Validation of In Vivo Mechanism of Action Comparison->Conclusion

References

A Comparative Review of Synthetic Analogs for GABA Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of synthetic analogs targeting the γ-aminobutyric acid (GABA) system is crucial for advancing neuroscience. This guide provides an objective comparison of key synthetic GABA analogs, supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Its actions are mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2] Synthetic analogs of GABA are invaluable tools for dissecting the physiological roles of these receptor subtypes and represent a rich source for therapeutic drug development for conditions such as epilepsy, anxiety, and spasticity.[1] This guide compares the performance of prominent synthetic agonists and antagonists for GABA-A and GABA-B receptors.

Comparative Analysis of Synthetic GABA Analogs

The selection of an appropriate synthetic analog is contingent on the specific research question, requiring a thorough understanding of each compound's affinity, efficacy, and selectivity for the various GABA receptor subtypes.

GABA-A Receptor Agonists

GABA-A receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron.[3] Analogs targeting this receptor are crucial for studying fast synaptic inhibition.

Muscimol , a potent and direct-acting agonist at GABA-A receptors, is a psychoactive isoxazole (B147169) alkaloid originally isolated from Amanita muscaria mushrooms.[4] It binds to the same orthosteric site as GABA itself.[4] Gaboxadol (THIP) is a synthetic analog of muscimol, also acting as a GABA-A receptor agonist.[5] While both are potent agonists, they exhibit some differences in their interactions with various GABA-A receptor subunit compositions.[5]

CompoundReceptor SubtypeK_i_ (nM)EC_50_ (µM)Reference(s)
Muscimol α1β2γ2-2.04[6]
δ-containingHigh Affinity-[5]
Gaboxadol α3β1-139[7]
α3β1γ2-411[7]
GABA-A Receptor Antagonists

Antagonists of the GABA-A receptor are essential for isolating and studying GABAergic currents and for inducing experimental models of hyperexcitability, such as seizures.

Bicuculline (B1666979) is a competitive antagonist that binds to the GABA binding site on the GABA-A receptor, thereby blocking its activation.[8] Its action is characterized by a parallel rightward shift of the GABA concentration-response curve.[9] Picrotoxin , in contrast, is a non-competitive antagonist that acts as a channel blocker, physically occluding the chloride ion pore of the GABA-A receptor.[10] This results in a depression of the maximal response to GABA.[9]

CompoundReceptor SubtypeK_i_ (nM)IC_50_ (µM)Reference(s)
Bicuculline GABA-A (general)-2 - 3.3[8][11][12][13][14][15][16]
Picrotoxin GABA-A (general)-~30 (non-competitive)[17]

Table 2: Comparative quantitative data for GABA-A receptor antagonists. Note: IC50 values for competitive antagonists can be influenced by the concentration of the agonist used in the assay.

GABA-B Receptor Agonists and Antagonists

GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of ion channels and adenylyl cyclase.[18]

Baclofen (B1667701) is a selective GABA-B receptor agonist widely used as a muscle relaxant.[19][20] Upon binding, it activates G-proteins that subsequently inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels.[21][22] Saclofen (B1680481) is a competitive antagonist of GABA-B receptors, structurally related to baclofen.[15] It is a valuable tool for blocking the effects of GABA-B receptor activation.

CompoundReceptorK_i_ (nM)IC_50_ (µM)pA_2_Reference(s)
Baclofen GABA-B600035-[23]
Saclofen GABA-B-7.85.3[4][12][15][24][25]

Table 3: Comparative quantitative data for GABA-B receptor agonist and antagonist. pA2 is a measure of the potency of a competitive antagonist.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines for key experimental procedures used to characterize GABA analogs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i_) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex or cerebellum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

  • Centrifuge the homogenate at low speed to remove large debris.[19]

  • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.[13]

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[13]

  • Resuspend the final pellet in the assay buffer to a specific protein concentration.[13]

2. Binding Incubation:

  • In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A or [³H]baclofen for GABA-B), and varying concentrations of the unlabeled test compound.[13][19]

  • Include tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand, like unlabeled GABA).[19]

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.[19]

3. Assay Termination and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[26]

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.[26]

  • Measure the radioactivity retained on the filters using liquid scintillation counting.[19]

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[26]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through GABA receptors in response to the application of synthetic analogs, providing information on their functional effects (e.g., agonist, antagonist, modulator) and potency (EC_50_ or IC_50_).

1. Cell/Slice Preparation:

  • Prepare acute brain slices or cultured neurons expressing the GABA receptor subtype of interest.[27]

  • Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.[28]

2. Pipette Preparation and Seal Formation:

  • Fabricate glass micropipettes with a tip resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment (e.g., a high chloride concentration for recording GABA-A currents).[28]

  • Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[28]

3. Whole-Cell Configuration and Recording:

  • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).[28]

  • Clamp the cell membrane at a specific holding potential (e.g., -60 mV) to record GABA-evoked currents.

  • Apply GABA or a synthetic analog to the cell via the perfusion system or a local puff applicator.[27]

  • Record the resulting ionic currents using a patch-clamp amplifier and digitize the data for analysis.

4. Data Analysis:

  • Measure the peak amplitude of the evoked currents.

  • For agonists, construct a concentration-response curve by plotting the current amplitude against the log concentration of the compound to determine the EC_50_ value (the concentration that elicits a half-maximal response).

  • For antagonists, co-apply increasing concentrations of the antagonist with a fixed concentration of GABA to determine the IC_50_ value.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key concepts in GABA neurotransmission and experimental design.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle VGAT vGAT GABA_vesicle->VGAT packaging Synaptic Cleft Synaptic Cleft VGAT->Synaptic Cleft GABA_A GABA-A Receptor (Ionotropic) Cl- Influx\n(Hyperpolarization) Cl- Influx (Hyperpolarization) GABA_A->Cl- Influx\n(Hyperpolarization) GABA_B GABA-B Receptor (Metabotropic) G-protein Activation G-protein Activation GABA_B->G-protein Activation Synaptic Cleft->GABA_A binds Synaptic Cleft->GABA_B binds

GABAergic synapse overview.

GABA_B_Signaling GABA GABA or Baclofen GABA_B_R GABA-B Receptor GABA->GABA_B_R activates G_protein Gi/o Protein GABA_B_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces ↓ Neurotransmitter\nRelease ↓ Neurotransmitter Release Ca_channel->↓ Neurotransmitter\nRelease K+ Efflux\n(Hyperpolarization) K+ Efflux (Hyperpolarization) K_channel->K+ Efflux\n(Hyperpolarization)

GABA-B receptor signaling cascade.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation: Membranes + Radioligand + Competitor prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Competitive binding assay workflow.

References

Safety Operating Guide

Proper Disposal of (S)-3-Amino-4-hydroxybutanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (S)-3-Amino-4-hydroxybutanoic acid, a compound requiring careful handling due to its potential as a skin, eye, and respiratory irritant. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Disposal Overview

This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, it must be treated as hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited. The primary disposal route is through a licensed chemical waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department.

Parameter Guideline
Common Names (S)-GABOB, (S)-(-)-4-Amino-3-hydroxybutyric acid
Molecular Formula C₄H₉NO₃
Hazard Classification Skin Irritant, Eye Irritant, Potential Respiratory Irritant[1]
Primary Disposal Route Licensed Chemical Waste Contractor
Prohibited Disposal Drain Disposal, General Trash
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat, dust mask (if handling powder)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.

  • If there is a risk of generating dust, a dust mask (e.g., N95) should be worn.

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

2. Waste Collection:

  • Designate a specific, compatible, and clearly labeled container for the collection of solid this compound waste.

  • The container should be made of a material that will not react with the chemical (e.g., a clean, dry, high-density polyethylene (B3416737) (HDPE) bottle).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Labeling the Waste Container:

  • Immediately label the waste container with a hazardous waste tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard warnings (e.g., "Skin Irritant," "Eye Irritant")

    • The date when the first waste was added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

4. Storage of Waste:

  • Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure and away from incompatible materials.

5. Arranging for Disposal:

  • Once the container is full or the project is complete, arrange for the disposal of the waste through your institution's EHS office or the designated chemical waste disposal service.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS department.

  • Do not attempt to transport the chemical waste off-site yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have (S)-3-Amino-4- hydroxybutanoic acid waste? is_hazardous Is the waste hazardous? start->is_hazardous ppe Wear appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Dust Mask (if needed) is_hazardous->ppe Yes (Irritant) prohibited_disposal Prohibited Disposal: - No Drain Disposal - No General Trash is_hazardous->prohibited_disposal No (Incorrect Assessment) collect_waste Collect waste in a dedicated, compatible container. ppe->collect_waste label_container Label container with: - Chemical Name - 'Hazardous Waste' - Hazard Warnings - Accumulation Date collect_waste->label_container store_waste Store sealed container in a designated satellite accumulation area. label_container->store_waste contact_ehs Contact EHS or designated waste service for pickup. store_waste->contact_ehs end End: Waste properly disposed. contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (S)-3-Amino-4-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-3-Amino-4-hydroxybutanoic acid in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE based on safety data sheet guidelines.[1][2][3]

Protection Type Specific Recommendations Standards
Eye and Face Protection Wear chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.EC Directive 89/686/EEC and the related standard EN374
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), especially when dust generation is likely.OSHA 29 CFR 1910.134 or European Standard EN 149

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][4][5]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Minimize dust generation and accumulation.[1]

  • Use only in a well-ventilated area or outdoors.

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances, such as strong oxidizing agents.[5]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Ingestion If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek medical attention if irritation or symptoms occur.[1]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if a cough or other symptoms appear.[1]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation develops.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

Disposal Protocol:

  • Segregation: Keep chemical waste separate from other types of waste.

  • Containerization: Use a designated, properly labeled, and sealed container for the chemical waste.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant. Do not dispose of it down the drain or into the environment.[4]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_dust Is there a potential for dust generation? start->check_dust base_ppe Standard PPE: - Safety Goggles/Glasses (EN166) - Nitrile Gloves (EN374) - Lab Coat check_dust->base_ppe No respirator Add Respiratory Protection: - N95 Dust Mask (NIOSH Approved) check_dust->respirator Yes proceed Proceed with Handling base_ppe->proceed base_ppe->proceed respirator->base_ppe

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-4-hydroxybutanoic acid
Reactant of Route 2
(S)-3-Amino-4-hydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.